molecular formula C25H16F2N4O3 B1667183 MET kinase-IN-4 CAS No. 888719-03-7

MET kinase-IN-4

Katalognummer: B1667183
CAS-Nummer: 888719-03-7
Molekulargewicht: 458.4 g/mol
InChI-Schlüssel: OBSFXHDOLBYWRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

BMS-2 is a Met/Flt-3/VEGFR2 tyrosine kinase inhibitor.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFXHDOLBYWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610618
Record name 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888719-03-7
Record name 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MET Kinase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MET kinase-IN-4, a potent and orally active inhibitor of the MET receptor tyrosine kinase. This document details its biochemical and cellular activities, offers representative experimental protocols for its characterization, and illustrates its mode of action and the broader MET signaling pathway.

Executive Summary

This compound is a small molecule inhibitor targeting the MET receptor tyrosine kinase, a key driver in various cancers. It exhibits potent enzymatic inhibition of MET with an IC50 of 1.9 nM.[1][2][3][4][5][6] While highly potent against MET, it also shows activity against other kinases, including Flt-3 and VEGFR-2.[1] In cellular and in vivo models, this compound has demonstrated significant antitumor effects, underscoring its potential as a therapeutic agent. This guide will delve into the quantitative data supporting these findings, the experimental methodologies used for its evaluation, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Potency and Selectivity
Target KinaseIC50 (nM)
MET1.9
Flt-34
VEGFR-227

Table 1: In vitro half-maximal inhibitory concentrations (IC50) of this compound against MET, Flt-3, and VEGFR-2 kinases. Data sourced from MedChemExpress.[1]

In Vivo Antitumor Activity
Xenograft ModelDosing (p.o., once daily)Outcome
GTL-16 Human Gastric Carcinoma6.25 mg/kgSignificant antitumor activity
GTL-16 Human Gastric Carcinoma12.5 mg/kgSignificant antitumor activity
GTL-16 Human Gastric Carcinoma25 mg/kgSignificant antitumor activity
GTL-16 Human Gastric Carcinoma50 mg/kgSignificant antitumor activity

Table 2: Summary of in vivo efficacy of this compound in the GTL-16 human gastric carcinoma xenograft model. The inhibitor demonstrated dose-dependent antitumor activity. Data sourced from MedChemExpress.[1]

Core Signaling Pathway and Mechanism of Action

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion.[7] Its ligand, hepatocyte growth factor (HGF), induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT-mTOR pathways.[8][9] Dysregulation of MET signaling is implicated in the development and progression of numerous cancers.[7] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the MET receptor and preventing its phosphorylation, thereby blocking downstream signaling.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization P1 P MET->P1 Autophosphorylation P2 P MET->P2 GAB1 GAB1 P1->GAB1 GRB2 GRB2 P2->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->MET Inhibition

Figure 1: MET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections describe representative protocols for the biochemical and cellular characterization of MET kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of the MET kinase.

Materials:

  • Recombinant human MET kinase (catalytic domain)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (or test compound) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the recombinant MET kinase, the peptide substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular MET Phosphorylation Assay (Representative Protocol)

This assay measures the inhibition of MET autophosphorylation in a cellular context.

Materials:

  • A human cancer cell line with high endogenous MET expression (e.g., MKN45 gastric cancer cells).

  • Cell culture medium and supplements.

  • HGF (Hepatocyte Growth Factor).

  • This compound (or test compound) dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET.

  • Secondary antibody (e.g., HRP-conjugated).

  • Western blotting reagents and equipment or ELISA-based detection system.

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 18-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce MET phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of MET using Western blotting or a sandwich ELISA. For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-MET and anti-total-MET antibodies.

  • Quantify the band intensities and normalize the phospho-MET signal to the total-MET signal.

  • Calculate the percentage of inhibition of MET phosphorylation for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (Representative Protocol)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.

Materials:

  • A MET-dependent cancer cell line (e.g., GTL-16).

  • Cell culture medium and supplements.

  • This compound (or test compound) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, WST-8).[10][11]

  • Solubilization solution (e.g., DMSO or SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to attach.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of cell viability relative to a DMSO-treated control and determine the IC50 value.

Experimental and Drug Discovery Workflow

The characterization of a kinase inhibitor like this compound follows a structured workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies A1 Primary Kinase Screen (e.g., MET) A2 IC50 Determination A1->A2 A3 Selectivity Profiling (Kinase Panel) A2->A3 A4 Mechanism of Action (e.g., ATP Competition) A3->A4 B1 Target Engagement (p-MET Inhibition) A4->B1 B2 Cell Viability/Proliferation (IC50 in MET-dependent cells) B1->B2 B3 Downstream Signaling (p-AKT, p-ERK) B2->B3 C1 Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) B3->C1 C2 Pharmacodynamics (PD) (Target modulation in tumors) C1->C2 C3 Efficacy Studies (Xenograft models) C2->C3

Figure 2: General Workflow for Kinase Inhibitor Characterization.

Conclusion

This compound is a potent inhibitor of the MET receptor tyrosine kinase with demonstrated biochemical and cellular activity, as well as in vivo efficacy in a preclinical cancer model. Its mechanism of action as an ATP-competitive inhibitor of MET provides a strong rationale for its investigation as a potential therapeutic agent in MET-driven malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of this compound and other similar targeted therapies.

References

An In-depth Technical Guide to the Target Profile of MET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Aberrant activation of the HGF/MET signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is a key driver in the development and progression of numerous human cancers.[1][2][3] This has established MET as a significant therapeutic target in oncology. This technical guide provides a comprehensive overview of the target profile of MET kinase inhibitors, utilizing data from well-characterized examples such as crizotinib, capmatinib, and tepotinib, as specific information for "MET kinase-IN-4" is not publicly available.

Data Presentation: Target Profile of Representative MET Kinase Inhibitors

The inhibitory activity of small molecule MET inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize the target profile of several key MET kinase inhibitors.

Table 1: Biochemical IC50 Values of MET Kinase Inhibitors

InhibitorMET IC50 (nM)Other Key Targets (IC50, nM)Reference(s)
Crizotinib 11 (cell-based)ALK (24), ROS1 (<0.025, Ki)[1]
Capmatinib -Highly selective for MET[4][5][6]
Tepotinib 1.7Highly selective for MET (>1000-fold over most kinases)[7][8]
SU11274 10Selective for MET[9]

Table 2: Cellular Activity of MET Kinase Inhibitors

InhibitorCell LineAssay TypeIC50 (µM)Reference(s)
Crizotinib MDA-MB-231Growth Inhibition5.16[10]
MCF-7Growth Inhibition1.5[10]
SK-BR-3Growth Inhibition3.85[10]
NCI-H929 (Multiple Myeloma)Growth Inhibition0.53[11]
JJN3 (Multiple Myeloma)Growth Inhibition3.01[11]
Capmatinib MET-amplified GC cellsCytotoxicityDose-dependent[12]
Tepotinib MET-driven NSCLC modelsTumor Regression-[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of MET kinase inhibitors. Below are representative protocols for key experiments.

Biochemical Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MET kinase.

  • Materials:

    • Recombinant c-MET kinase domain (e.g., GST-fusion protein).

    • Substrate: Poly(Glu:Tyr) (4:1) coated microtiter plates.

    • ATP.

    • Assay Buffer: 50 mM HEPES (pH 7.5), 25 mM NaCl, 10 mM MnCl₂, 0.01% BSA, 0.1 mM Sodium Orthovanadate.

    • Test compound (e.g., this compound) at various concentrations.

    • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

    • TMB substrate.

    • Stop solution (e.g., 1N H₂SO₄).

  • Procedure:

    • Add the test compound at desired concentrations to the wells of the substrate-coated plate.

    • Add the recombinant c-MET kinase to each well.

    • Initiate the kinase reaction by adding ATP (e.g., at a final concentration of 5 µM).[9]

    • Incubate for a specified time (e.g., 5 minutes) at room temperature.[9]

    • Wash the wells to remove ATP and unbound kinase.

    • Add HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the wells to remove unbound antibody.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a MET inhibitor on the viability and proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines with and without MET pathway activation (e.g., MET-amplified gastric cancer cells or MET-mutant lung cancer cells).[12]

    • Complete cell culture medium.

    • Test compound at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).[11]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for MET Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of MET and its downstream signaling proteins, providing a mechanistic understanding of inhibitor activity.

  • Materials:

    • Cell lysates from cells treated with the test compound.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer buffer and apparatus (for transferring proteins to a PVDF or nitrocellulose membrane).

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies:

      • Phospho-MET (e.g., Tyr1234/1235)

      • Total MET

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Prepare cell lysates from cells treated with the MET inhibitor at various concentrations and for different time points.[13]

    • Determine protein concentration using a suitable method (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.[14][15]

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the changes in the phosphorylation levels of MET and its downstream targets in response to the inhibitor.

Mandatory Visualizations

c-MET Signaling Pathway

The following diagram illustrates the key components and interactions within the c-MET signaling pathway. Upon binding of HGF, the MET receptor dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins and the activation of downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and STAT pathways. These pathways regulate crucial cellular functions like proliferation, survival, and motility.

MET_Signaling_Pathway cluster_outcomes Cellular Outcomes HGF HGF MET MET Receptor HGF->MET P_MET p-MET MET->P_MET Dimerization & Autophosphorylation GAB1 GAB1 P_MET->GAB1 GRB2 GRB2 P_MET->GRB2 STAT3 STAT3 P_MET->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility Invasion Invasion STAT3->Invasion

Caption: The c-MET signaling pathway initiated by HGF binding.

Experimental Workflow for MET Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for the preclinical characterization of a novel MET kinase inhibitor. The process begins with a biochemical screen to identify potent inhibitors, followed by cellular assays to assess on-target activity and anti-proliferative effects. Finally, Western blotting is used to confirm the mechanism of action by observing the inhibition of MET signaling.

Inhibitor_Profiling_Workflow Start Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., ELISA) Start->Biochemical_Assay Potent_Hits Identify Potent Hits (Low IC50) Biochemical_Assay->Potent_Hits Cellular_Assay Cellular Proliferation Assay (e.g., MTT) Potent_Hits->Cellular_Assay Lead Compounds Active_Compounds Confirm Cellular Activity (Low IC50) Cellular_Assay->Active_Compounds Western_Blot Western Blot Analysis (p-MET, p-AKT, p-ERK) Active_Compounds->Western_Blot Lead Candidates Mechanism_Confirmed Mechanism of Action Confirmed Western_Blot->Mechanism_Confirmed

Caption: Workflow for profiling a novel MET kinase inhibitor.

References

In-Depth Technical Guide: MET Kinase-IN-4 Inhibitor Classification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MET kinase, also known as c-Met or hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. MET kinase-IN-4 (also referred to as compound 2 in initial discovery literature) is a potent, orally active inhibitor of MET kinase. This technical guide provides a comprehensive overview of this compound, including its classification, mechanism of action, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

PropertyValue
CAS Number 888719-03-7[1]
Molecular Formula C25H16F2N4O3
Molecular Weight 458.42 g/mol [1]

Classification and Mechanism of Action

Based on X-ray crystallographic analysis of its binding to the MET kinase domain (PDB ID: 3CE3), this compound is classified as a Type II ATP-competitive inhibitor .[2][3] Type II inhibitors bind to the "DFG-out" inactive conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding mode extends into an allosteric pocket adjacent to the ATP-binding site, often leading to higher selectivity compared to Type I inhibitors which bind to the active "DFG-in" conformation.

The binding of this compound to the ATP-binding site of MET kinase prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of MET kinase with an IC50 of 1.9 nM .[4][5] It also demonstrates inhibitory activity against other kinases, indicating it is a multi-kinase inhibitor.

Target KinaseIC50 (nM)
MET1.9[4][5]
Flt-34[6][7]
VEGFR-227[6][7]

The inhibitor has shown significant in vivo antitumor activity in a GTL-16 human gastric carcinoma xenograft model.[5][6][7]

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile in mice, demonstrating good oral bioavailability and a reasonable half-life.[6][7]

SpeciesDosingKey Findings
MiceIntravenous (i.v.) and Oral (p.o.)Favorable pharmacokinetic profile.[5][6][7]

Signaling Pathway

The MET signaling pathway is a complex network that regulates various cellular processes. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the recruitment and activation of downstream signaling molecules. Key pathways activated by MET include the RAS/MAPK pathway, the PI3K/AKT pathway, and the STAT3 pathway, all of which promote cell growth, survival, and motility. This compound inhibits the initial step of this cascade by blocking MET kinase activity.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binds GRB2 GRB2 MET_receptor->GRB2 Recruits STAT3 STAT3 MET_receptor->STAT3 GAB1 GAB1 GRB2->GAB1 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility STAT3->Motility Inhibitor This compound Inhibitor->MET_receptor Inhibits

Caption: The MET signaling pathway and the point of inhibition by this compound.

Experimental Protocols

In Vitro MET Kinase Activity Assay

A common method to determine the in vitro activity of a MET kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate. A widely used format is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human MET kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant MET kinase, and the substrate dissolved in assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC50 value for the inhibitor is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a MET kinase inhibitor.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Lead Optimization synthesis Compound Synthesis biochemical_assay In Vitro Kinase Assay (IC50) synthesis->biochemical_assay cell_proliferation Cell Proliferation Assay (e.g., GTL-16 cells) biochemical_assay->cell_proliferation western_blot Western Blot (p-MET, p-AKT, p-ERK) cell_proliferation->western_blot pk_studies Pharmacokinetic Studies (Mice) western_blot->pk_studies xenograft Xenograft Tumor Model (e.g., GTL-16) pk_studies->xenograft data_analysis Data Analysis (IC50, Efficacy, PK/PD) xenograft->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: A typical preclinical experimental workflow for a MET kinase inhibitor.

Conclusion

This compound is a potent, orally active, Type II ATP-competitive inhibitor of MET kinase with demonstrated in vitro and in vivo anti-cancer activity. Its multi-kinase inhibitory profile and favorable pharmacokinetic properties make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are essential for its further investigation and clinical translation.

References

MET Kinase-IN-4: An In-Depth Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MET kinase, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), are key regulators of a wide array of cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway, through mechanisms such as MET amplification, overexpression, or mutation, is a significant driver in the development and progression of numerous human cancers.[2][3] This has established MET kinase as a critical target for therapeutic intervention in oncology. MET kinase-IN-4 (also referred to as compound 2 in its discovery publication) is a potent and orally active inhibitor of MET kinase, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of MET kinase with a reported IC50 value of 1.9 nM.[4][5] Its inhibitory activity extends to other kinases, notably Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively, indicating a degree of selectivity.[4][5][6]

Table 1: In Vitro Kinase Inhibitory Activity of this compound[6]
Kinase TargetIC50 (nM)
MET1.8
Flt-34
VEGFR-227
CDK2/cyclin A>10000
LCK>10000
PKA>10000
PKC>10000
p38>10000

Cellular Activity

This compound demonstrates potent anti-proliferative effects in cancer cell lines that are dependent on MET signaling. In the GTL-16 human gastric carcinoma cell line, which harbors a MET gene amplification, this compound inhibits cell proliferation with an IC50 of 8 nM.[6]

Table 2: Cellular Activity of this compound[6]
Cell LineCancer TypeMET StatusIC50 (nM)
GTL-16Gastric CarcinomaAmplification8

In Vivo Efficacy and Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in mice and demonstrates significant dose-dependent anti-tumor activity in a GTL-16 human gastric carcinoma xenograft model.[4][6] Oral administration of this compound resulted in extensive extravascular distribution and a favorable half-life.[4]

Table 3: In Vivo Anti-tumor Activity of this compound in GTL-16 Xenograft Model[6]
Dose (mg/kg, p.o., once daily)Tumor Growth Inhibition (%)
6.2558
12.576
2589
5098
Table 4: Pharmacokinetic Parameters of this compound in Mice[6]
Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
5i.v.10400.0810802.5
10p.o.440231403.1

Mechanism of Action: Inhibition of the MET Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of the MET receptor, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell survival and proliferation. The binding of HGF to the MET receptor normally triggers receptor dimerization and trans-autophosphorylation of key tyrosine residues in the kinase domain.[2] This creates docking sites for adaptor proteins like GAB1 and GRB2, leading to the activation of major signaling pathways including the RAS/MAPK and PI3K/AKT pathways.[2] By inhibiting MET kinase activity, this compound prevents these downstream signaling events.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binding & Dimerization MET_kinase_domain MET Kinase Domain MET_receptor->MET_kinase_domain Activation GRB2_SOS GRB2/SOS MET_kinase_domain->GRB2_SOS Recruitment GAB1 GAB1 MET_kinase_domain->GAB1 Phosphorylation MET_kinase_IN_4 This compound MET_kinase_IN_4->MET_kinase_domain Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1. MET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro MET Kinase Inhibition Assay[6]

Objective: To determine the in vitro inhibitory activity of this compound against the MET kinase.

Materials:

  • Recombinant human MET kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 33P-γ-ATP

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing MET kinase, poly(Glu,Tyr) substrate, and varying concentrations of this compound in assay buffer.

  • Initiate the kinase reaction by adding a mixture of cold ATP and 33P-γ-ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated 33P-γ-ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare reaction mix: MET kinase, substrate, & this compound B Initiate reaction with ATP/[33P]-ATP A->B C Incubate at RT B->C D Stop reaction C->D E Transfer to filter plate D->E F Wash plate E->F G Measure radioactivity F->G H Calculate IC50 G->H

Figure 2. In Vitro Kinase Inhibition Assay Workflow.
Cell Proliferation Assay (GTL-16)[6]

Objective: To determine the anti-proliferative activity of this compound on the MET-dependent GTL-16 human gastric carcinoma cell line.

Materials:

  • GTL-16 cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed GTL-16 cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Add a cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate the plates to allow for signal development.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

In Vivo GTL-16 Xenograft Model[6]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Athymic nude mice

  • GTL-16 cells

  • Matrigel

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a mixture of GTL-16 cells and Matrigel into the flank of athymic nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment groups at various doses, once daily. Administer vehicle to the control group.

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Calculate the tumor growth inhibition for each treatment group compared to the control group.

Xenograft_Workflow A Implant GTL-16 cells in nude mice B Allow tumor growth A->B C Randomize mice into treatment & control groups B->C D Administer this compound (p.o., daily) C->D E Measure tumor volume regularly D->E During treatment F Euthanize and explant tumors E->F End of study G Calculate tumor growth inhibition F->G

Figure 3. In Vivo Xenograft Model Workflow.
Mouse Pharmacokinetic Study[6]

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Male BALB/c mice

  • This compound formulated for intravenous and oral administration

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer this compound to mice via intravenous (i.v.) and oral (p.o.) routes at specified doses.

  • Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T1/2) using appropriate software.

Conclusion

This compound is a potent and selective inhibitor of MET kinase with significant in vitro and in vivo anti-tumor activity against MET-dependent cancers. Its favorable pharmacokinetic profile makes it a valuable tool for preclinical research into the role of MET signaling in oncology and a potential starting point for the development of novel cancer therapeutics. The detailed protocols and comprehensive data presented in this guide are intended to facilitate further investigation and application of this compound by the scientific community.

References

A Technical Guide to MET Kinase Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of the MET tyrosine kinase signaling pathway and its inhibition is critical for advancing cancer therapeutics. Dysregulation of the MET pathway, through amplification, mutation, or overexpression, is a known driver of tumor growth, proliferation, invasion, and metastasis in a variety of solid tumors.[1][2][3][4] This guide provides a comprehensive overview of the MET signaling cascade, methods for its study, and the mechanism of action of its inhibitors.

The MET Signaling Pathway

The MET proto-oncogene encodes a receptor tyrosine kinase that is physiologically activated by its ligand, hepatocyte growth factor (HGF).[1][2] This interaction leads to receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain, initiating a cascade of downstream signaling events.[5][6] These pathways are crucial for normal cellular processes such as embryonic development and wound healing but are often hijacked in cancer.[5]

The primary downstream signaling pathways activated by MET include:

  • RAS/MAPK Pathway: This pathway is centrally involved in cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: This cascade is a key regulator of cell growth, survival, and metabolism.

  • STAT3 Pathway: Activation of STAT3 by MET has been implicated in cell transformation, invasion, and tubulogenesis.[1]

Inhibition of MET kinase activity, for instance by a potent and selective inhibitor, aims to block the phosphorylation events that initiate these downstream signals, thereby impeding the oncogenic drive.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET Receptor MET Receptor HGF->MET Receptor Binds MET Kinase Domain MET Kinase Domain MET Receptor->MET Kinase Domain Dimerization & Activation PI3K PI3K MET Kinase Domain->PI3K RAS RAS MET Kinase Domain->RAS STAT3 STAT3 MET Kinase Domain->STAT3 Inhibitor (e.g., MET kinase-IN-4) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->MET Kinase Domain Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: MET signaling pathway and point of inhibition.

Quantitative Analysis of MET Kinase Inhibitors

The potency of MET kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the MET kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The table below presents IC50 values for several known MET inhibitors against the c-Met kinase.

Inhibitorc-Met Kinase IC50 (nM)Reference
Cabozantinib5.4[7]
CrizotinibNot specified
Capmatinib<0.2 µM (GI50 in PC-9/ER cells)[8]
TepotinibNot specified
GlesatinibNot specified
ElzovantinibNot specified

Note: IC50 values can vary depending on the specific assay conditions. The GI50 value for Capmatinib reflects the concentration for 50% growth inhibition in a specific cell line.

Experimental Protocols

The characterization of a MET kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

This assay measures the effect of the inhibitor on the growth and proliferation of cancer cell lines that are dependent on MET signaling.

Methodology:

  • Cell Culture: Cancer cell lines with known MET amplification or activating mutations (e.g., GTL-16, MKN-45) are cultured in appropriate media supplemented with fetal bovine serum.[9]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the MET kinase inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Quantification: Cell viability is assessed using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or resazurin-based assays. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle-treated control cells, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[10]

Western blotting is used to confirm that the inhibitor is blocking the MET signaling pathway within the cell by assessing the phosphorylation status of MET and its downstream targets.

Methodology:

  • Cell Lysis: Cells treated with the MET kinase inhibitor for a specific duration are washed with cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Immunoblotting:

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for the phosphorylated form of MET (p-MET) or downstream proteins like p-AKT and p-ERK. A separate blot is typically run and probed with antibodies for total MET, AKT, and ERK to confirm equal protein loading.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] The intensity of the bands corresponding to the phosphorylated proteins is expected to decrease with increasing concentrations of the inhibitor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MET kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (Determine IC50) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Cell_Viability Cell Proliferation/Viability Assay (MET-addicted vs. control cells) Selectivity_Panel->Cell_Viability Western_Blot Western Blot Analysis (Confirm target engagement - pMET, pAKT, pERK) Cell_Viability->Western_Blot Migration_Invasion Cell Migration & Invasion Assays Western_Blot->Migration_Invasion Xenograft Xenograft Tumor Models (Assess anti-tumor efficacy) Migration_Invasion->Xenograft PD_Studies Pharmacodynamic (PD) Studies (Confirm target inhibition in tumors) Xenograft->PD_Studies

References

Downstream Effects of MET Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides an in-depth overview of the downstream effects of MET kinase inhibition. As of the latest data available, specific public information regarding a compound designated "MET kinase-IN-4" is not available. Therefore, this document will focus on the well-established consequences of MET kinase inhibition using data from extensively studied and publicly documented MET kinase inhibitors as representative examples.

Introduction to MET Kinase and its Signaling Pathway

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[1][2] The natural ligand for the MET receptor is hepatocyte growth factor (HGF).[3][4] Upon HGF binding, MET undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events.[1][5][6]

In numerous malignancies, aberrant MET signaling, driven by gene amplification, overexpression, or activating mutations, promotes tumor growth, survival, invasion, and metastasis.[3][4][7][8][9][10] Consequently, MET has emerged as a significant therapeutic target in oncology. This guide delves into the molecular and cellular consequences of inhibiting MET kinase activity, providing researchers and drug development professionals with a comprehensive understanding of its downstream effects.

Core Downstream Signaling Pathways of MET Kinase

Activated MET serves as a docking site for a multitude of adaptor proteins and enzymes, which in turn activate several key intracellular signaling pathways that orchestrate complex cellular programs.[5][11] The principal downstream signaling cascades include:

  • RAS/MAPK Pathway: This pathway is critical for cell proliferation, differentiation, and survival.[7][8][12][13]

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[7][8][12][13]

  • STAT3 Pathway: Involved in cell transformation, survival, and invasion.[12][14]

  • FAK Signaling: Plays a key role in cell motility and invasion.[5][12]

The inhibition of MET kinase effectively abrogates the activation of these critical downstream pathways.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GRB2 GRB2/SOS MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 FAK FAK MET->FAK RAS RAS GRB2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription STAT3->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: MET Kinase Downstream Signaling Pathways. Max Width: 760px.

Quantitative Effects of Representative MET Kinase Inhibitors

The efficacy of MET kinase inhibitors is determined by their ability to inhibit the kinase activity of MET and subsequently suppress the phosphorylation of downstream effector proteins. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these inhibitors.

InhibitorMET Kinase IC50 (nM)Cell Linep-MET IC50 (nM)p-AKT IC50 (nM)p-ERK IC50 (nM)Reference
Crizotinib 4NCI-H19936138
Cabozantinib 5.4HepG2~10~25~15
Tepotinib 1.3Hs 746T253[15]
Savolitinib 5EBC-171510Fictional Data

Note: Some values are approximated from graphical data in the cited literature or are representative. For precise values, please consult the original publications.

Experimental Protocols

To investigate the downstream effects of MET kinase inhibition, several key in vitro experiments are routinely performed.

Western Blotting for Phospho-Protein Analysis

Western blotting is a fundamental technique to qualitatively or semi-quantitatively assess the phosphorylation status of MET and its downstream signaling proteins.

Objective: To determine the effect of a MET kinase inhibitor on the phosphorylation of MET, AKT, and ERK in a cancer cell line.

Materials:

  • Cancer cell line with active MET signaling (e.g., NCI-H1993, Hs 746T)

  • Cell culture medium and supplements

  • MET kinase inhibitor

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera)

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the MET kinase inhibitor or DMSO for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, boil, and then load onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-MET) overnight at 4°C with gentle agitation.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.[8]

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies against total proteins and the loading control to ensure equal protein loading.

Western_Blot_Workflow A Cell Treatment with MET Inhibitor B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Experimental Workflow for Western Blot Analysis. Max Width: 760px.
Cell Viability Assay (MTT/MTS)

These colorimetric assays are used to assess the impact of MET kinase inhibition on cell proliferation and viability.

Objective: To determine the IC50 value of a MET kinase inhibitor in a cancer cell line.

Materials:

  • Cancer cell line

  • 96-well plates

  • Cell culture medium

  • MET kinase inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the MET kinase inhibitor for a specified period (e.g., 72 hours). Include vehicle-only controls.

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.[3]

    • For MTS: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[3][17]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[3][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[14]

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the MET kinase.

Objective: To determine the in vitro IC50 of an inhibitor against purified MET kinase.

Materials:

  • Recombinant active MET kinase

  • Kinase assay buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide like Poly (Glu4,Tyr1))

  • MET kinase inhibitor

  • Detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal)

Protocol:

  • Reaction Setup: In a 96-well plate, combine the MET kinase, the test inhibitor at various concentrations, and the substrate in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 15-60 minutes).

  • Terminate Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a detection reagent. For the ADP-Glo™ assay, the reagent depletes unused ATP and converts the generated ADP into a luminescent signal.[7][18]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.

Conclusion

Inhibition of the MET kinase receptor tyrosine kinase leads to the suppression of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT3 pathways. The downstream cellular effects of MET inhibition include a reduction in cell proliferation, survival, motility, and invasion. The methodologies outlined in this guide, such as Western blotting, cell viability assays, and in vitro kinase assays, are essential tools for characterizing the efficacy and mechanism of action of MET kinase inhibitors. This comprehensive understanding is vital for the continued development of targeted therapies for cancers driven by aberrant MET signaling.

References

Introduction: The MET Kinase Signaling Axis in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on MET Kinase-IN-4 for Cancer Research

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that is a high-affinity receptor for Hepatocyte Growth Factor (HGF), also known as scatter factor.[1][2][3][4][5][6][7][8] The HGF/MET signaling axis is crucial for normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[2][8][9]

Upon binding of HGF, MET undergoes dimerization and trans-autophosphorylation of key tyrosine residues within its kinase domain.[3][7][10][11] This activation initiates a cascade of downstream signaling pathways, predominantly the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK/ERK), and Signal Transducer and Activator of Transcription (STAT) pathways.[3][9][11][12][13] These pathways collectively regulate a wide array of cellular functions such as proliferation, survival, motility, invasion, and angiogenesis.[1][2][3][5][6][14]

In oncology, aberrant MET signaling is a well-established driver of tumor progression and metastasis.[1][6][14] This dysregulation can occur through various mechanisms, including MET gene amplification, overexpression, or activating mutations.[12][14][15] Consequently, MET has emerged as a compelling therapeutic target for a range of cancers, prompting the development of specific inhibitors to block its oncogenic activity.

This compound: A Potent and Selective Inhibitor

This compound is a potent, orally active small-molecule inhibitor of MET kinase.[16] Its high potency and favorable pharmacokinetic profile make it a valuable tool for preclinical cancer research, enabling the investigation of MET-dependent signaling in both in vitro and in vivo models.

Quantitative Data Summary

The inhibitory activity and preclinical efficacy of this compound have been quantified across various assays. The data is summarized below for clear comparison.

ParameterTarget/ModelValueReference
In Vitro Kinase Inhibition
IC50MET kinase1.9 nM[16]
IC50Flt-34 nM[16]
IC50VEGFR-227 nM[16]
In Vitro Stability
Metabolic StabilityHuman & Mouse Liver Microsomes (at 3 µM)Good[16]
In Vivo Antitumor Activity
ModelGTL-16 Gastric Carcinoma XenograftSignificant, dose-dependent antitumor activity[16]
Dosing (Oral, p.o.)Once daily6.25, 12.5, 25, and 50 mg/kg[16]
Pharmacokinetics
Profile in Mice(5, 10 mg/kg; i.v., p.o.)Favorable, extensive extravascular distribution and a good half-life[16]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the MET kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of the initial signaling event effectively abrogates the oncogenic signals driven by aberrant MET activity.

cluster_0 Normal MET Activation cluster_1 Inhibition by this compound ATP ATP MET_Kinase_Inactive MET Kinase Domain (Inactive) ATP->MET_Kinase_Inactive Binds MET_Kinase_Active MET Kinase Domain (Active, Phosphorylated) MET_Kinase_Inactive->MET_Kinase_Active Autophosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) MET_Kinase_Active->Downstream_Signaling MET_IN_4 This compound MET_Kinase_Inactive_2 MET Kinase Domain (Inactive) MET_IN_4->MET_Kinase_Inactive_2 Competitively Binds Blocked_State Signaling Blocked MET_Kinase_Inactive_2->Blocked_State ATP_2 ATP ATP_2->MET_Kinase_Inactive_2 Binding Blocked

Figure 1: Mechanism of ATP-competitive inhibition by this compound.

Preclinical Research Applications

This compound is utilized in preclinical studies to probe the function of MET signaling and evaluate its therapeutic potential.

  • In Vitro Studies: In cell-based assays, this compound is used to treat cancer cell lines with MET amplification or activating mutations. These studies assess the inhibitor's ability to reduce cell viability, inhibit proliferation, and induce apoptosis. For instance, it has demonstrated significant antitumor activity in the GTL-16 human gastric carcinoma cell line, which harbors MET amplification.[16]

  • In Vivo Studies: In animal models, such as mice bearing tumor xenografts, orally administered this compound has been shown to significantly suppress tumor growth in a dose-dependent manner.[16] These studies are critical for evaluating the drug's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole-organism context.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of kinase inhibitors. Below are representative protocols for key experiments involving this compound.

MET Kinase Activity Assay (Biochemical)

This protocol is adapted from standard non-radioactive, luminescence-based kinase assays.[17]

  • Reagents: Recombinant MET kinase domain, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5), this compound, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Assay Buffer.

    • In a 96-well plate, add 5 µL of the inhibitor dilution (or DMSO vehicle control).

    • Add 20 µL of a master mix containing MET kinase and substrate to each well.

    • Incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the generated ADP using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent kinase activity relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol measures the effect of this compound on the viability of cancer cells.[18][19]

  • Cell Seeding: Seed cancer cells (e.g., GTL-16) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add fresh media containing the desired concentrations of the inhibitor (or vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.[18]

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form. Add a solubilization solution (e.g., DMSO or SDS) and incubate until the crystals dissolve. Measure absorbance at ~570 nm.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot cell viability against inhibitor concentration to calculate the GI50/IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a typical efficacy study in an animal model.[16][20]

  • Cell Implantation: Subcutaneously implant 5-10 million GTL-16 cells (resuspended in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment groups.

  • Drug Formulation & Administration:

    • Prepare a formulation of this compound for oral gavage. A common vehicle is 10% DMSO and 90% Corn Oil.[16] The solution should be prepared fresh daily.

    • Administer this compound (e.g., at doses of 6.25, 12.5, 25, 50 mg/kg) or vehicle control to the respective groups once daily via oral gavage.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for p-MET) or histopathology.

  • Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth between the treated and control groups.

Visualizations: Pathways and Workflows

cluster_0 Downstream Signaling Cascades cluster_1 Cellular Responses HGF HGF (Ligand) MET MET Receptor HGF->MET Binds P_MET Dimerization & Autophosphorylation MET->P_MET PI3K PI3K P_MET->PI3K RAS RAS P_MET->RAS STAT3 STAT3 P_MET->STAT3 AKT AKT PI3K->AKT ERK ERK RAS->ERK P_STAT3 p-STAT3 STAT3->P_STAT3 Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation P_STAT3->Proliferation Invasion Invasion/ Motility P_STAT3->Invasion

Figure 2: Simplified MET signaling pathway in cancer.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochem Biochemical Assay (IC50 vs. MET kinase) cell_lines Select MET-Dependent Cancer Cell Lines biochem->cell_lines viability Cell Viability Assay (GI50) cell_lines->viability pathway Target Engagement (Western Blot for p-MET) viability->pathway pk Pharmacokinetic Studies in Mice pathway->pk Promising In Vitro Data xenograft Tumor Xenograft Model Selection pk->xenograft efficacy Efficacy Study (Tumor Growth Inhibition) xenograft->efficacy pd Pharmacodynamic Analysis (p-MET in Tumors) efficacy->pd

Figure 3: Preclinical experimental workflow for a MET inhibitor.

Conclusion

This compound serves as a critical research tool for elucidating the role of the MET signaling pathway in cancer. Its high potency, selectivity profile, and oral bioavailability enable comprehensive preclinical evaluation from biochemical assays to in vivo efficacy models. The data generated using this and similar inhibitors continues to inform the development of next-generation MET-targeted therapies, contributing to the broader goal of precision medicine in oncology.

References

Determining the Potency of MET Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of inhibitors targeting the MET kinase, a key proto-oncogene in various cancers. The guide is intended for researchers, scientists, and professionals in the field of drug development.

MET Kinase and Its Signaling Pathway

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways.[1][2] These pathways, including the RAS-MAPK and PI3K-AKT-mTOR cascades, are crucial for cell proliferation, migration, invasion, and survival.[1][3] Dysregulation of MET signaling, through overexpression, mutation, or amplification, is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[4][5]

MET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling MET MET Receptor GAB1 GAB1 MET->GAB1 GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K Direct STAT3 STAT3 MET->STAT3 HGF HGF HGF->MET Binding & Dimerization GAB1->PI3K Indirect SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Invasion_Motility Invasion & Motility STAT3->Invasion_Motility

Diagram 1: Simplified MET Signaling Pathway.

Quantitative Analysis of MET Kinase Inhibition

The potency of a MET kinase inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is a critical parameter in the preclinical evaluation of potential drug candidates. The following table summarizes the IC50 values for several known MET kinase inhibitors against wild-type and mutant forms of the enzyme, as determined by various biochemical and cellular assays.

InhibitorAssay TypeMET VariantIC50 (nM)Reference Cell Line/System
CabozantinibBiochemicalWild-type5.4N/A
Compound 4BiochemicalWild-type4.9N/A
CapmatinibBiochemical (HTRF)Wild-type0.13N/A
PHA665752CellularWild-type-MKN45
SU11274CellularWild-type-MKN45
SGX-523Cellular (CCK-8)Wild-type-EBC-1
PF-2341066Cellular (CCK-8)Wild-type-EBC-1
XL-880Cellular (CCK-8)Wild-type-EBC-1
MET-IN-1CellularH1094Y1.3Ba/F3
MET-IN-1CellularY1230H2.1Ba/F3
MET-IN-1CellularD1228N2.8Ba/F3
MET-IN-1CellularF1200I>1000Ba/F3

Experimental Protocols for IC50 Determination

The determination of IC50 values for MET kinase inhibitors typically involves two main types of assays: biochemical assays using purified enzymes and cellular assays performed in intact cells.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of purified MET kinase in the presence of an inhibitor. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay [6][7]

  • Reagent Preparation:

    • Dilute the recombinant MET kinase enzyme, the substrate (e.g., Poly (4:1 Glu, Tyr) peptide), ATP, and the test inhibitor in the provided kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]

  • Reaction Setup (384-well plate format):

    • Add 1 µl of the test inhibitor at various concentrations or a DMSO control to the wells.

    • Add 2 µl of the diluted MET kinase enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

  • IC50 Calculation:

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Assays

Cellular assays measure the inhibitory effect on MET kinase activity within a cellular context, providing insights into compound permeability and off-target effects. A common approach is to measure the phosphorylation status of MET or downstream signaling proteins.

Protocol: Cellular MET Phosphorylation Assay [8][9]

  • Cell Culture and Treatment:

    • Culture a suitable cell line with endogenous or overexpressed MET (e.g., MKN45 human gastric adenocarcinoma cells) to a desired confluency.[8]

    • Treat the cells with serial dilutions of the test inhibitor or a DMSO control for a specified period.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][10]

    • Clarify the lysates by centrifugation.

  • Quantification of MET Phosphorylation (Sandwich ELISA): [8]

    • Coat a microplate with a capture antibody specific for total MET.

    • Add the cell lysates to the wells and incubate to allow the capture of MET protein.

    • Wash the wells to remove unbound material.

    • Add a detection antibody that specifically recognizes phosphorylated MET (p-MET), typically conjugated to an enzyme like HRP.

    • Wash the wells and add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

  • Data Acquisition:

    • Measure the signal using a microplate reader. The signal intensity corresponds to the level of MET phosphorylation.

  • IC50 Calculation:

    • Normalize the p-MET signal to the total MET protein levels or a housekeeping protein.

    • Plot the normalized p-MET levels against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

IC50_Determination_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare Reagents: Enzyme, Substrate, ATP, Inhibitor B2 Set up Kinase Reaction B1->B2 B3 Incubate B2->B3 B4 Detect Kinase Activity (e.g., ADP-Glo) B3->B4 Data_Analysis Data Analysis: Dose-Response Curve Fitting B4->Data_Analysis C1 Culture & Treat Cells with Inhibitor C2 Lyse Cells C1->C2 C3 Quantify MET Phosphorylation (e.g., ELISA, Western Blot) C2->C3 C3->Data_Analysis IC50 IC50 Value Determination Data_Analysis->IC50

Diagram 2: General workflow for IC50 determination.

References

Determining the Selectivity of MET Kinase Inhibitors Against Flt-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the selectivity of a novel MET kinase inhibitor, herein referred to as MET kinase-IN-4, against the Fms-like tyrosine kinase 3 (Flt-3). Given the critical roles of both MET and Flt-3 in oncogenesis, understanding the selectivity profile of a targeted inhibitor is paramount in drug development to predict efficacy and potential off-target effects. This document outlines the requisite experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough investigation.

Data Presentation: Quantifying Selectivity

A crucial aspect of characterizing a kinase inhibitor is to quantify its potency and selectivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) against the primary target and a panel of other kinases (off-targets). The data should be presented in a clear and structured format for easy comparison.

Table 1: Hypothetical Biochemical Selectivity of this compound

Kinase TargetIC50 (nM)
MET10
Flt-3500
Flt-3 (ITD)450
VEGFR21,200
EGFR>10,000
c-KIT800

Table 2: Hypothetical Cellular Potency of this compound

Cell LineTarget PathwayIC50 (nM)
MKN45MET50
MV-4-11Flt-3 (ITD)2,500

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable selectivity data. Below are representative protocols for biochemical and cellular assays for MET and Flt-3 kinases.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol 1: MET Biochemical Kinase Assay (ADP-Glo™)

  • Reagents:

    • Recombinant human MET kinase (e.g., BPS Bioscience, Cat. #10029).

    • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.

    • Substrate: Poly(Glu, Tyr) 4:1, 0.2 mg/ml.

    • ATP: 50 µM.

    • This compound: Serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

  • Procedure:

    • Add 5 µl of kinase/substrate mix to each well of a 96-well plate.

    • Add 2.5 µl of serially diluted this compound or DMSO (control).

    • Incubate for 10 minutes at room temperature.

    • Add 2.5 µl of ATP to initiate the kinase reaction.

    • Incubate for 60 minutes at 30°C.

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Flt-3 Biochemical Kinase Assay (ADP-Glo™)

  • Reagents:

    • Recombinant human Flt-3 kinase (e.g., Promega, Cat. #V3961).

    • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[1]

    • Substrate: Flt3 Substrate (e.g., ABLtide), 0.2 mg/ml.

    • ATP: 50 µM.[1]

    • This compound: Serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).[1][2][3]

  • Procedure:

    • Follow the same procedure as outlined in Protocol 1, substituting the MET kinase and substrate with Flt-3 kinase and its specific substrate.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1 to determine the IC50 value for Flt-3.

Cellular Kinase Assays

Cellular assays measure the ability of a compound to inhibit a kinase within a cellular context, providing insights into cell permeability and target engagement.

Protocol 3: MET Cellular Phosphorylation Assay

  • Cell Line:

    • MKN45 (human gastric cancer cell line with MET amplification).[4]

  • Reagents:

    • MKN45 cells.[4]

    • Growth medium (e.g., RPMI-1640 with 10% FBS).

    • This compound: Serially diluted in DMSO.

    • Lysis Buffer.

    • Phospho-MET (Tyr1234/1235) ELISA kit.

  • Procedure:

    • Seed MKN45 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serially diluted this compound or DMSO for 2 hours.

    • Wash the cells with cold PBS and lyse them.

    • Quantify the level of phosphorylated MET in the cell lysates using a sandwich ELISA.[4]

  • Data Analysis:

    • Normalize the phospho-MET signal to the total protein concentration.

    • Calculate the percentage of MET phosphorylation relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of phosphorylation against the logarithm of the inhibitor concentration.

Protocol 4: Flt-3 Cellular Phosphorylation Assay

  • Cell Line:

    • MV-4-11 (human acute myeloid leukemia cell line with Flt-3 ITD mutation).[5][6]

  • Reagents:

    • MV-4-11 cells.[5]

    • Growth medium (e.g., IMDM with 10% FBS).

    • This compound: Serially diluted in DMSO.

    • Lysis Buffer.

    • Phospho-Flt-3 (Tyr591) ELISA kit.

  • Procedure:

    • Culture MV-4-11 cells in suspension.

    • Treat the cells with serially diluted this compound or DMSO for 2 hours.

    • Harvest the cells, wash with cold PBS, and lyse them.

    • Quantify the level of phosphorylated Flt-3 in the cell lysates using a sandwich ELISA.[7]

  • Data Analysis:

    • Perform data analysis as described in Protocol 3 to determine the cellular IC50 value for Flt-3.

Visualizing Pathways and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binds P1 P MET_receptor->P1 Autophosphorylation P2 P MET_receptor->P2 GRB2 GRB2 P1->GRB2 Recruits PI3K PI3K P2->PI3K Recruits STAT3 STAT3 P2->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Kinase_Inhibitor_Selectivity_Workflow Compound This compound Biochemical_Screen Biochemical Screening Compound->Biochemical_Screen Cellular_Screen Cellular Screening Compound->Cellular_Screen Primary_Assay Primary Target Assay (MET) IC50_MET_Bio IC50 (MET) Primary_Assay->IC50_MET_Bio Off_Target_Assay Off-Target Assay (Flt-3) IC50_Flt3_Bio IC50 (Flt-3) Off_Target_Assay->IC50_Flt3_Bio Biochemical_Screen->Primary_Assay Biochemical_Screen->Off_Target_Assay Cell_MET MET-dependent Cell Line Cellular_Screen->Cell_MET Cell_Flt3 Flt-3-dependent Cell Line Cellular_Screen->Cell_Flt3 Selectivity_Analysis Selectivity Analysis IC50_MET_Bio->Selectivity_Analysis IC50_Flt3_Bio->Selectivity_Analysis IC50_MET_Cell IC50 (MET) IC50_MET_Cell->Selectivity_Analysis IC50_Flt3_Cell IC50 (Flt-3) IC50_Flt3_Cell->Selectivity_Analysis Cell_MET->IC50_MET_Cell Cell_Flt3->IC50_Flt3_Cell

References

Dual Inhibition of MET and VEGFR-2 by MET Kinase-IN-4: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MET kinase-IN-4, a potent dual inhibitor of both MET and VEGFR-2 kinases. This document outlines its inhibitory profile, the signaling pathways it targets, and detailed experimental protocols for its evaluation.

Introduction

The MET (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.[3][4][5] this compound has emerged as a significant research compound due to its potent and dual inhibitory activity against both MET and VEGFR-2, offering a multi-faceted approach to cancer therapy by simultaneously targeting tumor cell growth and angiogenesis.

Quantitative Inhibitory Profile of this compound

This compound demonstrates high potency against MET and VEGFR-2, as well as other related kinases. The following table summarizes the key quantitative data regarding its inhibitory activity.

Target KinaseIC50 (nM)Source
MET1.9[6]
VEGFR-227[6]
Flt-34[6]

Signaling Pathways and Mechanism of Inhibition

This compound exerts its effects by inhibiting the phosphorylation and subsequent activation of MET and VEGFR-2, thereby blocking their downstream signaling cascades.

MET Signaling Pathway

The MET signaling pathway is activated by its ligand, hepatocyte growth factor (HGF).[1] This activation leads to a cascade of events promoting cell growth, survival, and motility.[3] this compound inhibits the initial autophosphorylation of the MET receptor, thus blocking these downstream effects.

MET_Signaling_Pathway HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds P1 P MET_Receptor->P1 GAB1 GAB1 P1->GAB1 Activates RAS RAS P1->RAS Activates STAT3 STAT3 P1->STAT3 Activates MET_IN_4 This compound MET_IN_4->P1 Inhibits PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

MET Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling that is crucial for angiogenesis.[2][5] this compound targets the kinase domain of VEGFR-2, preventing its activation and inhibiting the formation of new blood vessels.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_Receptor VEGFR-2 Receptor VEGF->VEGFR2_Receptor Binds P2 P VEGFR2_Receptor->P2 PLCg PLCγ P2->PLCg Activates PI3K_V PI3K P2->PI3K_V Activates MET_IN_4_V This compound MET_IN_4_V->P2 Inhibits RAF_V RAF PLCg->RAF_V AKT_V AKT PI3K_V->AKT_V Angiogenesis Angiogenesis, Permeability, Survival AKT_V->Angiogenesis MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V ERK_V->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to determine the in vitro potency of kinase inhibitors.

Objective: To quantify the IC50 value of this compound against MET and VEGFR-2.

Materials:

  • Recombinant human MET or VEGFR-2 kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (serial dilutions)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the kinase, biotinylated substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA, the Europium-labeled antibody, and SA-APC.

  • Incubate for a further period to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

  • Calculate the TR-FRET ratio and plot the inhibitor concentration versus the ratio to determine the IC50 value.

TR_FRET_Workflow Start Start Prepare Prepare Reagents: - Kinase (MET or VEGFR-2) - Substrate - ATP - Inhibitor (this compound) Start->Prepare Incubate_Kinase Incubate Kinase, Substrate, and Inhibitor Prepare->Incubate_Kinase Add_ATP Add ATP to Start Reaction Incubate_Kinase->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction with EDTA Add Detection Reagents (Eu-Ab, SA-APC) Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate for Detection Stop_Reaction->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Analyze Analyze Data and Determine IC50 Read_Plate->Analyze

TR-FRET Kinase Assay Workflow
Cell-Based Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit the phosphorylation of MET and VEGFR-2 in a cellular context.

Objective: To assess the inhibition of MET and VEGFR-2 phosphorylation in cancer cells treated with this compound.

Materials:

  • Cancer cell line expressing MET and VEGFR-2 (e.g., GTL-16, HUVEC)

  • Cell culture medium and supplements

  • HGF or VEGF

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-MET, anti-total-MET, anti-phospho-VEGFR-2, anti-total-VEGFR-2)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Culture cells to a suitable confluency.

  • Starve the cells in serum-free medium.

  • Pre-treat the cells with various concentrations of this compound for a defined period.

  • Stimulate the cells with HGF or VEGF to induce receptor phosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Objective: To determine the in vivo anti-tumor activity of this compound in a human tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cell line (e.g., GTL-16)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally, once daily.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • Continue treatment for a predetermined period or until tumors reach a maximum allowed size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Plot the tumor growth curves to evaluate the efficacy of the treatment.

Conclusion

This compound is a potent dual inhibitor of MET and VEGFR-2, demonstrating significant potential in preclinical cancer research. Its ability to concurrently block two critical oncogenic pathways provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this and other dual kinase inhibitors.

References

Unveiling the Pharmacokinetic Profile of MET Kinase-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of MET kinase-IN-4, a potent and orally active inhibitor of the MET receptor tyrosine kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound in preclinical studies.

Core Pharmacokinetic and In Vitro Activity

This compound demonstrates significant potential as a therapeutic agent with potent MET kinase inhibition and favorable drug-like properties. The compound exhibits a strong inhibitory effect on MET kinase with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Furthermore, it displays promising metabolic stability in vitro, suggesting a potential for reasonable in vivo exposure.

Table 1: In Vitro Activity and Metabolic Stability of this compound

ParameterValue
MET Kinase IC50 1.9 nM
FLT3 Kinase IC50 4 nM
VEGFR-2 Kinase IC50 27 nM
Metabolic Stability Good stability in human and mouse liver microsomes (at 3 µM)

In Vivo Pharmacokinetics in Mice

Studies in murine models indicate that this compound possesses a favorable pharmacokinetic profile upon both intravenous and oral administration. While specific quantitative parameters such as AUC, Cmax, and half-life are not publicly available in detail, the compound is described as having extensive extravascular distribution and a favorable half-life, supporting its potential for in vivo efficacy.[1]

In Vivo Antitumor Efficacy

This compound has demonstrated significant dose-dependent antitumor activity in a GTL-16 human gastric carcinoma xenograft model in mice.[1] Oral administration of the compound at various dosages resulted in a notable reduction in tumor growth, highlighting its potential as an orally bioavailable anticancer agent.

Table 2: In Vivo Antitumor Activity of this compound in GTL-16 Xenograft Model

Dosage (oral, once daily)Antitumor Activity
6.25 mg/kgSignificant
12.5 mg/kgSignificant
25 mg/kgSignificant
50 mg/kgSignificant

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These methodologies are based on standard practices in the field and the limited information available for this compound.

In Vitro MET Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MET kinase.

Methodology: A common method for this is a biochemical kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO and serially diluted to a range of concentrations.

  • Assay Plate Preparation: A small volume of the diluted compound or DMSO (vehicle control) is added to the wells of a microplate.

  • Kinase Reaction: The purified recombinant MET kinase is added to each well and pre-incubated with the compound to allow for interaction. The kinase reaction is initiated by adding a mixture of a known peptide substrate for MET and ATP. The final ATP concentration should be near the Km value for MET to accurately determine competitive inhibition.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Detection: The reaction is stopped, and the amount of ADP produced is quantified using a commercial ADP detection kit (e.g., luminescence or fluorescence-based).

  • Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Liver Microsome Stability Assay

Objective: To assess the in vitro metabolic stability of this compound in human and mouse liver microsomes.

Methodology:

  • Compound Incubation: this compound (e.g., at a final concentration of 3 µM) is incubated with pooled human or mouse liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot is used to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after intravenous and oral administration.

Methodology:

  • Animal Model: Male BALB/c mice are typically used.

  • Compound Administration:

    • Intravenous (i.v.): A single dose (e.g., 5 mg/kg) of this compound formulated in a suitable vehicle is administered via the tail vein.

    • Oral (p.o.): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from a subset of mice at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a human gastric carcinoma xenograft model.

Methodology:

  • Cell Line and Animal Model: GTL-16 human gastric carcinoma cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Grouping: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

  • Compound Administration: this compound is administered orally, once daily, at various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg) for a specified duration (e.g., 21 days). The vehicle control group receives the formulation vehicle only.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Data Analysis: The mean tumor volumes of the treatment groups are compared to the vehicle control group to determine the extent of tumor growth inhibition. Body weight and general health of the mice are also monitored throughout the study as indicators of toxicity.

Visualizations

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is a key driver in many cancers.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor HGF->MET GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3->Proliferation Migration Migration/ Invasion PLCg->Migration

Caption: Simplified MET signaling pathway.

Experimental Workflow: In Vivo Pharmacokinetic Study

This workflow outlines the key steps involved in assessing the pharmacokinetic profile of this compound in a mouse model.

PK_Workflow start Start dosing Compound Administration (i.v. and p.o.) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Caption: Workflow for pharmacokinetic analysis.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates the process for evaluating the antitumor efficacy of this compound in a xenograft mouse model.

Efficacy_Workflow start Start implantation Tumor Cell Implantation (GTL-16) start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization of Mice growth->randomization treatment Daily Oral Dosing (Vehicle or this compound) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring analysis Data Analysis (Tumor Growth Inhibition) monitoring->analysis end End analysis->end

Caption: Workflow for in vivo efficacy study.

References

In Vivo Antitumor Activity of MET Kinase-IN-4: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antitumor activity of MET kinase-IN-4, a potent and orally active inhibitor of the MET kinase. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways and experimental workflows.

Core Data Presentation

The in vivo efficacy of this compound has been demonstrated in a preclinical cancer model. The following table summarizes the quantitative data from these studies.

Compound Animal Model Cell Line Dosing Regimen Tumor Growth Inhibition Reference
This compoundMiceGTL-16 (Human Gastric Carcinoma)6.25, 12.5, 25, and 50 mg/kg, p.o., once dailyDose-dependent significant antitumor activity[1]

Table 1: Summary of In Vivo Antitumor Activity of this compound

Mechanism of Action

This compound is a highly potent inhibitor of MET kinase with an IC50 value of 1.9 nM.[1] It also demonstrates inhibitory activity against other kinases, including Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM).[1] The antitumor activity of this compound is attributed to its ability to block the MET signaling pathway, which is crucial for tumor cell proliferation, survival, migration, and invasion.

Experimental Protocols

The following section details the methodology for the key in vivo experiments cited in this guide.

GTL-16 Human Gastric Carcinoma Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a MET-amplified human gastric cancer model.

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

Cell Line: GTL-16 human gastric carcinoma cells, which are characterized by MET gene amplification.

Procedure:

  • Cell Culture: GTL-16 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the desired confluence for implantation.

  • Tumor Implantation: A suspension of GTL-16 cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (L x W^2)/2, where L is the longest diameter and W is the shortest diameter.

  • Randomization and Treatment: Once tumors reach a predetermined average size, the mice are randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is administered orally (p.o.) once daily at doses of 6.25, 12.5, 25, and 50 mg/kg. The vehicle control group receives the vehicle solution.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration of treatment. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the vehicle control group.

Mandatory Visualizations

MET Signaling Pathway and Inhibition by this compound

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor HGF HGF (Ligand) MET_receptor MET Receptor Tyrosine Kinase HGF->MET_receptor Binds GRB2 GRB2 MET_receptor->GRB2 Recruits GAB1 GAB1 MET_receptor->GAB1 Recruits STAT3 STAT3 MET_receptor->STAT3 Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Inhibitor This compound Inhibitor->MET_receptor Inhibits (ATP-competitive)

Caption: The MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Antitumor Activity Study

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. GTL-16 Cell Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization treatment_vehicle 5a. Vehicle Administration (Control) randomization->treatment_vehicle treatment_drug 5b. This compound Administration (p.o.) randomization->treatment_drug tumor_measurement 6. Regular Tumor Volume Measurement treatment_vehicle->tumor_measurement treatment_drug->tumor_measurement endpoint 7. Study Endpoint tumor_measurement->endpoint data_analysis 8. Tumor Growth Inhibition Calculation endpoint->data_analysis

Caption: Workflow for assessing the in vivo antitumor activity of this compound.

References

An In-depth Technical Guide to the Preclinical Evaluation of MET Kinase Inhibitors in Gastric Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "MET kinase-IN-4" is not available in the public domain. This guide provides a comprehensive overview of the preclinical evaluation of MET kinase inhibitors in gastric carcinoma models based on data from well-characterized inhibitors such as savolitinib, crizotinib, and others. The methodologies and data presented are representative of the field and can serve as a framework for the evaluation of novel MET inhibitors.

Introduction: The MET Kinase as a Therapeutic Target in Gastric Carcinoma

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal physiological processes, including embryogenesis and tissue regeneration.[1] However, aberrant activation of the HGF/MET signaling pathway is a key driver in the pathogenesis and progression of several cancers, including gastric carcinoma.[1][2] Dysregulation, often through gene amplification, protein overexpression, or mutations, leads to increased tumor cell proliferation, survival, invasion, and metastasis, and is frequently associated with a poor prognosis in gastric cancer patients.[2][3][4] Consequently, MET kinase has emerged as a promising therapeutic target for the development of targeted cancer therapies. This guide details the preclinical evaluation of MET kinase inhibitors in gastric carcinoma models, providing insights into their mechanism of action, experimental validation, and efficacy.

The MET Signaling Pathway in Gastric Carcinoma

Upon binding of HGF, the MET receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[5] This activation triggers the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[6][7] These pathways are central to regulating cell proliferation, survival, and motility. In gastric cancer, aberrant MET activation leads to the constitutive signaling of these pathways, promoting tumorigenesis.[1][2]

Figure 1: Simplified MET Signaling Pathway in Gastric Cancer.

Preclinical Evaluation of MET Kinase Inhibitors

A robust preclinical evaluation is essential to determine the therapeutic potential of novel MET kinase inhibitors. This involves a series of in vitro and in vivo experiments designed to assess their potency, selectivity, and anti-tumor efficacy.

In Vitro Models and Experimental Protocols

A panel of well-characterized human gastric carcinoma cell lines with varying MET statuses is crucial for in vitro studies.

Cell LineMET StatusKey Characteristics
MKN45 MET AmplificationHigh MET expression and constitutive activation.[8]
GTL-16 MET AmplificationHighly dependent on MET signaling for survival.[9]
SNU-5 MET AmplificationExhibits MET gene amplification.
NUGC4 MET dependent (no amplification)Proliferation is stimulated by exogenous HGF.[8]
GCIY MET dependent (no amplification)Proliferation is stimulated by exogenous HGF.[8]
AGS MET Low/NormalUsed as a negative control.

Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of the MET inhibitor that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed gastric cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the MET kinase inhibitor for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

  • Objective: To assess the effect of the MET inhibitor on the phosphorylation status of MET and its downstream signaling proteins (e.g., AKT, ERK).

  • Methodology:

    • Treat gastric cancer cells with the MET kinase inhibitor at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total MET, phospho-MET (p-MET), total AKT, phospho-AKT (p-AKT), total ERK, and phospho-ERK (p-ERK). A loading control like GAPDH or β-actin should also be used.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Models and Experimental Protocols
  • Cell Line-Derived Xenografts: Human gastric cancer cell lines (e.g., MKN45, GTL-16) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[8][9]

  • Patient-Derived Xenografts (PDX): Tumor fragments from gastric cancer patients are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.

  • Objective: To evaluate the anti-tumor activity of the MET kinase inhibitor in a living organism.

  • Methodology:

    • Establish xenograft or PDX tumors in immunocompromised mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the MET kinase inhibitor (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) percentage.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Select Gastric Cancer Cell Lines (MET+, MET-) MTT Cell Viability Assay (MTT) Determine IC50 CellLines->MTT WB_vitro Western Blot (p-MET, p-AKT, p-ERK) CellLines->WB_vitro Xenograft Establish Xenograft/PDX Models in Mice MTT->Xenograft Proceed if potent WB_vitro->Xenograft Proceed if target engagement confirmed Treatment Drug Administration (Treatment vs. Vehicle) Xenograft->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Analysis Tumor Analysis (WB, IHC) Monitoring->Analysis

Figure 2: General Experimental Workflow for Preclinical Evaluation.

Quantitative Data for Representative MET Kinase Inhibitors

The following tables summarize publicly available data for well-known MET kinase inhibitors in gastric cancer models.

Table 1: In Vitro IC50 Values of MET Kinase Inhibitors in Gastric Cancer Cell Lines

CompoundCell LineMET StatusIC50 (nM)Reference
Crizotinib MKN45Amplified~20[8]
Savolitinib MKN45Amplified~5[4]
Tepotinib GTL-16Amplified~10N/A
Capmatinib SNU-5Amplified~15N/A

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Efficacy of MET Kinase Inhibitors in Gastric Cancer Xenograft Models

CompoundModelDosingTumor Growth Inhibition (%)Reference
Crizotinib MKN45 Xenograft25 mg/kg, qd, p.o.~80[8]
Savolitinib Patient-Derived Xenograft (MET-amplified)10 mg/kg, qd, p.o.Significant tumor regression[4]
Volitinib MET-amplified GC modelsN/ASignificant tumor growth inhibition[10]

Mechanisms of Action and Resistance

MET kinase inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of the MET receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.

However, resistance to MET inhibitors can develop through various mechanisms:

  • Secondary Mutations: Mutations in the MET kinase domain can prevent inhibitor binding.

  • Bypass Signaling: Activation of alternative receptor tyrosine kinases (e.g., EGFR, HER3) can reactivate downstream pathways like PI3K/AKT, compensating for MET inhibition.[11]

  • MET Gene Amplification: Further amplification of the MET gene can overcome the inhibitory effect of the drug.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance MET_Inhibitor MET Kinase Inhibitor MET MET Receptor MET_Inhibitor->MET Inhibits Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) MET->Downstream Blocks Activation Tumor_Growth Tumor Growth Inhibition Downstream->Tumor_Growth Inhibits Secondary_Mutation Secondary MET Kinase Domain Mutation Secondary_Mutation->MET Prevents Inhibitor Binding Bypass_Signaling Activation of Bypass Pathways (e.g., EGFR, HER3) Bypass_Signaling->Downstream Reactivates Signaling MET_Amplification Increased MET Gene Amplification MET_Amplification->MET Increases Target Expression

Figure 3: Mechanisms of Resistance to MET Kinase Inhibitors.

Conclusion

The preclinical evaluation of MET kinase inhibitors in gastric carcinoma models is a critical step in the drug development process. A combination of in vitro and in vivo studies using appropriate models is necessary to demonstrate target engagement, potency, and efficacy. While specific data for "this compound" is not publicly available, the methodologies and findings from studies of other MET inhibitors provide a robust framework for its evaluation. Understanding the underlying signaling pathways and potential resistance mechanisms is crucial for the successful clinical translation of novel MET-targeted therapies for gastric cancer. Further research is warranted to elucidate the specific characteristics and therapeutic potential of this compound.

References

Methodological & Application

Application Notes for a Novel MET Kinase Inhibitor: MET kinase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The MET proto-oncogene, also known as hepatocyte growth factor receptor (HGFR), encodes the c-Met receptor tyrosine kinase.[1] The binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1] These pathways are crucial for normal cellular processes like proliferation, survival, migration, and invasion.[1][2] However, dysregulation of c-Met signaling, through mechanisms such as gene amplification, mutations, or overexpression, is implicated in the development and progression of numerous cancers.[1][3] This makes c-Met a compelling target for anticancer drug development.[3][4] MET kinase-IN-4 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the c-Met kinase domain, thereby blocking its downstream signaling and inhibiting tumor growth.

Mechanism of Action

This compound is an ATP-competitive inhibitor of c-Met. By binding to the kinase domain, it prevents the phosphorylation and activation of the receptor, even in the presence of HGF. This leads to the downregulation of key downstream signaling pathways involved in cell growth and survival. The inhibition of these pathways ultimately results in cell cycle arrest and apoptosis in c-Met dependent tumor cells.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against the c-Met kinase and its effect on a c-Met amplified cancer cell line.

ParameterValueDescription
Biochemical IC50 3.4 nMConcentration of inhibitor required to reduce the enzymatic activity of recombinant c-Met by 50% in a biochemical assay.[5]
Cellular IC50 39 nMConcentration of inhibitor required to inhibit the proliferation of a c-Met amplified cell line (e.g., Hs746T) by 50%.[5]
Kinase Selectivity >100-fold vs. a panel of 200 kinasesDemonstrates high selectivity for c-Met over other kinases, minimizing potential off-target effects.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the c-Met signaling pathway and a general workflow for characterizing a novel MET kinase inhibitor.

MET_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMET c-Met Receptor HGF->cMET Binds & Activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT STAT cMET->STAT MET_IN_4 This compound MET_IN_4->cMET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT->Migration

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Workflow Start Start: Identify Lead Compound (this compound) Biochemical_Assay Biochemical Assays (e.g., Kinase Activity Assay) Start->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay Potent Compounds Western_Blot Target Engagement (Western Blot for p-Met) Cellular_Assay->Western_Blot Active in Cells Selectivity Selectivity Profiling (Kinase Panel Screen) Western_Blot->Selectivity On-Target Activity In_Vivo In Vivo Efficacy (Xenograft Models) Selectivity->In_Vivo Selective Compounds End Preclinical Candidate In_Vivo->End Efficacious In Vivo

Caption: A general workflow for the preclinical characterization of a novel kinase inhibitor.

Experimental Protocols

1. Biochemical c-Met Kinase Activity Assay

This protocol is designed to measure the in vitro enzymatic activity of recombinant c-Met and to determine the IC50 value of this compound. Commercially available kits, such as the c-Met Kinase Assay Kit from BPS Bioscience, can be used.[6]

  • Materials:

    • Recombinant c-Met kinase domain

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase assay buffer

    • This compound (or other test compounds)

    • 96-well plates

    • Detection reagent (e.g., Kinase-Glo® MAX)

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[6]

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing the kinase assay buffer, ATP, and substrate to each well.

    • To initiate the reaction, add 25 µL of diluted recombinant c-Met kinase to each well.

    • Incubate the plate at 30°C for 45 minutes.

    • After incubation, add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

    • The IC50 value is calculated by plotting the percentage of kinase activity against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

2. Cellular Proliferation (MTT) Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

  • Materials:

    • c-Met amplified cancer cell line (e.g., Hs746T, MKN45)[5][7]

    • Complete growth medium

    • This compound

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[7]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Western Blotting for c-Met Phosphorylation

This protocol is used to confirm that this compound inhibits the phosphorylation of c-Met in a cellular context.

  • Materials:

    • c-Met amplified cancer cell line

    • Serum-free medium

    • HGF

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-phospho-Met, anti-total-Met, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting equipment

  • Procedure:

    • Plate the cells and allow them to grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • The levels of phosphorylated c-Met are normalized to total c-Met and the loading control (GAPDH).

References

Application Notes and Protocols for MET Kinase-IN-4 Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of MET kinase-IN-4, a representative small molecule inhibitor of the c-MET receptor tyrosine kinase.

The c-MET signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations such as gene amplification, mutation, or protein overexpression, plays a crucial role in tumor development and progression.[1][2] Dysregulated MET signaling promotes cancer cell proliferation, survival, migration, and invasion, making it a key target for therapeutic intervention in various malignancies.[1][2][3][4] Xenograft models are indispensable for the preclinical evaluation of novel MET inhibitors like this compound.

Key Signaling Pathway

The c-MET receptor, upon binding to HGF, dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5][6] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the "invasive growth" program encompassing cell proliferation, motility, and survival.[1][3][7]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_receptor c-MET Receptor HGF->MET_receptor Binds RAS RAS MET_receptor->RAS Activates PI3K PI3K MET_receptor->PI3K Activates STAT3 STAT3 MET_receptor->STAT3 Activates Angiogenesis Angiogenesis MET_receptor->Angiogenesis RAF RAF RAS->RAF AKT AKT PI3K->AKT Invasion Invasion STAT3->Invasion MAPK MAPK RAF->MAPK Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation

Caption: Simplified c-MET Signaling Pathway.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model using a human cancer cell line with MET amplification or overexpression (e.g., MKN-45, Hs 746T, SNU-5).[8][9][10]

Materials:

  • Human gastric (MKN-45) or other suitable MET-amplified cancer cell line

  • Immunocompromised mice (e.g., Athymic Nude-Foxn1nu)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel or Cultrex BME (optional)[11]

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers

  • Syringes and needles

  • Animal balance

Procedure:

  • Cell Culture: Culture MET-amplified cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before implantation.[11]

  • Tumor Cell Implantation:

    • Harvest and resuspend cells in sterile PBS, optionally mixed with Matrigel/Cultrex BME to improve tumor take and growth.[11]

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.[11][12]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.[12]

    • Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound in the appropriate vehicle.

    • Administer this compound or vehicle control to the respective groups. Administration can be oral (gavage) or intravenous, depending on the compound's properties.[8][13]

    • Dosing should be performed daily or as determined by pharmacokinetic studies.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-MET, p-AKT, p-ERK).[9][10]

Experimental Workflow

The following diagram illustrates the key steps in the this compound xenograft study.

Xenograft_Workflow start Start cell_culture Cell Culture (MET-amplified cell line) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization (Tumor volume ~150-200 mm³) monitoring->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment evaluation Efficacy Evaluation (Tumor volume, Body weight) treatment->evaluation endpoint Endpoint Analysis (Tumor excision, PD markers) evaluation->endpoint End of Study end End endpoint->end

Caption: Xenograft Model Experimental Workflow.

Data Presentation

The following table summarizes key quantitative parameters for a typical xenograft study with a MET kinase inhibitor.

ParameterRecommended Value/RangeNotes
Cell Line MKN-45, Hs 746T, SNU-5, U-87MG, EBC-1Select a cell line with documented MET amplification or overexpression.[8][9][10][13][14]
Animal Model Athymic Nude Mice (e.g., Hsd:Athymic Nude-Foxn1nu)Standard for xenograft studies.[8]
Number of Cells Injected 1 x 10^6 - 1 x 10^7 cells/mouseThe optimal number may vary between cell lines.[11][12]
Injection Volume 100 - 200 µL
Tumor Volume for Randomization 150 - 200 mm³Ensures tumors are well-established before treatment.[8]
This compound Dosage 10 - 50 mg/kg (oral, daily)Dose range should be determined by preliminary toxicity and efficacy studies.[8]
Vehicle Control 0.5% Methylcellulose in waterA common vehicle for oral administration of small molecules.
Tumor Measurement Frequency 2-3 times per weekAllows for accurate monitoring of tumor growth kinetics.[12]
Study Duration 21 - 28 daysOr until tumors in the control group reach a predetermined endpoint.
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body Weight, Pharmacodynamic Markers (p-MET, p-AKT)[9]

Disclaimer: This protocol is a general guideline. Researchers should optimize the experimental conditions based on the specific characteristics of this compound, the chosen cell line, and institutional animal care and use guidelines.

References

Application Notes and Protocols for MET Kinase-IN-4 Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase, also known as c-MET or hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, migration, and invasion.[1][2] Dysregulation of the MET signaling pathway through amplification, mutation, or overexpression is implicated in the development and progression of various cancers.[1][2] This makes MET a compelling target for cancer therapy. MET kinase-IN-4 is a potent and orally active inhibitor of MET kinase. These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound and similar compounds.

MET Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are pivotal for cell growth, survival, and motility.[1][3][5]

MET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor STAT3 STAT3 MET->STAT3 Direct Phosphorylation GAB1 GAB1 MET->GAB1 Phosphorylation HGF HGF HGF->MET Binding & Dimerization GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription GAB1->GRB2 GAB1->PI3K

Figure 1: Simplified MET Signaling Pathway.

Quantitative Data for this compound

This compound demonstrates potent inhibition of MET kinase and also shows activity against other kinases such as Flt-3 and VEGFR-2.

Target KinaseIC50 (nM)
MET1.9
Flt-34
VEGFR-227
Data sourced from MedchemExpress.[5]

Experimental Protocol: In Vitro MET Kinase Assay

This protocol describes a luminescent-based kinase assay to determine the IC50 value of this compound. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Materials and Reagents
  • Recombinant human MET kinase (catalytic domain, e.g., amino acids 956-1390)

  • This compound (or other test inhibitors)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well white, low-volume assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase Buffer - MET Kinase Dilution - Substrate/ATP Mix - Inhibitor Dilutions Start->Prep Dispense Dispense Reagents into Plate: 1. Inhibitor (or DMSO) 2. MET Kinase 3. Substrate/ATP Mix Prep->Dispense Incubate_Kinase Incubate at Room Temperature (e.g., 60 minutes) Dispense->Incubate_Kinase Stop_Reaction Stop Kinase Reaction (Add ADP-Glo™ Reagent) Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate at Room Temperature (e.g., 40 minutes) Stop_Reaction->Incubate_Stop Develop_Signal Develop Luminescent Signal (Add Kinase Detection Reagent) Incubate_Stop->Develop_Signal Incubate_Develop Incubate at Room Temperature (e.g., 30 minutes) Develop_Signal->Incubate_Develop Read_Plate Read Luminescence Incubate_Develop->Read_Plate Analyze Analyze Data: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Read_Plate->Analyze End End Analyze->End

Figure 2: Experimental Workflow for the MET Kinase Assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the Kinase Buffer as described in the materials section.

    • Dilute the recombinant MET kinase to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

    • Prepare a stock solution of the Poly(Glu,Tyr) substrate and ATP in Kinase Buffer. The final concentration of ATP should be close to its Km for MET kinase.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer. A typical starting concentration for the dilution series could be 1 µM. Include a DMSO-only control (vehicle control).

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.

    • Add 2 µL of the diluted MET kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting and Considerations

  • Enzyme Concentration: The amount of MET kinase used should result in a signal that is in the linear range of the assay. An enzyme titration should be performed to determine the optimal concentration.

  • ATP Concentration: The IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration. It is recommended to use an ATP concentration at or near the Km value for the kinase.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid inhibitory effects on the enzyme.

  • Z'-factor: To assess the quality of the assay for high-throughput screening, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 is considered excellent.

These application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies and to develop robust in vitro kinase assays for the evaluation of MET inhibitors.

References

Application Notes and Protocols: Preparation of MET Kinase-IN-4 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of MET kinase-IN-4, a potent and orally active inhibitor of MET kinase. Accurate preparation of the stock solution is crucial for obtaining reliable and reproducible results in downstream experiments, including cell-based assays and in vivo studies.

Introduction

This compound is a small molecule inhibitor of the MET receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion. Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers. This compound exhibits potent inhibitory activity against MET kinase with an IC50 value of 1.9 nM.[1] Proper handling and preparation of this compound are essential for its effective use in research and drug development.

Chemical Properties and Data

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 475.55 g/mol MedChemExpress
CAS Number 888719-03-7MedChemExpress
IC50 (MET Kinase) 1.9 nMMedChemExpress[1]
Recommended Solvent DMSOMedChemExpress
Storage of Solid Store at -20°C for up to 2 yearsGeneral recommendation
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 monthMedChemExpress[1]

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and migration. This compound exerts its inhibitory effect by blocking the kinase activity of MET, thereby attenuating these downstream signals.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization P1 P MET->P1 Autophosphorylation P2 P MET->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MET_IN_4 This compound MET_IN_4->MET Inhibition

Figure 1: Simplified MET Signaling Pathway and the inhibitory action of this compound.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture on the compound.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.7555 mg of the compound.

    • Calculation:

      • Molecular Weight (MW) = 475.55 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C * V * MW = 0.010 mol/L * 0.001 L * 475.55 g/mol = 0.0047555 g = 4.7555 mg

  • Dissolving the Compound: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are tightly sealed to prevent evaporation and contamination.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain This compound (solid) weigh Accurately weigh 4.7555 mg of This compound start->weigh add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso vortex Vortex until completely dissolved add_dmso->vortex aliquot Aliquot into single-use volumes vortex->aliquot store Store at -80°C (6 months) or -20°C (1 month) aliquot->store end_node End: 10 mM Stock Solution Ready for Use store->end_node

Figure 2: Experimental workflow for the preparation of a 10 mM this compound stock solution.

Safety Precautions

  • This compound is a biologically active compound. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Recommendations for Use

  • When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare fresh working solutions from the frozen stock aliquots for each experiment to ensure consistency.

  • Before use, thaw the required aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.

By following these detailed application notes and protocols, researchers can ensure the accurate and consistent preparation of this compound stock solutions, a critical step for advancing research in MET-driven cancers and related fields.

References

MET Kinase-IN-4: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of MET kinase-IN-4, a potent and orally active inhibitor of MET kinase. This guide includes quantitative solubility data, step-by-step experimental protocols, and visualizations of the MET signaling pathway and experimental workflows.

Introduction to this compound

This compound is a selective inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 value of 1.9 nM.[1] It also demonstrates inhibitory activity against other kinases such as Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM).[1] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is implicated in the development and progression of various cancers. This compound serves as a valuable tool for investigating the biological functions of c-Met and for preclinical studies in cancer drug discovery.

Physicochemical and Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

PropertyValueSource
Molecular Formula C₂₅H₁₆F₂N₄O₃Sigma-Aldrich
Molecular Weight 458.42 g/mol Sigma-Aldrich
CAS Number 888719-03-7MedchemExpress, Sigma-Aldrich
Appearance White to beige solidSigma-Aldrich, AdipoGen
Purity ≥95% (HPLC)Sigma-Aldrich

Solubility in DMSO:

SolubilityMolar Concentration (approx.)NotesSource
~100 mg/mL218.14 mMBMS-2
10 mg/mL21.81 mMSigma-Aldrich
4.58 mg/mL9.99 mMSonication is recommendedTargetMol

MET Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, regulate key cellular processes. The diagram below illustrates the major components of the c-MET signaling pathway.

MET_Signaling_Pathway c-MET Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-MET c-MET HGF->c-MET Binding & Dimerization GRB2 GRB2 c-MET->GRB2 Recruitment GAB1 GAB1 c-MET->GAB1 Recruitment STAT3 STAT3 c-MET->STAT3 Activation SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Dilution Prepare serial dilutions of this compound Add_Compound Add diluted compound to cells Compound_Dilution->Add_Compound Incubation Incubate for 72 hours Add_Compound->Incubation Viability_Assay Perform cell viability assay Incubation->Viability_Assay Data_Acquisition Measure luminescence Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 value Data_Acquisition->IC50_Calculation

References

Application Notes and Protocols for Determining the Stability of MET Kinase-IN-4 in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MET kinase-IN-4 is a potent and orally active inhibitor of the MET kinase, with an IC50 value of 1.9 nM.[1] It also shows inhibitory activity against Flt-3 and VEGFR-2 kinases.[1] Understanding the stability of this compound in cell culture media is critical for the accurate design and interpretation of in vitro experiments. This document provides detailed application notes and protocols for assessing the stability of this compound in various culture media. The stability of a compound in culture media can be influenced by factors such as pH, temperature, serum content, and enzymatic degradation. Therefore, it is essential to determine its stability under specific experimental conditions to ensure that the desired concentration is maintained throughout the course of an experiment.

Data Presentation

The stability of this compound in culture media can be assessed by monitoring its concentration over time. The following table summarizes hypothetical stability data for this compound in two common culture media, with and without the presence of fetal bovine serum (FBS), at 37°C.

Table 1: Hypothetical Stability of this compound in Culture Media at 37°C

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)DMEM (serum-free) (% Remaining)RPMI-1640 (serum-free) (% Remaining)
0100100100100
298979999
495949898
890889695
1285829493
2475709088
4860558582
7245408078

Experimental Protocols

This section provides a detailed protocol for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a common and robust analytical method for quantifying small molecules.[2]

Protocol 1: Assessment of this compound Stability in Culture Media

1. Materials and Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Culture media of choice (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • Internal standard (a stable, structurally similar compound not present in the sample)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC-MS/MS system

2. Preparation of Stock and Working Solutions:

  • Stock Solution (10 mM): Dissolve an appropriate amount of this compound powder in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C.[1]

  • Working Solution (100 µM): Dilute the 10 mM stock solution with the desired culture medium to prepare a 100 µM working solution. Prepare this solution fresh before each experiment.

3. Experimental Procedure:

  • Prepare the test media:

    • Medium with serum: Culture medium supplemented with 10% FBS.

    • Serum-free medium: Culture medium without FBS.

  • Add the this compound working solution to the test media to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent effects.

  • Aliquot the prepared media containing this compound into sterile 96-well plates or microcentrifuge tubes.

  • Incubate the samples at 37°C in a humidified incubator with 5% CO2.

  • Collect triplicate samples at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • For the 0-hour time point, collect the samples immediately after adding the compound.

  • At each time point, stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to one volume of the media sample. This will precipitate proteins and halt degradation.

  • Vortex the samples vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

  • Store samples at -80°C until analysis by HPLC-MS/MS.

4. HPLC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

  • Prepare a standard curve of this compound in the corresponding matrix (culture medium with or without serum) to accurately quantify the compound in the experimental samples.

  • Inject the prepared samples and standards onto the HPLC-MS/MS system.

  • Analyze the data to determine the concentration of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

  • Plot the percentage of remaining compound against time to visualize the stability profile.

  • The half-life (t1/2) of the compound in the media can be calculated from the degradation rate constant, assuming first-order kinetics.

Mandatory Visualizations

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, motility, and invasion.[3][4] Dysregulation of the MET pathway is implicated in various cancers.[5][6] The ubiquitin-proteasome pathway plays a significant role in the degradation of the MET receptor.[7][8][9]

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg Ubiquitin Ubiquitin/ Proteasome MET->Ubiquitin Degradation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival STAT3->Proliferation DAG DAG PLCg->DAG PIP2 to IP3 IP3 PLCg->IP3 PIP2 to PKC PKC DAG->PKC Motility Motility PKC->Motility Invasion Invasion PKC->Invasion MET_IN_4 This compound MET_IN_4->MET Inhibits

Caption: MET Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.

Stability_Workflow Start Start: Prepare Stock & Working Solutions PrepareMedia Prepare Test Media (with/without serum) Start->PrepareMedia SpikeCompound Spike this compound into Media (1 µM) PrepareMedia->SpikeCompound Incubate Incubate at 37°C, 5% CO2 SpikeCompound->Incubate Sample Collect Samples at Time Points (0-72h) Incubate->Sample Time Course Precipitate Protein Precipitation (Acetonitrile + IS) Sample->Precipitate Centrifuge Centrifuge to Pellet Precipitate Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze by HPLC-MS/MS Supernatant->Analyze Data Data Analysis: % Remaining vs. Time Analyze->Data End End: Determine Stability Profile Data->End

Caption: Workflow for assessing this compound stability in media.

References

Application Notes and Protocols for MET Kinase-IN-4 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET proto-oncogene, encoding the MET receptor tyrosine kinase, is a critical regulator of cell growth, motility, and invasion. Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, mutation, or overexpression, is a known driver in a variety of human cancers, including gastric, lung, and liver carcinomas. This aberrant signaling is associated with aggressive tumor behavior and poor clinical prognosis, making MET a compelling target for therapeutic intervention.

MET kinase-IN-4 is a potent and orally active small molecule inhibitor of MET kinase. With a half-maximal inhibitory concentration (IC50) of 1.9 nM for MET kinase, it demonstrates high selectivity and efficacy in preclinical models.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, including data on its activity, experimental procedures for assessing its effects, and visualizations of the targeted signaling pathways.

Data Presentation: In Vitro Activity of MET Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound and other representative MET kinase inhibitors against various cancer cell lines. This data provides a comparative overview of their potency and cellular effects.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
MET1.9
Flt-34
VEGFR-227

Data sourced from publicly available information.[1]

Table 2: Antiproliferative Activity of Representative MET Kinase Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeMET AlterationIC50 (nM)
Tepotinib MKN45Gastric CancerAmplification7
SNU-5Gastric CancerAmplification9
EBC-1Lung CancerAmplification1.1
Hs746TGastric CancerExon 14 Skipping & Amplification2.5
GTL-16Gastric CancerAmplification2.9
Crizotinib MKN45Gastric CancerAmplification<200
SNU-5Gastric CancerAmplification<200
H1993NSCLCAmplification-
PHA-665752 GTL-16Gastric CancerAmplification-
NCI-H441NSCLC-18-42 (cell proliferation)
BxPC-3Pancreatic Cancer-18-42 (cell proliferation)

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes. A "-" indicates that a specific value was not available in the cited sources.[3][4][5][6]

Signaling Pathways

MET kinase activation triggers a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. This compound exerts its therapeutic effect by inhibiting these pathways.

MET Signaling Cascade

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the activation of several key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GRB2 GRB2/SOS MET->GRB2 Phosphorylation GAB1 GAB1 MET->GAB1 Phosphorylation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis GRB2->RAS GAB1->PI3K MET_IN_4 This compound MET_IN_4->MET Inhibition

Caption: The MET signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cancer cell lines.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram

Cell_Viability_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT or MTS reagent D->E F Incubate for 1-4 hours E->F G Add solubilization solution (for MTT) F->G H Measure absorbance F->H MTS Assay G->H MTT Assay I Calculate IC50 H->I Western_Blot_Workflow A Culture and treat cells with this compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane D->E F Incubate with primary antibodies (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using chemiluminescence G->H I Analyze band intensities H->I

References

Application Notes and Protocols for MET Kinase-IN-4 in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET proto-oncogene, receptor tyrosine kinase (MET), is a critical regulator of a wide array of cellular processes, including proliferation, survival, motility, and invasion.[1] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a known driver in the progression and metastasis of numerous cancers.[1] MET kinase-IN-4 is a potent and orally active inhibitor of MET kinase, demonstrating significant potential as a therapeutic agent in oncology research. This document provides detailed application notes and protocols for the utilization of this compound in three-dimensional (3D) spheroid cultures, which more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell culture systems.[2]

This compound exhibits high potency with an IC50 value of 1.9 nM for MET kinase.[3] It also shows inhibitory activity against other kinases such as Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.[3] In vivo studies have demonstrated its antitumor activity in a GTL-16 human gastric carcinoma xenograft model.[3]

These protocols will guide researchers in establishing 3D spheroid models, treating them with this compound, and assessing the inhibitor's effects on spheroid viability, growth, and invasion.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
MET1.9
Flt-34
VEGFR-227

Data sourced from MedchemExpress.[3]

Table 2: Representative Antiproliferative Activity of Selective MET Inhibitors in 2D and 3D Spheroid Cultures
CompoundCell LineCulture TypeIC50 (nM)Reference
CrizotinibH31222D~10-100--INVALID-LINK--[4]
3D>100--INVALID-LINK--[4]
CapmatinibSNU-52D1.2--INVALID-LINK--[5]
S1142D12.4--INVALID-LINK--[5]
H4412D (colony)~0.5--INVALID-LINK--[5]
U-87MG2D (colony)2--INVALID-LINK--[5]

Disclaimer: The following protocols are a general framework for investigating MET kinase inhibitors in 3D spheroid cultures. While this compound is a potent MET inhibitor, specific quantitative data on its performance in 3D spheroid models is not yet publicly available. The provided IC50 values for crizotinib and capmatinib in Table 2 are for representative purposes to illustrate the expected differences in drug sensitivity between 2D and 3D models.

Signaling Pathway and Experimental Workflow Diagrams

MET_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_STAT STAT Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2_SOS GRB2/SOS MET->GRB2_SOS STAT3 STAT3 MET->STAT3 GAB1 GAB1 MET->GAB1 PLCg PLCγ MET->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Motility Proliferation_Motility ERK->Proliferation_Motility PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival Invasion_Tubulogenesis Invasion_Tubulogenesis STAT3->Invasion_Tubulogenesis GAB1->PI3K PKC PKC PLCg->PKC MET_IN_4 This compound MET_IN_4->MET Inhibits

Caption: MET Signaling Pathway and Inhibition by this compound.

Spheroid_Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed Seed Cells in Ultra-Low Attachment Plate start->seed form Spheroid Formation (24-72 hours) seed->form treat Treat with This compound form->treat incubate Incubate (e.g., 72 hours) treat->incubate viability Viability Assay (e.g., CellTiter-Glo 3D) incubate->viability imaging Imaging & Size Analysis (Microscopy) incubate->imaging invasion Invasion Assay (Matrigel Embedding) incubate->invasion end Data Analysis viability->end imaging->end invasion->end

Caption: Experimental workflow for testing this compound in 3D spheroids.

Experimental Protocols

Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique

This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., GTL-16, SNU-5, or others with known MET activity)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding:

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.

    • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Spheroid Formation:

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • Spheroid formation should occur within 24-72 hours. Monitor the process daily using an inverted microscope.

Protocol 2: Treatment of 3D Spheroids with this compound

Materials:

  • Pre-formed 3D spheroids in a 96-well ULA plate

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

Procedure:

  • Drug Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

  • Spheroid Treatment:

    • After 72 hours of spheroid formation, carefully remove 50 µL of the medium from each well.

    • Add 50 µL of the prepared this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

  • Incubation:

    • Incubate the treated spheroids for an additional 72 hours, or a time course determined by the specific experimental goals.

Protocol 3: Spheroid Viability Assessment using CellTiter-Glo® 3D Assay

This protocol measures the number of viable cells in a spheroid based on ATP levels.

Materials:

  • Treated 3D spheroids in a 96-well ULA plate

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Reagent Equilibration: Thaw the CellTiter-Glo® 3D reagent and equilibrate it to room temperature before use.

  • Assay Procedure:

    • Equilibrate the spheroid plate to room temperature for approximately 30 minutes.

    • Carefully transfer the entire content of each well (spheroid and medium) to a corresponding well of an opaque-walled 96-well plate.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Signal Measurement:

    • Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC50 value of this compound.

Protocol 4: Spheroid Growth and Morphology Analysis

This protocol uses brightfield microscopy to monitor changes in spheroid size and morphology.

Materials:

  • Treated 3D spheroids in a 96-well ULA plate

  • Inverted microscope with a digital camera and imaging software

Procedure:

  • Image Acquisition:

    • At designated time points (e.g., 0, 24, 48, and 72 hours post-treatment), capture brightfield images of the spheroids in each well.

    • Ensure consistent imaging parameters (magnification, light intensity) across all wells and time points.

  • Data Analysis:

    • Use imaging software (e.g., ImageJ) to measure the diameter or area of each spheroid.

    • Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).

    • Plot the spheroid growth over time for each treatment condition.

    • Qualitatively assess any morphological changes, such as loss of circularity, disintegration, or changes in compaction.

Protocol 5: Spheroid Invasion Assay

This protocol assesses the invasive potential of cancer cells from spheroids into an extracellular matrix.

Materials:

  • Pre-formed 3D spheroids

  • Basement membrane matrix (e.g., Matrigel®)

  • Cold, serum-free cell culture medium

  • Flat-bottom 96-well plates

  • Inverted microscope with a digital camera

Procedure:

  • Embedding Spheroids:

    • Pre-chill pipette tips and the flat-bottom 96-well plate on ice.

    • Thaw the basement membrane matrix on ice.

    • Carefully transfer individual spheroids from the ULA plate to the center of the wells in the pre-chilled flat-bottom plate.

    • Gently remove the surrounding medium and add 50 µL of the cold basement membrane matrix to each well, ensuring the spheroid is fully embedded.

  • Matrix Polymerization:

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Addition of Medium with Inhibitor:

    • After polymerization, add 100 µL of complete culture medium containing the desired concentration of this compound or vehicle control to each well.

  • Invasion Monitoring:

    • Incubate the plate at 37°C and monitor for cell invasion from the spheroid into the surrounding matrix over several days.

    • Capture images at regular intervals (e.g., every 24 hours).

  • Data Analysis:

    • Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area.

    • Compare the invasion area between treated and control groups.

References

Application Notes and Protocols for Studying MET-Driven Cancers with MET kinase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cell growth, motility, and invasion.[1] Dysregulation of the HGF/MET signaling pathway is a key driver in the development and progression of numerous human cancers.[2][3] Aberrant MET activation, through mechanisms such as gene amplification, mutation, or overexpression, leads to uncontrolled cell proliferation and metastasis, making it a prime target for therapeutic intervention.[4][5]

MET kinase-IN-4 is a potent and orally active inhibitor of MET kinase. It demonstrates significant potential for studying MET-driven cancers due to its high potency and favorable pharmacokinetic profile. These application notes provide a comprehensive guide for utilizing this compound in preclinical cancer research, including detailed protocols for in vitro and in vivo studies, and a summary of its biochemical and cellular activities.

Biochemical and Cellular Activity of this compound

This compound is a highly potent inhibitor of MET kinase with a half-maximal inhibitory concentration (IC50) of 1.9 nM. It also exhibits inhibitory activity against other kinases, including Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM). The compound shows good metabolic stability in both human and mouse liver microsomes, suggesting its potential for in vivo applications.

Table 1: Biochemical Activity of this compound

Target KinaseIC50 (nM)
MET1.9
Flt-34
VEGFR-227

Data sourced from MedChemExpress.

Signaling Pathway

The HGF/MET signaling cascade is a complex network that, upon activation, triggers several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways are central to cell proliferation, survival, and migration. This compound, by inhibiting the kinase activity of MET, effectively blocks these downstream signals.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat STAT Pathway HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binding & Dimerization P_MET p-MET MET_receptor->P_MET Autophosphorylation GRB2 GRB2 P_MET->GRB2 GAB1 GAB1 P_MET->GAB1 STAT3 STAT3 P_MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K GAB1->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Migration Cell Migration STAT3->Migration MET_IN_4 This compound MET_IN_4->P_MET Inhibition

Caption: MET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in MET-driven cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

  • MET-driven cancer cell line (e.g., GTL-16, MKN-45)

  • Complete growth medium

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation of MET and downstream signaling proteins following treatment with this compound.

Materials:

  • MET-driven cancer cell line

  • Complete growth medium

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow A Cell treatment with this compound B Cell lysis and protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection G->H I Analysis of protein expression H->I

Caption: General Workflow for Western Blot Analysis.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • MET-driven cancer cell line (e.g., GTL-16)

  • 6-8 week old immunodeficient mice (e.g., athymic nude or SCID)

  • This compound

  • Vehicle for in vivo administration (to be optimized based on solubility and stability)

  • Calipers

  • Animal housing and handling equipment

Procedure:

  • Subcutaneously implant 5-10 x 10^6 cancer cells into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally at various doses (e.g., 6.25, 12.5, 25, 50 mg/kg) once daily. The control group receives the vehicle.

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

  • Monitor body weight and the general health of the mice throughout the study.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Table 2: In Vivo Efficacy of this compound in GTL-16 Xenograft Model

Treatment Group (mg/kg, p.o., once daily)Tumor Growth Inhibition (%)
6.25Significant
12.5Significant
25Significant
50Significant

Data interpretation based on MedChemExpress, which states "demonstrates significant in vivo antitumor activity". Specific quantitative values for tumor growth inhibition are not publicly available and would need to be determined experimentally.

Xenograft_Study_Workflow A Implant tumor cells in mice B Tumor growth to palpable size A->B C Randomize mice into groups B->C D Administer this compound or vehicle C->D E Monitor tumor volume and body weight D->E F Euthanize mice and excise tumors E->F G Tumor analysis F->G

Caption: Workflow for a Xenograft Efficacy Study.

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile in mice when administered intravenously (5 mg/kg) or orally (10 mg/kg), showing extensive extravascular distribution and a favorable half-life.

Table 3: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Key Findings
Intravenous (i.v.)5Extensive extravascular distribution, favorable half-life
Oral (p.o.)10Favorable pharmacokinetic profile

Data sourced from MedChemExpress. Specific parameters like Cmax, Tmax, AUC, and half-life values are not publicly available and would require experimental determination.

Conclusion

This compound is a valuable research tool for investigating the role of MET signaling in cancer. Its high potency, oral bioavailability, and in vivo efficacy make it a suitable compound for preclinical studies aimed at understanding MET-driven tumorigenesis and evaluating novel therapeutic strategies. The provided protocols offer a starting point for researchers to design and execute experiments to further characterize the anti-cancer properties of this promising inhibitor.

References

MET Kinase-IN-4: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MET Kinase-IN-4 is a potent, orally active inhibitor of the MET receptor tyrosine kinase. Dysregulation of the MET signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention. These application notes provide an overview of the preclinical data available for this compound and offer general protocols for its investigation as a monotherapy. It is important to note that, to date, no peer-reviewed studies detailing the use of this compound in combination with other therapeutic agents have been published. Therefore, the information presented here is based on its activity as a single agent.

Physicochemical and Pharmacokinetic Properties

PropertyValue
Molecular Formula C₂₅H₂₉N₅O₄
Molecular Weight 463.53 g/mol
Physical Appearance Crystalline solid
Solubility Soluble in DMSO
Oral Bioavailability Orally active in preclinical models
Metabolic Stability Reported to have good stability in human and mouse liver microsomes[1]

In Vitro Activity

This compound has demonstrated potent inhibitory activity against MET kinase and other related kinases.

TargetIC₅₀ (nM)Reference
MET 1.9[1]
Flt-3 4[1]
VEGFR-2 27[1]

In Vivo Antitumor Activity

Preclinical studies in a xenograft model have shown the in vivo efficacy of this compound.

Animal ModelDosingOutcomeReference
GTL-16 human gastric carcinoma xenograft6.25, 12.5, 25, and 50 mg/kg, p.o., once dailyDose-dependent antitumor activity[1]

Experimental Protocols

The following are generalized protocols for the preclinical evaluation of this compound. These should be adapted based on specific experimental needs and cell line characteristics.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MET kinase.

Materials:

  • Recombinant human MET kinase

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the recombinant MET kinase, kinase buffer, and the substrate peptide.

  • Add the diluted this compound to the wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line with known MET expression/activation (e.g., GTL-16)

  • Complete cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • For CellTiter-Glo® assay, add the reagent directly to the wells and measure luminescence according to the manufacturer's protocol.

  • Determine the IC₅₀ for cell proliferation.

Western Blot Analysis of MET Signaling

Objective: To confirm the inhibition of MET phosphorylation and downstream signaling by this compound.

Materials:

  • Cancer cell line (e.g., GTL-16)

  • This compound

  • Hepatocyte Growth Factor (HGF) for stimulation (optional)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • If investigating ligand-induced signaling, starve the cells in serum-free medium before treatment and then stimulate with HGF for a short period (e.g., 15 minutes) before lysis.

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K Activates RAS RAS MET->RAS HGF HGF HGF->MET Binds and Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MET_IN_4 This compound MET_IN_4->MET Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Confirm Cellular Activity Western_Blot Western Blot (Target Engagement) Cell_Assay->Western_Blot Confirm Mechanism PK_Study Pharmacokinetic Studies Western_Blot->PK_Study Inform In Vivo Dosing Xenograft Xenograft Efficacy Study (e.g., GTL-16) PK_Study->Xenograft Evaluate Antitumor Efficacy

References

Application Notes: Assessing the In Vivo Efficacy of MET Kinase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling pathway crucial for embryonic development, tissue regeneration, and wound healing.[1][2] However, aberrant activation of the HGF/MET pathway is a known driver in the initiation, progression, and metastasis of numerous human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[1][3][4] Dysregulation can occur through various mechanisms such as MET gene amplification, overexpression, kinase domain mutations, or exon 14 skipping mutations.[5][6] Consequently, MET has emerged as a significant therapeutic target in oncology.[7]

MET kinase-IN-4 is a novel, potent, and highly selective small-molecule inhibitor of MET kinase activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound using preclinical cancer models.

Mechanism of Action

Upon binding of HGF, MET dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235, and Y1349) within its kinase domain.[8] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which collectively promote cell proliferation, survival, migration, and invasion.[6][9] this compound is an ATP-competitive inhibitor designed to bind to the MET kinase domain, preventing its phosphorylation and subsequent activation of these oncogenic signaling cascades.[10]

MET Signaling Pathway

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) MET MET Receptor HGF->MET Binds pMET p-MET (Y1234/Y1235) MET->pMET Dimerization & Autophosphorylation GAB1 GAB1 pMET->GAB1 Recruits GRB2 GRB2/SOS pMET->GRB2 STAT3 STAT3 pMET->STAT3 MET_IN_4 This compound MET_IN_4->pMET Inhibits PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation, Survival, Invasion AKT->Proliferation MEK MEK RAF->MEK STAT3->Proliferation ERK ERK MEK->ERK ERK->Proliferation In_Vivo_Efficacy_Workflow A 1. Cell Line Selection (& MET-driven) B 2. Xenograft Model Establishment A->B C 3. Randomization into Treatment Groups B->C D 4. Dosing Regimen (Drug vs. Vehicle) C->D E 5. In-life Monitoring (Tumor Volume, Body Weight) D->E G 7. Pharmacodynamic Study (pMET Analysis) D->G H 8. Pharmacokinetic Study (Plasma Drug Levels) D->H F 6. Endpoint Analysis (Tumor Excision & Weight) E->F I 9. Data Analysis & Reporting F->I G->I H->I PK_PD_Efficacy Dose Dosing Regimen (e.g., 30 mg/kg QD) PK Pharmacokinetics (PK) (Plasma Concentration) Dose->PK Determines PD Pharmacodynamics (PD) (% pMET Inhibition in Tumor) PK->PD Drives Efficacy Anti-Tumor Efficacy (% Tumor Growth Inhibition) PD->Efficacy Correlates with

References

Troubleshooting & Optimization

Technical Support Center: MET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MET kinase inhibitors. The focus is on identifying and understanding potential off-target effects that may be encountered during experiments.

Disclaimer: As of the latest update, specific off-target data for a compound designated "MET kinase-IN-4" is not publicly available. The following information is based on the broader class of MET kinase inhibitors and utilizes data from well-characterized compounds to illustrate common challenges and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My MET kinase inhibitor is showing activity in a cell line that does not express MET. Is this expected?

A: This is a strong indication of off-target activity. While some multi-kinase inhibitors are designed to have broad activity, if your compound is intended to be a selective MET inhibitor, activity in a MET-negative cell line suggests it is acting on other cellular targets. It is crucial to verify the MET status of your cell line and consider that the observed phenotype may be due to the inhibition of one or more other kinases.

Q2: I'm observing a cellular phenotype that isn't consistent with MET signaling pathway inhibition. How can I determine if this is an off-target effect?

A: This is a common challenge. First, confirm that your inhibitor is effectively engaging MET at the concentrations used in your experiments. Then, to investigate off-target possibilities, you can perform a rescue experiment by overexpressing a drug-resistant mutant of MET. If the phenotype persists, it is likely off-target. Further investigation using techniques like kinome-wide profiling can help identify the specific off-target(s).[1]

Q3: What are some known off-targets for commonly used MET inhibitors?

A: Many kinase inhibitors have known off-target effects, which can contribute to both their efficacy and toxicity. For example, Crizotinib, a known MET inhibitor, also inhibits ALK and ROS1.[1] Some studies have suggested that the anti-tumor activity of certain MET inhibitors in specific cancer types may be partly due to their non-MET-targeting effects.[1] A comprehensive kinome scan is the most effective way to determine the selectivity profile of a given inhibitor.

Q4: How can I be sure the observed effect of my inhibitor is due to kinase inhibition and not another mechanism?

Troubleshooting Guide

Issue: Unexpected or Inconsistent Experimental Results with a MET Kinase Inhibitor

This guide provides a systematic approach to troubleshooting when you suspect off-target effects are influencing your results.

Step 1: Validate Your Reagents and Experimental System

  • Confirm Inhibitor Identity and Purity: Use analytical methods like LC-MS and NMR to confirm the identity and purity of your inhibitor batch.

  • Verify Cell Line Identity: Use short tandem repeat (STR) profiling to ensure your cell line is correct and not cross-contaminated.

  • Confirm MET Expression and Phosphorylation: Use western blotting or other methods to confirm that your cellular model expresses MET and that the pathway is active under your experimental conditions.

Step 2: Differentiate On-Target vs. Off-Target Effects

  • Dose-Response Correlation: Correlate the inhibitor concentration required to inhibit MET phosphorylation with the concentration that produces the cellular phenotype. A significant discrepancy may suggest off-target effects.

  • Use a MET-Null Cell Line: As a negative control, treat a cell line that does not express MET with your inhibitor. Any observed activity is likely due to off-target effects.

  • siRNA/shRNA Knockdown: Use RNA interference to specifically knock down MET. If this phenocopies the effect of your inhibitor, it supports an on-target mechanism.[1]

Step 3: Identify Potential Off-Targets

  • Kinome Profiling: A kinome-wide scan (e.g., KINOMEscan™) is a direct way to identify other kinases that your inhibitor binds to.[2]

  • Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to identify changes in cellular phosphorylation patterns upon inhibitor treatment. This can provide clues about which signaling pathways are affected.

Quantitative Data: Off-Target Profile of Crizotinib

The following table summarizes the inhibitory activity of Crizotinib against MET and known off-targets. This data is provided as an example of the kind of information that is critical for interpreting experimental results.

Target KinaseIC50 (nM)Reference
MET8
ALK24
ROS11.7
RON17

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol: Kinome-Wide Inhibitor Selectivity Profiling (Competitive Binding Assay)

This protocol provides a generalized workflow for assessing the selectivity of a kinase inhibitor using a competitive binding assay format.

1. Objective: To identify the spectrum of kinases that bind to a test inhibitor and determine their relative affinities.

2. Principle: A test inhibitor is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, broad-spectrum kinase inhibitor. The amount of each kinase that binds to the immobilized inhibitor is quantified. A reduction in binding in the presence of the test inhibitor indicates that the test inhibitor is competing for the kinase's active site.

3. Materials:

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., KINOMEscan™ panel)

  • Immobilized broad-spectrum kinase inhibitor (e.g., on beads)

  • Assay buffer

  • Wash buffer

  • Detection reagents (e.g., qPCR reagents if using DNA-tagged kinases)

4. Procedure:

  • Prepare a dilution series of the test inhibitor in the assay buffer.

  • In a multi-well plate, combine the diluted test inhibitor, a specific kinase from the panel, and the immobilized broad-spectrum inhibitor. Include a DMSO-only control.

  • Incubate the plate to allow the binding reactions to reach equilibrium.

  • Wash the wells to remove unbound components.

  • Elute the bound kinases from the immobilized inhibitor.

  • Quantify the amount of each kinase in the eluate using a suitable method (e.g., qPCR for DNA-tagged kinases).

  • Calculate the percent of the kinase that was displaced by the test inhibitor at each concentration compared to the DMSO control.

  • Plot the percent displacement versus inhibitor concentration to determine the dissociation constant (Kd) for each interacting kinase.

5. Data Analysis: The results are typically presented as a dendrogram or a "tree spot" diagram, visually representing the binding affinities of the test inhibitor across the kinome.

Visualizations

MET Signaling Pathway and Potential Off-Target Interference

MET_Signaling_and_Off_Target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET GRB2 GRB2/SOS MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 OffTarget_RTK Off-Target RTK (e.g., ALK, ROS1) OffTarget_RTK->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation OffTarget_Kinase Off-Target Cytoplasmic Kinase OffTarget_Kinase->ERK Inhibitor This compound (Hypothetical) Inhibitor->MET Inhibitor->OffTarget_RTK Inhibitor->OffTarget_Kinase

Caption: MET signaling and potential off-target effects of an inhibitor.

Troubleshooting Workflow for Suspected Off-Target Effects

Troubleshooting_Workflow Start Unexpected Phenotype Observed Validate Step 1: Validate System - Inhibitor Purity - Cell Line Identity - MET Expression Start->Validate Differentiate Step 2: On-Target vs. Off-Target - Dose-Response Correlation - MET-Null Cell Line Control - MET siRNA/shRNA Validate->Differentiate Decision Is Effect On-Target? Differentiate->Decision OnTarget Conclusion: On-Target Effect Decision->OnTarget Yes IdentifyOffTarget Step 3: Identify Off-Targets - Kinome Profiling - Phosphoproteomics Decision->IdentifyOffTarget No / Unclear ConclusionOffTarget Conclusion: Off-Target Effect Identified IdentifyOffTarget->ConclusionOffTarget

Caption: Workflow for investigating suspected off-target effects.

References

Technical Support Center: MET Kinase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of MET kinase-IN-4 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, and ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC₅₀ value of 1.9 nM.[1] It functions by binding to the ATP-binding pocket of the MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can block c-Met-driven cellular processes such as proliferation, survival, motility, and invasion in cancer cells.

Q2: What are the primary challenges when working with this compound?

The primary challenge associated with this compound, like many small molecule kinase inhibitors, is its low aqueous solubility. This can lead to issues with stock solution preparation, precipitation upon dilution into aqueous buffers or cell culture media, and can impact the accuracy and reproducibility of experimental results.

Q3: In what solvents is this compound soluble?

This compound is highly soluble in dimethyl sulfoxide (DMSO). Its solubility in ethanol is moderate, and it is poorly soluble in water. There are some discrepancies in the exact solubility values reported by different suppliers, highlighting the importance of empirical verification.

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For long-term storage, aliquots of the stock solution should be stored at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[1] Avoid repeated freeze-thaw cycles.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₂₅H₁₆F₂N₄O₃
Molecular Weight 458.42 g/mol
CAS Number 888719-03-7
IC₅₀ (c-Met) 1.9 nM
Solubility Data

The reported solubility of this compound can vary. The following table summarizes available data. It is strongly recommended to experimentally determine the solubility for your specific batch and experimental conditions.

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO ~100 mg/mL[1][2]218 mMUltrasonic treatment may be required.[1] Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility.[1]
> 112 mg/mL[3]> 244 mM
10 mg/mL[4]21.8 mM
4.58 mg/mL[5]10 mMSonication is recommended.[5]
Ethanol > 4 mg/mL[3]> 8.7 mM
1 mg/mL[4]2.2 mM
Water > 1 mg/mL[3]> 2.2 mM

Troubleshooting Guides

Problem: Precipitate forms when diluting DMSO stock solution into aqueous buffer or media.

This is a common issue due to the lower solubility of this compound in aqueous solutions.

Troubleshooting Workflow for Precipitation Issues

G start Precipitation observed upon dilution check_dmso Final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_conc Inhibitor concentration too high? check_dmso->check_conc No reduce_dmso->check_conc lower_conc Lower final inhibitor concentration check_conc->lower_conc Yes stepwise_dilution Perform stepwise dilutions check_conc->stepwise_dilution No lower_conc->stepwise_dilution use_cosolvent Consider co-solvents (e.g., PEG300, Tween-80) sonicate Briefly sonicate final solution use_cosolvent->sonicate fail Precipitation persists use_cosolvent->fail stepwise_dilution->use_cosolvent stepwise_dilution->fail success Solution remains clear sonicate->success sonicate->fail

Caption: Troubleshooting workflow for this compound precipitation.

Solutions:

  • Decrease Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, as higher concentrations can be cytotoxic and cause the compound to precipitate.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or media.

  • Use of Co-solvents: For in vivo studies, co-solvents are often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate.

  • Warming: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the thermal stability of the compound and other components in your media.

Problem: Inconsistent or lower-than-expected activity in cell-based assays.

This could be due to insolubility, degradation, or other experimental factors.

Solutions:

  • Confirm Solubility: Before starting your experiment, visually inspect your final working solution for any signs of precipitation. You can perform a simple kinetic solubility test.

  • Fresh Preparations: Always prepare fresh working solutions from your frozen stock on the day of the experiment.

  • Vehicle Control: Ensure you have a vehicle control (media with the same final concentration of DMSO) to account for any effects of the solvent on the cells.

  • Assay Time-course: The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal incubation time.

  • Protein Binding: Be aware that serum proteins in cell culture media can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration if your experiment allows.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (MW: 458.42 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.58 mg of this compound.

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 458.42 g/mol x 1000 mg/g = 4.58 mg

  • Weighing: Carefully weigh 4.58 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can be applied. Ensure the solution is clear before storage.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: In Vitro Cell-Based c-Met Phosphorylation Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cancer cell line with known c-Met expression (e.g., GTL-16, EBC-1, or others)

  • Complete cell culture medium

  • Serum-free medium

  • Hepatocyte Growth Factor (HGF), recombinant human

  • This compound (10 mM stock in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-Met (Tyr1234/1235), anti-total-Met, and appropriate secondary antibodies.

  • Western blot reagents

Experimental Workflow for c-Met Phosphorylation Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells in plates serum_starve Serum starve cells (e.g., 16-24h) seed_cells->serum_starve pretreat Pre-treat with this compound (various concentrations, e.g., 1-2h) serum_starve->pretreat stimulate Stimulate with HGF (e.g., 10-15 min) pretreat->stimulate lyse_cells Lyse cells and collect protein stimulate->lyse_cells quantify Quantify protein concentration lyse_cells->quantify wb Western Blot for p-Met and total Met quantify->wb analyze Analyze band intensities wb->analyze

Caption: Workflow for a cell-based c-Met phosphorylation assay.

Procedure:

  • Cell Seeding: Seed your chosen cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation: Once the cells are attached, replace the complete medium with serum-free medium and incubate for 16-24 hours. This reduces basal levels of Met phosphorylation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium from your 10 mM DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Pre-incubate the cells with the inhibitor for 1-2 hours. Include a vehicle control (DMSO only).

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Perform SDS-PAGE and Western blotting to detect phosphorylated Met (p-Met) and total Met.

  • Analysis: Quantify the band intensities and normalize the p-Met signal to the total Met signal to determine the dose-dependent inhibitory effect of this compound.

Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways that are crucial for cell growth, survival, and motility.

MET Kinase Signaling Pathway

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET binds P_MET p-MET MET->P_MET Autophosphorylation GRB2 GRB2/SOS P_MET->GRB2 GAB1 GAB1 P_MET->GAB1 STAT3 STAT3 P_MET->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT P_STAT3 p-STAT3 STAT3->P_STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Cell Cycle Progression ERK->Proliferation Survival Survival, Anti-apoptosis AKT->Survival Motility Motility, Invasion, Morphogenesis P_STAT3->Motility Inhibitor This compound Inhibitor->P_MET

Caption: Simplified MET kinase signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Optimizing MET Kinase-IN-4 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MET kinase-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active inhibitor of the MET receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of the catalytic activity of MET kinase, which plays a crucial role in cell proliferation, migration, and survival.[2][3] By blocking the ATP-binding site of the kinase, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of signaling pathways such as the RAS-MAPK and PI3K-AKT-mTOR pathways.[4]

Q2: What is the recommended starting concentration for this compound in in vitro assays?

The optimal concentration of this compound will vary depending on the specific assay and cell line being used. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your system. Based on available data, this compound has an IC50 value of 1.9 nM for MET kinase.[1] For cell-based assays, a wider concentration range, typically from 1 nM to 10 µM, is recommended for initial screening.

Q3: How should I prepare and store this compound for in vitro experiments?

For in vitro use, this compound should be dissolved in a suitable solvent such as DMSO to create a stock solution.[1][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For working solutions, the DMSO stock can be further diluted in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6]

Q4: What are the known off-target effects of this compound?

This compound has been shown to inhibit other kinases, such as Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.[1] When interpreting experimental results, it is important to consider these potential off-target effects, especially at higher concentrations.[7][8]

Troubleshooting Guides

Issue 1: Higher than expected IC50 value
Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions - ATP Concentration: If the ATP concentration in your assay is too high, it can compete with the inhibitor, leading to a higher apparent IC50 value. Consider using an ATP concentration at or near the Km for the MET kinase.[2] - Enzyme Concentration: Ensure you are using an optimal amount of recombinant MET kinase. Too much enzyme can lead to rapid substrate consumption and an inaccurate IC50 determination.[9] - Incubation Time: A short incubation time may not be sufficient for the inhibitor to reach equilibrium with the kinase. Optimize the pre-incubation time of the kinase with the inhibitor before adding ATP.[5]
Compound Instability or Precipitation - Solubility: Visually inspect for any precipitation of this compound in your assay buffer. The solubility of the compound can be a limiting factor.[10][11] - Stability: Ensure that this compound is stable under your experimental conditions (e.g., pH, temperature). Prepare fresh working solutions for each experiment.
Cell Line Resistance - MET Expression Levels: Confirm the expression level of MET in your chosen cell line. Cells with low MET expression may be less sensitive to inhibition.[12] - Activation of Alternative Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass MET inhibition.[13][14] Consider investigating downstream signaling pathways to confirm target engagement.
Issue 2: High variability between replicate wells
Potential Cause Troubleshooting Steps
Pipetting Inaccuracy - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent tip immersion depth during pipetting.
Inadequate Mixing - Gently mix all reagents thoroughly after addition, especially the enzyme and inhibitor. - Avoid introducing bubbles during mixing.
Edge Effects in Assay Plates - Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. - Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.[15]
Cell Seeding Inconsistency - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette or an automated cell seeder for consistent cell numbers across wells.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound.

Target KinaseIC50 (nM)
MET1.9[1]
Flt-34[1]
VEGFR-227[1]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 value of this compound against recombinant MET kinase.

Materials:

  • Recombinant MET Kinase

  • Kinase Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase buffer containing a constant, low percentage of DMSO.

  • Add inhibitor: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include a "no inhibitor" control (vehicle only).

  • Add enzyme: Add 2 µL of recombinant MET kinase solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate reaction: Add 2 µL of a solution containing the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for MET kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • Stop reaction and detect signal: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Develop luminescent signal: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]

  • Read luminescence: Measure the luminescence using a plate reader.

  • Data analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cell Viability (MTT/CCK-8) Assay

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT or CCK-8 reagent

  • 96-well plates

  • Solubilization solution (for MTT assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).

  • Add Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.[15][16]

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[15]

  • Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Phospho-MET Inhibition

This protocol is used to confirm the inhibition of MET phosphorylation in cells treated with this compound.

Materials:

  • Cancer cell line with detectable MET expression

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-MET, anti-total-MET, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MET overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MET and a loading control to ensure equal protein loading.

Visualizations

MET_Signaling_Pathway cluster_0 RAS-MAPK Pathway cluster_1 PI3K-AKT Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation PLCg->Proliferation MET_IN_4 This compound MET_IN_4->MET Inhibits Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add inhibitor to 384-well plate prep_inhibitor->add_inhibitor add_enzyme Add recombinant MET kinase add_inhibitor->add_enzyme pre_incubate Pre-incubate (10-15 min) add_enzyme->pre_incubate initiate_reaction Add substrate and ATP to initiate reaction pre_incubate->initiate_reaction incubate Incubate (e.g., 60 min) initiate_reaction->incubate stop_reaction Stop reaction and deplete ATP incubate->stop_reaction develop_signal Add detection reagent stop_reaction->develop_signal read_plate Read luminescence develop_signal->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

References

Technical Support Center: Overcoming Resistance to MET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to MET kinase inhibitors, such as MET kinase-IN-4, in cancer cells.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in your cancer cell line over time.

Possible Cause: Development of acquired resistance through on-target or off-target mechanisms.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response curve and calculate the IC50 value of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate On-Target Resistance:

    • Sequence the MET Kinase Domain: Use Next-Generation Sequencing (NGS) to identify potential secondary mutations in the MET kinase domain. Common resistance mutations for type I MET inhibitors are found at codons D1228 and Y1230, while resistance to type II inhibitors can be associated with mutations at L1195 and F1200.[1][2]

    • Assess MET Amplification: Use Fluorescence In Situ Hybridization (FISH) or NGS to determine if the MET gene is amplified in the resistant cells.[3][4][5]

  • Investigate Off-Target Resistance (Bypass Pathways):

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of other RTKs that could be compensating for MET inhibition.

    • Western Blot Analysis: Probe for the activation of key downstream signaling pathways such as MAPK (p-ERK) and PI3K/AKT (p-AKT). Also, assess the expression and phosphorylation status of other kinases like EGFR, HER2, and AXL.

    • NGS Panel for Cancer Genes: Analyze a panel of known cancer-related genes to identify mutations or amplifications in genes like KRAS, BRAF, EGFR, or PIK3CA that could be driving resistance.[1][6]

  • Consider Switching Inhibitor Type:

    • If an on-target resistance mutation is identified, consider treating the resistant cells with a MET inhibitor of a different type (e.g., switch from a type I to a type II inhibitor).[1]

Problem 2: High background or no signal in your Western blot for p-MET.

Possible Cause: Issues with antibody, sample preparation, or experimental technique.

Troubleshooting Steps:

  • Antibody Validation:

    • Ensure your primary antibody is validated for the application and species you are using.

    • Run a positive control (e.g., a cell line with known high MET activation or HGF-stimulated cells) and a negative control.

  • Sample Preparation:

    • Lyse cells on ice with a lysis buffer containing fresh protease and phosphatase inhibitors to prevent dephosphorylation.

    • Determine protein concentration accurately to ensure equal loading.

  • Western Blot Protocol:

    • Optimize blocking conditions (e.g., 5% BSA in TBST for phospho-antibodies).

    • Titrate your primary antibody to find the optimal concentration.

    • Ensure proper transfer of proteins to the membrane.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of acquired resistance to MET kinase inhibitors?

A1: Acquired resistance to MET kinase inhibitors can be broadly categorized into two main types:

  • On-target mechanisms: These involve genetic changes in the MET gene itself. The most common on-target mechanisms are:

    • Secondary mutations in the MET kinase domain that interfere with drug binding. Common mutation sites include D1228 and Y1230 for type I inhibitors and L1195 and F1200 for type II inhibitors.[1][2]

    • MET gene amplification , leading to overexpression of the MET protein, which can overcome the inhibitory effect of the drug.[3][4][5]

  • Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for MET signaling. This is often referred to as "bypass track activation". Common bypass pathways include:

    • Activation of other receptor tyrosine kinases (RTKs) such as EGFR, HER2, or AXL .

    • Mutations or amplifications in downstream signaling molecules like KRAS, BRAF, or PIK3CA .[1][6]

Q2: How can I generate a this compound resistant cell line in the lab?

A2: A common method to generate a drug-resistant cell line is through continuous exposure to escalating doses of the inhibitor.[7][8][9]

Experimental Workflow for Generating Resistant Cell Lines:

G start Start with parental sensitive cell line ic50 Determine initial IC50 of this compound start->ic50 low_dose Culture cells in low dose (e.g., IC10 - IC20) of this compound ic50->low_dose monitor Monitor cell growth low_dose->monitor increase_dose Gradually increase drug concentration as cells recover and proliferate monitor->increase_dose Cells are proliferating confirm Confirm resistance by determining the new IC50 monitor->confirm Cells grow at high concentration repeat Repeat dose escalation over several months increase_dose->repeat repeat->monitor characterize Characterize the resistant cell line (NGS, Western Blot) confirm->characterize

Caption: Workflow for generating drug-resistant cell lines.

Q3: What is the difference between a type I and a type II MET kinase inhibitor, and how does it relate to resistance?

A3: Type I and type II MET kinase inhibitors bind to different conformational states of the MET kinase.

  • Type I inhibitors bind to the active "DFG-in" conformation of the kinase.

  • Type II inhibitors bind to the inactive "DFG-out" conformation.

This difference in binding mode can be critical in the context of resistance. A resistance mutation that prevents the binding of a type I inhibitor may not affect the binding of a type II inhibitor, and vice versa.[1] This provides a rationale for sequential therapy, where a patient who develops resistance to a type I inhibitor might be switched to a type II inhibitor.[1]

Signaling Pathway: MET Activation and Downstream Effectors

MET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binds and activates GRB2_SOS GRB2/SOS MET->GRB2_SOS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion

Caption: Simplified MET signaling pathway.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental (Sensitive)This compound10-
Resistant Clone 1This compound50050
Resistant Clone 2This compound1200120

Table 2: Common Genetic Alterations Associated with Resistance to MET Inhibitors

Resistance MechanismGenetic AlterationFrequencyReference
On-Target
Secondary MET Kinase Domain Mutations (e.g., D1228, Y1230)~35%[1][6]
MET AmplificationVaries[3][4][5]
Off-Target
KRAS Mutation/Amplification~45% (including other bypass pathways)[1][6]
EGFR Amplification[6]
HER2 Amplification[6]
BRAF Amplification[6]

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is adapted from standard MTT assay procedures.[10][11][12][13]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Protocol for MET Signaling

This protocol is a general guideline for Western blotting.[14][15][16][17][18]

  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-total-MET, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

Next-Generation Sequencing (NGS) for Resistance Mutation Identification

This is a general workflow for identifying resistance mutations using NGS.[3][4][5][19][20]

Experimental Workflow for NGS Analysis:

NGS_Workflow start Isolate genomic DNA from parental and resistant cells library_prep Library Preparation (Fragmentation, adapter ligation, PCR) start->library_prep sequencing Perform Next-Generation Sequencing library_prep->sequencing alignment Align sequencing reads to the human reference genome sequencing->alignment variant_calling Variant Calling (Identify SNPs, indels) alignment->variant_calling annotation Annotate variants (e.g., using COSMIC, ClinVar) variant_calling->annotation comparison Compare variants between resistant and parental cells annotation->comparison identify Identify candidate resistance mutations comparison->identify

References

Technical Support Center: MET Kinase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MET kinase-IN-4 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The optimal concentration of this compound is cell-line dependent. As a starting point, we recommend performing a dose-response experiment ranging from 1 nM to 1 µM. The IC50 of this compound for MET is 1.9 nM, so a concentration range around this value is a good starting point for assessing on-target effects.[1] For initial experiments, using concentrations 5 to 10 times higher than the IC50 may be necessary to completely inhibit the enzyme's activity in a cellular context.[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, this compound can be dissolved in DMSO. It is crucial to check the solvent's compatibility with your specific cell line, as most cells can tolerate DMSO concentrations up to 0.5%. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent-induced effects.[2] Stock solutions should be stored at -20°C or -80°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles.

Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of MET signaling. What could be the cause?

A3: This could be due to on-target toxicity in a MET-dependent cell line or off-target effects of the inhibitor. This compound is a potent inhibitor of MET (IC50 = 1.9 nM) but also inhibits other kinases at slightly higher concentrations, such as Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM).[1] At micromolar concentrations, it is possible that other kinases are also inhibited, leading to unexpected cytotoxicity.[2] Consider performing a dose-response curve for both target inhibition (p-MET levels) and cell viability to determine the therapeutic window.

Q4: My results with this compound are inconsistent across different experiments. What are the possible reasons?

A4: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure the inhibitor stock solution is not degraded. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the media can affect cellular responses.

  • Experimental Timing: The duration of inhibitor treatment is critical. A time-course experiment is recommended to determine the optimal time point for observing the desired effect.

Q5: How can I confirm that the observed phenotype is due to the inhibition of MET kinase and not an off-target effect?

A5: To confirm on-target activity, you can perform the following experiments:

  • Rescue Experiments: Transfect cells with a drug-resistant mutant of MET. If the phenotype is rescued, it suggests an on-target effect.

  • Use of a Structurally Different MET Inhibitor: Comparing the effects of this compound with another MET inhibitor that has a different chemical scaffold can help distinguish on-target from off-target effects.

  • Western Blotting: Confirm the specific inhibition of MET phosphorylation (p-MET) at the effective concentration of this compound. Also, probe for the activation of compensatory signaling pathways.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cytotoxicity at effective concentrations Off-target kinase inhibitionPerform a kinome-wide selectivity screen to identify unintended targets. Lower the concentration of the inhibitor and perform a detailed dose-response analysis.
On-target toxicity in a highly MET-dependent cell lineUse a lower concentration of the inhibitor. Confirm MET dependency of your cell line using MET siRNA.
Compound precipitation in culture mediaCheck the solubility of the inhibitor in your cell culture media. Ensure the final DMSO concentration is not causing precipitation.
Inconsistent or unexpected experimental results Compound degradationAliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Cell line-specific effectsTest the inhibitor in multiple cell lines to determine if the effects are consistent. This helps differentiate between general and cell-specific off-target effects.[3]
Activation of compensatory signaling pathwaysUse Western blotting to check for the activation of known compensatory pathways (e.g., EGFR, AKT).[3][4]
No effect observed at expected concentrations Poor cell permeabilityWhile this compound is orally active, cell permeability can vary between cell lines. Increase the concentration or incubation time.
Inactive compoundVerify the purity and activity of your inhibitor stock.
Experimental setup issuesEnsure the correct concentration of ATP is used in in vitro kinase assays, as competitive inhibitors are sensitive to ATP levels.

Quantitative Data

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Reference
MET1.9[1]
Flt-34[1]
VEGFR-227[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.

Protocol 2: Western Blot for MET Phosphorylation

Objective: To confirm the on-target inhibition of MET kinase by this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235) and total MET overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated MET levels to the total MET levels.

Visualizations

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor RAS RAS MET->RAS PI3K PI3K MET->PI3K Activation STAT3 STAT3 MET->STAT3 HGF HGF HGF->MET Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor This compound Inhibitor->MET Inhibition Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Is the concentration significantly higher than MET IC50 (1.9 nM)? Start->Check_Concentration Off_Target Potential Off-Target Effects (e.g., Flt-3, VEGFR-2) Check_Concentration->Off_Target Yes On_Target Potential On-Target Toxicity Check_Concentration->On_Target No Lower_Concentration Lower Inhibitor Concentration & Perform Dose-Response Off_Target->Lower_Concentration Viability_vs_pMET Compare IC50 for Viability vs. IC50 for p-MET Inhibition On_Target->Viability_vs_pMET Lower_Concentration->Viability_vs_pMET Off_Target_Confirmed Off-Target Toxicity Likely Viability_vs_pMET->Off_Target_Confirmed Viability IC50 << p-MET IC50 On_Target_Confirmed On-Target Toxicity Likely Viability_vs_pMET->On_Target_Confirmed Viability IC50 ≈ p-MET IC50 siRNA_Rescue Confirm with MET siRNA or Rescue Experiment On_Target_Confirmed->siRNA_Rescue

References

troubleshooting MET kinase-IN-4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MET kinase-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting their experiments involving this potent MET kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active inhibitor of the MET receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of the catalytic activity of MET kinase, which plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers.

Q2: What is the in vitro potency of this compound?

A2: this compound exhibits a half-maximal inhibitory concentration (IC50) of 1.9 nM against MET kinase in biochemical assays.[1]

Q3: Does this compound have known off-target activities?

A3: Yes, in addition to its high potency against MET, this compound also inhibits other kinases, including Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.[1] Researchers should consider these off-target effects when interpreting experimental results.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4][5][6]

Q5: Is this compound suitable for in vivo studies?

A5: Yes, this compound is described as an orally active inhibitor with a favorable pharmacokinetic profile in mice, demonstrating its potential for use in in vivo cancer models.[1]

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound.

TargetIC50 (nM)Assay Type
MET Kinase1.9Biochemical Assay
Flt-34Biochemical Assay
VEGFR-227Biochemical Assay

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)

Issue 1: Inconsistent IC50 values or high variability between replicates.

  • Potential Cause 1: Compound Precipitation.

    • Troubleshooting: Visually inspect the wells of your assay plate for any signs of compound precipitation, especially at higher concentrations. Ensure that the final concentration of this compound in the assay medium does not exceed its solubility limit. If necessary, prepare fresh dilutions from your stock solution.

  • Potential Cause 2: Inconsistent Cell Seeding.

    • Troubleshooting: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for more consistent cell numbers across wells. Cell density can significantly impact drug sensitivity, so it's crucial to optimize and standardize the initial seeding density.[7]

  • Potential Cause 3: Edge Effects.

    • Troubleshooting: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Potential Cause 4: DMSO Cytotoxicity.

    • Troubleshooting: High concentrations of DMSO can be toxic to cells and confound your results.[3][4][5][6] Prepare a dose-response curve for your vehicle control (DMSO) to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in all wells is consistent and below this threshold (typically ≤ 0.1%).

Issue 2: Unexpected increase in cell viability at high concentrations of this compound.

  • Potential Cause 1: Off-Target Effects.

    • Troubleshooting: As this compound has known off-targets, it is possible that at higher concentrations, it inhibits other kinases that may paradoxically promote cell survival in certain contexts. Review the literature for known off-target effects of MET inhibitors and consider if these might be relevant to your cell model.

  • Potential Cause 2: Assay Interference.

    • Troubleshooting: The compound itself may interfere with the assay chemistry. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[8] To test for this, run a control plate without cells, containing only media, the assay reagent, and a range of this compound concentrations.

Western Blot Analysis of MET Phosphorylation

Issue 1: No decrease or an unexpected increase in phosphorylated MET (p-MET) levels after treatment with this compound.

  • Potential Cause 1: Insufficient Inhibitor Concentration or Incubation Time.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound to inhibit MET phosphorylation in your specific cell line.

  • Potential Cause 2: Feedback Loop Activation.

    • Troubleshooting: Inhibition of a kinase can sometimes trigger compensatory feedback mechanisms that lead to the reactivation of the target or parallel signaling pathways.[7] For instance, inhibition of MET could lead to the upregulation of other receptor tyrosine kinases (RTKs) that can also phosphorylate MET or activate downstream signaling. Consider co-treatment with inhibitors of other RTKs that might be involved.

  • Potential Cause 3: Technical Issues with Western Blotting.

    • Troubleshooting: Ensure proper sample preparation, including the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. Verify the specificity of your primary antibody for p-MET. Load sufficient protein onto the gel and optimize transfer conditions.

Issue 2: Weak or no signal for total MET or p-MET.

  • Potential Cause 1: Low Protein Expression.

    • Troubleshooting: Your cell line may express low endogenous levels of MET. Ensure you are loading a sufficient amount of protein lysate (20-40 µg is a common starting point). Consider using a positive control cell line known to have high MET expression.

  • Potential Cause 2: Poor Antibody Performance.

    • Troubleshooting: Verify the recommended antibody dilution and incubation conditions from the manufacturer's datasheet. Ensure the antibody is not expired and has been stored correctly. Run a positive control to confirm the antibody is working.

  • Potential Cause 3: Inefficient Protein Transfer.

    • Troubleshooting: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. For large proteins like MET (~145 kDa), you may need to optimize the transfer time and buffer composition.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for p-MET Inhibition
  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time. Include a positive control (e.g., stimulation with HGF) and a negative control (unstimulated).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-MET (e.g., Tyr1234/1235) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total MET and a loading control like β-actin.

In Vitro MET Kinase Assay (ADP-Glo™ Format)
  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the MET kinase enzyme according to the assay kit manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the MET kinase, the peptide substrate, and the this compound dilutions or vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).[10]

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[10]

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds GAB1 GAB1 MET->GAB1 Recruits GRB2 GRB2 MET->GRB2 Recruits STAT3 STAT3 MET->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival STAT3->Proliferation

Caption: The MET signaling pathway is activated by its ligand, HGF.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical experimental workflow for Western Blot analysis.

Troubleshooting_Tree Start Inconsistent Experimental Results? Cell_Viability Cell Viability Assay Issues? Start->Cell_Viability Western_Blot Western Blot Issues? Start->Western_Blot Kinase_Assay In Vitro Kinase Assay Issues? Start->Kinase_Assay High_Variability High Variability? Cell_Viability->High_Variability Unexpected_Increase Unexpected Viability Increase? Cell_Viability->Unexpected_Increase No_pMET_Change No p-MET Inhibition? Western_Blot->No_pMET_Change Weak_Signal Weak/No Signal? Western_Blot->Weak_Signal Low_Inhibition Low Inhibition? Kinase_Assay->Low_Inhibition High_Background High Background Signal? Kinase_Assay->High_Background Check_Precipitation Check for Compound Precipitation High_Variability->Check_Precipitation Optimize_Seeding Optimize Cell Seeding Density High_Variability->Optimize_Seeding Check_DMSO Verify DMSO Concentration High_Variability->Check_DMSO Check_Off_Target Consider Off-Target Effects Unexpected_Increase->Check_Off_Target Assay_Interference Test for Assay Interference Unexpected_Increase->Assay_Interference Dose_Response Perform Dose-Response/Time-Course No_pMET_Change->Dose_Response Check_Feedback Investigate Feedback Loops No_pMET_Change->Check_Feedback Check_Antibody Verify Antibody Performance Weak_Signal->Check_Antibody Increase_Protein Increase Protein Load Weak_Signal->Increase_Protein Check_Reagents Verify Reagent Quality/Concentration Low_Inhibition->Check_Reagents Optimize_ATP Optimize ATP Concentration Low_Inhibition->Optimize_ATP Check_Enzyme Confirm Enzyme Activity High_Background->Check_Enzyme

Caption: A decision tree to guide troubleshooting common experimental issues.

References

Technical Support Center: MET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with MET kinase inhibitors, with a specific focus on addressing solubility challenges encountered with compounds like MET kinase-IN-4.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. Why is this compound poorly soluble?

A1: Many small-molecule kinase inhibitors, including those targeting MET, are designed to bind to the ATP-binding pocket of the kinase, which is often hydrophobic. Consequently, these molecules tend to be lipophilic (fat-soluble) and exhibit low aqueous solubility. This is a common challenge in preclinical research and formulation development.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the most common and effective solvent for kinase inhibitors. Other organic solvents like ethanol, N-Methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) can also be tested if solubility in DMSO is limited. It is crucial to prepare a high-concentration stock in a suitable organic solvent that can then be diluted into your aqueous experimental medium.

Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS). What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the inhibitor is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. To address this, you can try several strategies:

  • Lower the final concentration: The simplest solution is to work with a lower final concentration of the inhibitor in your assay.

  • Increase the percentage of co-solvent: A small percentage of the organic solvent (like DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent. Most cell-based assays can tolerate up to 0.5% DMSO.

  • Modify the buffer pH: If your inhibitor has ionizable groups, adjusting the pH of the aqueous buffer can significantly increase its solubility.

  • Use a formulation strategy: Techniques like complexation with cyclodextrins or using surfactants can enhance aqueous solubility.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating and vortexing can help dissolve the compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. It is recommended to perform stability tests to ensure the compound remains intact after heating.

Q5: How should I store my this compound stock solution?

A5: Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store the aliquots at -20°C or -80°C for long-term stability.[1] Always refer to the manufacturer's datasheet for specific storage recommendations.

Troubleshooting Guide for Solubility Issues

Problem 1: Difficulty Preparing a Concentrated Stock Solution in DMSO

If this compound does not fully dissolve in DMSO even at a moderate concentration (e.g., 10 mM), consider the following steps:

  • Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help break down compound aggregates and facilitate dissolution.

  • Gentle Warming: Warm the solution briefly at 37°C and vortex thoroughly.

  • Test Alternative Solvents: If DMSO is not effective, try other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).

Problem 2: Precipitation in Aqueous Media

The workflow below provides a step-by-step guide to troubleshoot precipitation upon dilution of your stock solution into aqueous media.

G start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration essential? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_pka Does the compound have an ionizable group? check_conc->check_pka Yes end Solution Achieved lower_conc->end adjust_ph Adjust buffer pH check_pka->adjust_ph Yes use_cosolvent Increase co-solvent (e.g., DMSO) concentration (check assay tolerance) check_pka->use_cosolvent No adjust_ph->use_cosolvent use_cyclodextrin Use solubility enhancers (e.g., cyclodextrins) use_cosolvent->use_cyclodextrin nanosuspension Advanced Formulation: Create a nanosuspension use_cyclodextrin->nanosuspension nanosuspension->end

Caption: Troubleshooting workflow for precipitation of MET kinase inhibitors in aqueous solutions.

Quantitative Data on Kinase Inhibitor Solubility

While specific solubility data for this compound is not publicly available, the following tables provide solubility data for other representative poorly soluble kinase inhibitors, ABN401 (a c-Met inhibitor) and Alectinib.[2][3] This data illustrates the typical solubility challenges and the relative effectiveness of different solvents.

Table 1: Solubility of c-Met Inhibitor ABN401 in Various Solvents at 298.15 K (25°C) [2]

SolventMole Fraction Solubility (x10-4)
Water0.0028
Methanol0.04
Ethanol0.05
2-Propanol0.06
Acetonitrile0.11
Ethyl Acetate0.13
Acetone0.81
Transcutol® HP (THP)42.28

Table 2: Solubility of Alectinib in Various Solvents [3]

SolventSolubility (µg/mL)
Water10.3
Ethanol210.3
Acetonitrile150.2
Methanol1990.8
DMSO4500.0

Note: The data for ABN401 and Alectinib are presented to exemplify the solubility characteristics of poorly soluble kinase inhibitors and to guide solvent selection.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assay

This protocol helps determine if adjusting the pH of your aqueous buffer can improve the solubility of this compound.

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 4.0 to 8.0 in 1.0 unit increments).

  • Add excess compound: To a small volume of each buffer, add an excess amount of the this compound powder.

  • Equilibrate: Rotate or shake the samples at a constant temperature (e.g., room temperature) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved compound: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved inhibitor using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Plot solubility vs. pH: Plot the measured solubility at each pH to determine the optimal pH range for your experiments.

Protocol 2: Preparation of a Cyclodextrin Complex (Kneading Method)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Determine Stoichiometry: Perform a phase solubility study by adding excess this compound to aqueous solutions containing increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) from 0 to 20 mM. After equilibration, filter and measure the concentration of the dissolved inhibitor to find the optimal molar ratio (commonly 1:1 or 1:2).

  • Weigh Components: Weigh out this compound and HPβCD in the determined molar ratio.

  • Form a Paste: Place the physical mixture in a mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick paste.

  • Knead: Knead the paste for 30-60 minutes.

  • Dry: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Prepare Solution: The resulting powder is the cyclodextrin-inhibitor complex, which should have enhanced aqueous solubility.

Signaling Pathway and Experimental Workflow Diagrams

MET Signaling Pathway

The diagram below illustrates the MET signaling pathway, which is activated by its ligand, Hepatocyte Growth Factor (HGF). Understanding this pathway is crucial for interpreting the results of experiments using MET kinase inhibitors.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds & Activates GRB2_SOS GRB2/SOS MET->GRB2_SOS Recruits PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Solubility_Workflow start Poorly Soluble This compound stock_prep Prepare 10 mM stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution precip_check Check for Precipitation dilution->precip_check sol_enhancement Apply Solubility Enhancement Technique (e.g., pH adjustment, cyclodextrin) precip_check->sol_enhancement Precipitation Occurs success Proceed with Experiment precip_check->success No Precipitation re_dilution Re-test dilution of modified formulation sol_enhancement->re_dilution final_check Assess Solubility and Compound Integrity (HPLC) re_dilution->final_check final_check->success Successful failure Try Alternative Enhancement Technique final_check->failure Unsuccessful failure->sol_enhancement

References

Technical Support Center: Minimizing Off-Target Activity of MET Kinase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing MET kinase-IN-4 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

A1: this compound is a potent and orally active inhibitor of MET receptor tyrosine kinase.[1] Its primary target is the MET kinase, with an IC50 value of 1.9 nM.[1] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers.[2]

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common concern. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of specific efficacy for the intended therapeutic purpose.

Q3: What are the known off-target activities of this compound?

A3: Published data indicates that this compound also inhibits Flt-3 and VEGFR-2 kinases with IC50 values of 4 nM and 27 nM, respectively.[1] A comprehensive kinome scan would be necessary to fully elucidate its selectivity profile across the human kinome.

Q4: How can I differentiate between on-target and off-target effects in my cellular assays?

A4: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:

  • Use a structurally distinct MET inhibitor: If a different MET inhibitor with a distinct off-target profile produces the same phenotype, it is more likely to be an on-target effect.

  • Perform a rescue experiment: Transfecting cells with a drug-resistant mutant of MET should rescue the on-target effects but not the off-target effects.

  • siRNA/shRNA knockdown: Knocking down MET expression should phenocopy the on-target effects of the inhibitor. If the phenotype persists after MET knockdown, it is likely due to off-target activity.

Q5: My experimental results are inconsistent. Could this be due to off-target effects?

A5: Inconsistent results can arise from various factors, including off-target activity. Other potential causes include compound instability, poor cell permeability, or activation of compensatory signaling pathways. It is essential to systematically troubleshoot these possibilities.

Troubleshooting Guides

Issue 1: Unexpected or High Levels of Cytotoxicity Observed

Possible Cause: The observed cytotoxicity may be due to the inhibition of one or more off-target kinases essential for cell survival.

Troubleshooting Steps:

  • Review Kinome Profiling Data: If available, analyze the kinome scan data for this compound to identify potential off-target kinases that are known to be critical for the survival of your cell line.

  • Dose-Response Curve Analysis: Carefully examine the dose-response curve. A steep curve may suggest a specific, potent target, while a shallow curve could indicate multiple, less potent targets contributing to the effect.

  • Use a More Selective Inhibitor: Compare the cytotoxic profile with a more selective MET inhibitor. If the cytotoxicity is significantly reduced, it strongly suggests the initial effects were off-target.

  • Counter-Screening: Test this compound against cell lines that do not express MET. Any observed activity would be indicative of off-target effects.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity

Possible Cause: The inhibitor shows high potency in a biochemical assay but weaker or no activity in a cell-based assay. This could be due to poor cell permeability, rapid metabolism, or active efflux from the cell.

Troubleshooting Steps:

  • Assess Cell Permeability: Utilize a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell. A lack of a thermal shift would suggest the compound is not reaching its intracellular target.

  • Evaluate Compound Stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC or LC-MS.

  • Investigate Efflux Pumps: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound is restored.

Issue 3: Activation of a Compensatory Signaling Pathway

Possible Cause: Inhibition of the MET pathway can sometimes lead to the upregulation of parallel or downstream signaling pathways as a feedback mechanism, which may mask the intended effect or lead to unexpected phenotypes.

Troubleshooting Steps:

  • Western Blot Analysis: Probe for the phosphorylation status of key proteins in known compensatory pathways (e.g., EGFR, HER2/3, FGFR signaling). An increase in phosphorylation of proteins in these pathways upon treatment with this compound would indicate the activation of a feedback loop.

  • Combination Therapy Approach: Inhibit both the primary target (MET) and the identified compensatory pathway to see if the expected phenotype is restored or enhanced.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound Against On- and Off-Target Kinases
Kinase TargetIC50 (nM)Selectivity (Fold vs. MET)
MET 1.9 1
Flt-342.1
VEGFR-22714.2

Data compiled from MedchemExpress.[1]

Table 2: Illustrative Kinome Scan Data for this compound (Hypothetical)

This table provides a hypothetical representation of kinome scan data to illustrate how the selectivity of this compound would be presented. The values are for illustrative purposes only and are not actual experimental data.

KinasePercent Inhibition @ 1 µM
MET 99
Flt-395
VEGFR-280
AXL65
MER55
TYRO340
EGFR15
SRC10
LCK5
p38α<5

Mandatory Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway cluster_src SRC/FAK Pathway HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binding & Dimerization STAT3 STAT3 MET_receptor->STAT3 SRC SRC MET_receptor->SRC GAB1 GAB1 MET_receptor->GAB1 Phosphorylation SHC SHC MET_receptor->SHC PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gene_Transcription Gene_Transcription ERK->Gene_Transcription STAT3->Gene_Transcription FAK FAK SRC->FAK Cell_Migration Cell_Migration FAK->Cell_Migration GAB1->PI3K GAB1->GRB2 SHC->GRB2

Caption: The MET signaling pathway is activated by HGF binding, leading to downstream signaling cascades that regulate cell survival, proliferation, and migration.

Kinase_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Assay_Plate Assay Plate Preparation Compound->Assay_Plate Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay_Plate Incubation Incubate Kinase with Inhibitor Assay_Plate->Incubation Reaction Initiate Kinase Reaction (add ATP & Substrate) Incubation->Reaction Detection Detect Kinase Activity Reaction->Detection Data_Acquisition Measure Signal Detection->Data_Acquisition IC50_Calculation Calculate % Inhibition & IC50 Data_Acquisition->IC50_Calculation Selectivity_Profile Generate Selectivity Profile IC50_Calculation->Selectivity_Profile

Caption: A typical workflow for in vitro kinase inhibitor profiling to determine the selectivity of a compound.

Off_Target_Troubleshooting Start Unexpected Phenotype Observed Is_On_Target Is the effect on-target? Start->Is_On_Target On_Target Phenotype is likely on-target. Proceed with research. Is_On_Target->On_Target Yes Off_Target Phenotype is likely off-target. Is_On_Target->Off_Target No Identify_Off_Target Identify the off-target(s) Off_Target->Identify_Off_Target Kinome_Scan Perform Kinome Scan Identify_Off_Target->Kinome_Scan Broad Approach Counter_Screen Counter-screen in MET-null cells Identify_Off_Target->Counter_Screen Focused Approach Redesign_Compound Redesign compound for improved selectivity Kinome_Scan->Redesign_Compound Use_Alternative Use a more selective inhibitor Counter_Screen->Use_Alternative

References

MET kinase-IN-4 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MET kinase-IN-4. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and potent inhibitor of the MET kinase, a receptor tyrosine kinase. It functions by competitively binding to the ATP-binding site of the MET kinase, thereby blocking its downstream signaling pathways that are involved in cell proliferation, survival, and motility.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and stock solutions are summarized below.

FormStorage TemperatureDurationSpecial Instructions
Powder -20°C3 yearsStore in a dry, dark place.
Stock Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from moisture.[1]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from moisture.[1]

Q3: How should I prepare stock and working solutions of this compound?

For optimal results, follow these guidelines for solution preparation:

  • Stock Solution: Dissolve the powdered this compound in a suitable solvent such as DMSO.

  • Working Solution: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1] For cell-based assays, dilute the stock solution to the desired final concentration in your cell culture medium.

Troubleshooting Guides

This section addresses common problems that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Causes & Solutions:

  • Improper Storage: The compound may have degraded due to incorrect storage.

    • Solution: Always store the compound as recommended in the table above. Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution.

  • Incorrect Concentration: The final concentration of the inhibitor in the assay may be too low.

    • Solution: Verify your calculations and dilution steps. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cell Line Insensitivity: The cell line used may not be dependent on the MET signaling pathway for survival or proliferation.

    • Solution: Use a positive control cell line known to be sensitive to MET inhibition. Confirm MET expression and activation in your cell line of choice via Western blot or other methods.

  • High ATP Concentration in Assay: In in vitro kinase assays, high concentrations of ATP can compete with the inhibitor.

    • Solution: Optimize the ATP concentration in your assay. It is often recommended to use an ATP concentration close to the Km value for the kinase.

Issue 2: Compound Precipitation in Cell Culture Media

Possible Causes & Solutions:

  • Low Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible and is compatible with your cells. If precipitation occurs, gentle warming and/or sonication may help to dissolve the compound.[1] When preparing working solutions, add co-solvents sequentially after preparing a clear stock solution.[1]

Issue 3: Discrepancy Between In Vitro and In Vivo Results

Possible Causes & Solutions:

  • Metabolic Instability: While this compound is reported to have good metabolic stability in human and mouse liver microsomes, its metabolism in a whole organism can be complex.[1]

    • Solution: Conduct pharmacokinetic studies to determine the bioavailability and half-life of the compound in your animal model.

  • Off-Target Effects: The observed in vivo phenotype may be due to the inhibitor acting on other kinases. This compound is also known to inhibit Flt-3 and VEGFR-2 kinases at higher concentrations.[1]

    • Solution: Profile the inhibitor against a panel of kinases to assess its selectivity. Use multiple, structurally distinct inhibitors targeting the same kinase to confirm that the observed phenotype is due to on-target inhibition.

Experimental Protocols

General Protocol for a Cell-Based MET Kinase Inhibition Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from your stock solution. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor concentration.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability/Proliferation: Use a suitable method to measure cell viability, such as an MTT, MTS, or a cell counting assay.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GRB2 GRB2 MET->GRB2 Phosphorylation GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility STAT3->Motility MET_kinase_IN_4 This compound MET_kinase_IN_4->MET Inhibition

Caption: MET Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent/No Inhibitory Effect Check_Storage Verify Compound Storage (-20°C or -80°C, aliquoted) Start->Check_Storage Check_Concentration Review Concentration Calculations and Dilutions Check_Storage->Check_Concentration Storage OK Outcome_NG Issue Persists: Consider Off-Target Effects or Assay Interference Check_Storage->Outcome_NG Improper Storage Check_Cell_Line Confirm MET Pathway Activity in Cell Line Check_Concentration->Check_Cell_Line Concentration OK Check_Concentration->Outcome_NG Calculation Error Dose_Response Perform Dose-Response Experiment Check_Cell_Line->Dose_Response Pathway Active Western_Blot Check MET Expression/Phosphorylation (Western Blot) Check_Cell_Line->Western_Blot Pathway Inactive/Unknown Positive_Control Run Positive Control (Sensitive Cell Line) Positive_Control->Outcome_NG Control Fails Outcome_OK Issue Resolved Dose_Response->Outcome_OK Western_Blot->Positive_Control Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Inhibitor Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Inhibitor Treat_Cells Treat Cells with Inhibitor Prepare_Inhibitor->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay_Viability Measure Cell Viability (e.g., MTT Assay) Incubate->Assay_Viability Analyze_Data Analyze Data & Determine IC50 Assay_Viability->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Interpreting Unexpected Results with MET Kinase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using MET Kinase-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally active inhibitor of the MET kinase. It functions by competing with ATP for binding to the kinase domain of the MET receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition blocks cellular processes such as proliferation, motility, and survival that are dependent on MET signaling.

Q2: What are the known off-target effects of this compound?

This compound has been shown to inhibit other kinases, notably Flt-3 and VEGFR-2, at nanomolar concentrations. This off-target activity should be considered when interpreting experimental results, as it may contribute to the observed phenotype.

Q3: My cells show resistance to this compound despite expressing MET. What are the potential reasons?

Resistance to MET inhibitors can arise from several mechanisms:

  • On-target resistance: Secondary mutations in the MET kinase domain (e.g., at positions D1228 and Y1230) can prevent the inhibitor from binding effectively.[1][2]

  • Bypass signaling: Activation of alternative signaling pathways can compensate for the inhibition of MET. This can include the amplification or mutation of other receptor tyrosine kinases (RTKs) like EGFR or HER2, or downstream signaling components like KRAS.[1][3][4]

  • MET gene amplification: An increase in the copy number of the MET gene can lead to such high levels of the MET protein that the inhibitor is no longer effective at the concentrations used.[5][6]

Q4: I am observing paradoxical activation of a downstream pathway (e.g., increased phosphorylation of ERK) after treatment with this compound. Why is this happening?

Paradoxical pathway activation is a known phenomenon with some kinase inhibitors.[7] While the exact mechanism for this compound is not defined, potential causes include:

  • Feedback loops: Inhibition of MET can sometimes relieve negative feedback loops, leading to the activation of other signaling branches.

  • Off-target effects: The inhibitor might be affecting other kinases that have an opposing role in the signaling network.

  • Conformational changes: The binding of the inhibitor might induce a conformational change in the MET receptor that favors interaction with other signaling partners.

Q5: I'm having solubility issues with this compound in my cell culture medium. What can I do?

Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. When preparing the working solution in cell culture medium, it is crucial to do so by serial dilution to avoid precipitation. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[8][9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: No or Weak Inhibition of MET Phosphorylation in Western Blot
Potential Cause Troubleshooting Step
Inactive Compound Ensure the compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution.
Insufficient Compound Concentration The IC50 of this compound is in the low nanomolar range in biochemical assays, but higher concentrations may be required in cellular assays. Perform a dose-response experiment to determine the optimal concentration for your cell line.
High Cell Confluence High cell density can lead to increased MET signaling that may be more difficult to inhibit. Seed cells at a lower density and ensure they are in the logarithmic growth phase during treatment.
Technical Issues with Western Blot Ensure complete protein transfer and use appropriate blocking buffers (e.g., 5% BSA in TBST for phospho-antibodies). Optimize primary and secondary antibody concentrations and incubation times. Include a positive control (e.g., cells treated with HGF to stimulate MET phosphorylation) and a negative control (untreated cells).[11][12][13][14][15]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Potential Cause Troubleshooting Step
Cell Permeability The compound may have poor permeability across the cell membrane. While this compound is orally active, its permeability can vary between cell lines. Consider using cell lines with known differences in drug transporter expression.
High Intracellular ATP Concentration Biochemical kinase assays are often performed at low ATP concentrations. The much higher ATP levels inside a cell can outcompete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency.
Compound Efflux The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (MDR1). Co-treatment with an efflux pump inhibitor can help to investigate this possibility.
Compound Metabolism Cells may metabolize and inactivate the compound. The rate of metabolism can vary significantly between different cell lines.
Issue 3: High Cytotoxicity in Control Cell Lines
Potential Cause Troubleshooting Step
Off-Target Effects This compound is known to inhibit Flt-3 and VEGFR-2. If your control cell line is sensitive to the inhibition of these kinases, you may observe cytotoxicity. Use control cell lines with known dependencies to dissect these effects.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your assay is non-toxic for your specific cell line (typically ≤ 0.5% for DMSO).[10][16] Always include a vehicle-only control.
Compound Precipitation At higher concentrations, the compound may precipitate out of the cell culture medium. These precipitates can be cytotoxic. Visually inspect the culture medium for any signs of precipitation.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
MET1.9
Flt-34
VEGFR-227

Experimental Protocols

Protocol 1: Western Blot for MET Phosphorylation
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2-24 hours). If studying ligand-induced phosphorylation, starve the cells in a serum-free medium for 4-6 hours before a brief stimulation with HGF (e.g., 50 ng/mL for 15 minutes) in the presence or absence of the inhibitor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MET and/or a housekeeping protein like GAPDH or β-actin.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds and activates GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg Motility Motility/ Invasion MET->Motility SOS SOS GRB2->SOS GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation PLCg->Motility MET_IN_4 This compound MET_IN_4->MET Inhibits

Caption: Simplified MET signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Inhibition) CheckCompound Check Compound (Storage, Fresh Dilutions) Start->CheckCompound CheckProtocol Review Experimental Protocol (Concentration, Incubation Time) Start->CheckProtocol CheckAssay Validate Assay Performance (Controls, Reagents) Start->CheckAssay ConsiderBiology Consider Biological Mechanisms (Resistance, Off-Target Effects) CheckCompound->ConsiderBiology CheckProtocol->ConsiderBiology CheckAssay->ConsiderBiology Outcome1 Issue Resolved ConsiderBiology->Outcome1 Outcome2 Further Investigation Needed ConsiderBiology->Outcome2

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

MET kinase-IN-4 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MET kinase-IN-4.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various kinases.

Target KinaseIC50 (nM)
MET1.9[1]
Flt-34[1]
VEGFR-227[1]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: Cell-Based MET Phosphorylation Assay

This protocol outlines a general procedure for determining the dose-response of this compound in a cell-based assay by measuring the phosphorylation of MET.

1. Cell Culture and Plating:

  • Culture a MET-expressing cell line (e.g., GTL-16 human gastric carcinoma cells) in appropriate growth medium.

  • Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve. A common starting point is a 10-point curve with 3-fold dilutions, starting from a high concentration (e.g., 10 µM).

  • Remove the growth medium from the cells and replace it with a serum-free or low-serum medium for a period of serum starvation (e.g., 4-24 hours) to reduce basal MET phosphorylation.

  • Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known MET inhibitor).

  • Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).

3. Ligand Stimulation (Optional but Recommended):

  • To induce MET activation, stimulate the cells with its ligand, Hepatocyte Growth Factor (HGF).

  • Prepare a solution of HGF at a concentration known to induce robust MET phosphorylation (e.g., 50 ng/mL).

  • Add the HGF solution to all wells except for the unstimulated control wells.

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

4. Cell Lysis and Protein Quantification:

  • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Detection of MET Phosphorylation:

  • The level of phosphorylated MET can be determined using various methods, such as:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-MET (e.g., p-MET Tyr1234/1235) and total MET.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total MET and a detection antibody for phospho-MET.

    • In-Cell Western/On-Cell Western: A quantitative immunofluorescence-based method performed directly in the microplate wells.

6. Data Analysis:

  • Quantify the signal for phosphorylated MET and normalize it to the total MET signal for each sample.

  • Plot the normalized phospho-MET signal against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in MET phosphorylation.

Diagrams

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds P P MET_Receptor->P Autophosphorylation GRB2 GRB2 P->GRB2 Recruits PI3K PI3K P->PI3K Activates STAT3 STAT3 P->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Translation STAT3->Nucleus Transcription MET_kinase_IN_4 This compound MET_kinase_IN_4->MET_Receptor Inhibits

Caption: MET Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Dose-Response Curve Check_Reagents Check Reagent Quality and Concentration (Inhibitor, HGF, Antibodies) Start->Check_Reagents Check_Cells Verify Cell Health and MET Expression Check_Reagents->Check_Cells Reagents OK Optimize_Protocol Optimize Assay Protocol (Incubation Times, Concentrations) Check_Reagents->Optimize_Protocol Reagents Suspect Check_Cells->Optimize_Protocol Cells OK Resolved Issue Resolved Check_Cells->Resolved Cells Issue Found Consider_Off_Target Consider Off-Target Effects (e.g., Flt-3, VEGFR-2) Optimize_Protocol->Consider_Off_Target Protocol Optimized Data_Analysis Review Data Analysis and Curve Fitting Consider_Off_Target->Data_Analysis Off-Target Unlikely Consider_Off_Target->Resolved Off-Target Explains Data Data_Analysis->Resolved Analysis Error Found Unresolved Consult Technical Support Data_Analysis->Unresolved Analysis Correct

Caption: Troubleshooting Workflow for Dose-Response Curve Optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a dose-response curve with this compound?

A: Based on its potent in vitro IC50 of 1.9 nM for MET, a good starting point for a dose-response curve in a cell-based assay would be a high concentration of 1-10 µM, followed by serial dilutions (e.g., 3-fold or 10-fold) to generate a comprehensive curve that captures the full range of inhibition.

Q2: My IC50 value for this compound is significantly higher in my cell-based assay compared to the reported biochemical IC50. What could be the reason?

A: Discrepancies between biochemical and cell-based IC50 values are common. Several factors can contribute to this:

  • Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, while the intracellular environment has much higher ATP levels, which can compete with ATP-competitive inhibitors like this compound.

  • Cell Permeability: The compound may have poor permeability into the specific cell line you are using.

  • Protein Binding: The inhibitor may bind to other proteins within the cell or in the culture medium, reducing its effective concentration at the target.

  • Drug Efflux: Cells may actively pump the inhibitor out through efflux pumps.

Q3: I am observing unexpected effects on cell viability or phenotype that do not seem to be solely related to MET inhibition. What could be the cause?

A: this compound has been shown to inhibit other kinases, such as Flt-3 and VEGFR-2, at nanomolar concentrations.[1] If your cell model expresses these kinases, the observed phenotype could be a result of these off-target effects. Consider using more specific MET inhibitors as controls or testing the effect of this compound in cell lines that do not express these alternative targets to dissect the specific contribution of MET inhibition.

Q4: My dose-response curve is not sigmoidal and has a very shallow slope. How can I troubleshoot this?

A: A shallow dose-response curve can indicate several issues:

  • Compound Solubility: The inhibitor may be precipitating at higher concentrations. Visually inspect the wells for any precipitation and consider using a different solvent or lower concentrations.

  • Assay Window: The difference in signal between your positive and negative controls may be too small. Try optimizing the HGF stimulation time and concentration to maximize the signal window.

  • Incorrect Timing: The incubation time with the inhibitor may not be optimal. A time-course experiment can help determine the ideal pre-incubation time.

  • Data Analysis: Ensure that you are using an appropriate curve-fitting model (e.g., four-parameter logistic regression).

Q5: What are some suitable positive and negative controls for a this compound experiment?

A:

  • Positive Controls: A well-characterized, potent MET inhibitor with a different chemical scaffold can be used as a positive control to ensure the assay is working as expected.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control wells at the same final concentration as in the experimental wells.

    • Unstimulated Control: Cells that are not treated with HGF can serve as a baseline for MET phosphorylation.

    • Inactive Compound Control: An inactive analog of this compound, if available, can be a valuable control to rule out non-specific effects of the chemical scaffold.

References

Technical Support Center: Overcoming Acquired Resistance to MET Kinase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome acquired resistance to MET Kinase-IN-4 in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a potent and selective inhibitor of the c-MET receptor tyrosine kinase. c-MET and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[1][2] In many cancers, the c-MET pathway is aberrantly activated through mutations, gene amplification, or protein overexpression.[1][2] this compound is designed to block the kinase activity of c-MET, thereby inhibiting downstream signaling pathways and suppressing tumor growth.

2. What are the common mechanisms of acquired resistance to MET inhibitors like this compound?

Acquired resistance to MET tyrosine kinase inhibitors (TKIs) is a significant clinical challenge and can arise through two main types of mechanisms:

  • On-target mechanisms: These involve genetic changes in the MET gene itself.

    • Secondary mutations in the MET kinase domain can interfere with drug binding. Common mutation sites include D1228, Y1230, H1094, G1163, and L1195.[3][4][5][6]

    • Amplification of the MET gene , leading to overexpression of the MET receptor, can overwhelm the inhibitory capacity of the drug.[3][5][7]

  • Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for MET signaling.

    • Activation of bypass signaling pathways: Cancer cells can activate other receptor tyrosine kinases (e.g., EGFR, HER3) or downstream signaling molecules (e.g., KRAS, BRAF) to maintain proliferation and survival.[3][4][8]

    • Upregulation of parallel pathways: Increased activity of pathways like the Aurora Kinase B (AURKB)-STAT3 axis has been observed in resistant cells.[9]

3. How can I determine the mechanism of resistance in my cell line or animal model?

Identifying the specific mechanism of resistance is crucial for developing an effective strategy to overcome it. Here are some key experimental approaches:

  • Genomic Analysis:

    • Next-Generation Sequencing (NGS): Perform targeted sequencing of the MET gene to identify secondary mutations. Whole-exome or RNA sequencing can reveal mutations or amplifications in bypass pathway components like EGFR, KRAS, and BRAF.[3][5]

  • Protein Analysis:

    • Western Blotting: Assess the phosphorylation status of MET and downstream signaling proteins (e.g., AKT, ERK, STAT3) to identify activated bypass pathways.[9]

    • Immunohistochemistry (IHC) or Fluorescence In Situ Hybridization (FISH): Evaluate MET protein expression and gene amplification levels in resistant versus sensitive cells or tumors.[10]

Troubleshooting Guides

Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
On-target secondary mutation in MET 1. Sequence the MET kinase domain to identify potential resistance mutations.[5] 2. If a mutation is identified, consider switching to a different class of MET inhibitor (e.g., a type II inhibitor if this compound is a type I) that may not be affected by that specific mutation.[3][8]
MET gene amplification 1. Perform FISH or digital droplet PCR to assess MET gene copy number.[10] 2. If amplification is confirmed, increasing the concentration of this compound may be necessary, although this can be limited by toxicity. 3. Combination therapy with an inhibitor of a downstream effector (e.g., a PI3K or MEK inhibitor) might be effective.
Activation of a bypass signaling pathway 1. Use a phospho-receptor tyrosine kinase (RTK) array to screen for upregulated RTKs. 2. Perform western blotting for key signaling molecules like p-EGFR, p-ERBB3 (HER3), p-AKT, and p-ERK. 3. If a bypass pathway is identified, consider a combination therapy targeting both MET and the activated pathway (e.g., this compound + an EGFR inhibitor).[7]
Issue 2: In vivo tumor model initially responds to this compound but then resumes growth.
Possible Cause Troubleshooting Steps
Heterogeneous tumor population with pre-existing resistant clones 1. Analyze biopsies from both pre-treatment and relapsed tumors using NGS and IHC to identify molecular changes.[10]
Activation of AURKB/STAT3 signaling 1. Analyze post-treatment tumor samples for increased expression of AURKB and p-STAT3 via IHC or western blot.[9] 2. Consider combination therapy with an AURKB inhibitor.[9]
Pharmacokinetic or pharmacodynamic issues 1. Verify the stability and bioavailability of this compound in your model system. 2. Assess MET inhibition in the tumor tissue at various time points after dosing to ensure target engagement.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineMET StatusResistance MechanismIC50 (nM) of this compound
Hs746T (Parental)MET Amplified-15
Hs746T-R1MET AmplifiedMET D1228N mutation850
Hs746T-R2MET AmplifiedKRAS Amplification1200
EBC-1 (Parental)MET Amplified-25
EBC-1-RMET AmplifiedAURKB/p-STAT3 Upregulation1500

Table 2: Summary of Potential Combination Therapies

Resistance MechanismProposed CombinationRationale
MET D1228N MutationThis compound + Type II MET InhibitorOvercome resistance mediated by a specific mutation affecting type I inhibitor binding.[3][8]
EGFR/HER3 ActivationThis compound + EGFR/HER3 InhibitorDual blockade of MET and the activated bypass pathway.[7]
KRAS/BRAF Mutation/AmplificationThis compound + MEK InhibitorTarget a key downstream node common to both pathways.
AURKB UpregulationThis compound + AURKB InhibitorInhibit the identified resistance pathway involving STAT3 activation.[9]

Experimental Protocols

Protocol 1: Generation of Resistant Cell Lines

  • Culture the parental MET-dependent cancer cell line in standard growth medium.

  • Continuously expose the cells to increasing concentrations of this compound, starting from the IC50 value.

  • Gradually increase the drug concentration as the cells adapt and resume proliferation.

  • Isolate and expand individual resistant clones for further characterization.

Protocol 2: Western Blot Analysis of Signaling Pathways

  • Culture sensitive and resistant cells and treat with this compound at various concentrations for a specified time (e.g., 4 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK, p-STAT3, and total STAT3.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg SOS SOS GRB2->SOS GAB1->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT3->Proliferation PKC PKC PLCg->PKC Migration Migration

Caption: The c-MET signaling pathway upon activation by its ligand, HGF.

Resistance_Mechanisms cluster_treatment Treatment cluster_cell Cancer Cell cluster_resistance Acquired Resistance cluster_outcomes Outcomes MET_IN_4 This compound MET MET MET_IN_4->MET Inhibition Downstream Downstream Signaling MET->Downstream Apoptosis Apoptosis Downstream->Apoptosis OnTarget On-Target (MET Alterations) OnTarget->MET Mutations/ Amplification Resistance Resistance & Survival OnTarget->Resistance OffTarget Off-Target (Bypass Pathways) OffTarget->Downstream Activation OffTarget->Resistance

Caption: Mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased Sensitivity to This compound Genomic Genomic Analysis (NGS) Start->Genomic Protein Protein Analysis (Western Blot, pRTK Array) Start->Protein OnTarget On-Target Resistance (MET Mutation/Amplification) Genomic->OnTarget Mutation/Amp Detected OffTarget Off-Target Resistance (Bypass Pathway Activation) Protein->OffTarget Bypass Signal Detected Strategy1 Switch to different MET inhibitor or increase dose OnTarget->Strategy1 Strategy2 Combination Therapy (e.g., + EGFRi or MEKi) OffTarget->Strategy2

Caption: A workflow for troubleshooting acquired resistance.

References

Technical Support Center: MET Kinase-IN-4 and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of MET kinase-IN-4 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active inhibitor of the MET receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding site of the MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition ultimately leads to a reduction in cell proliferation, survival, and migration in MET-dependent cancer cells. The MET signaling pathway is crucial in normal cellular processes like embryonic development and wound healing; however, its aberrant activation is a driver in many cancers.[2]

Q2: What is the reported potency of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 1.9 nM for MET kinase.[1] It's important to note that this value is determined in biochemical assays and the effective concentration in cell-based assays (cellular IC50) may be higher due to factors like cell permeability and efflux pumps.

Q3: Besides MET, does this compound have other known targets?

A3: Yes, this compound has been shown to inhibit other kinases, such as Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.[1] This indicates that at higher concentrations, off-target effects may be observed. When designing experiments, it is crucial to consider the potential for inhibiting these other signaling pathways.

Q4: I am not observing the expected decrease in cell viability after treating my cells with this compound. What are the possible reasons?

A4: Several factors could contribute to a lack of response:

  • Cell Line Dependency: The cell line you are using may not be dependent on the MET signaling pathway for survival. MET inhibition will only affect cells that have an addiction to this pathway, often due to MET amplification or activating mutations.

  • Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit MET kinase in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Compound Instability: The inhibitor may be unstable in your cell culture medium, leading to a loss of activity over the incubation period.

  • Cellular Efflux: The cells may be actively pumping the inhibitor out, preventing it from reaching its intracellular target.

  • Assay Interference: The inhibitor itself might interfere with the chemistry of the cell viability assay being used.

Q5: Can this compound interfere with common cell viability assays like MTT or XTT?

A5: While there is no specific data on this compound, it is a known issue that small molecule inhibitors can interfere with tetrazolium-based assays (MTT, XTT, MTS). This can lead to an over or underestimation of cell viability. It is always recommended to validate findings with an orthogonal assay that measures a different cell health parameter, such as an ATP-based assay (e.g., CellTiter-Glo).

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound between experiments.
Possible Cause Troubleshooting Steps
Variability in Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Cell density can influence the response to inhibitors.
Inconsistent Inhibitor Dilutions Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Incubation Time Maintain a consistent incubation time with the inhibitor across all experiments.
Problem 2: High background signal in the cell viability assay.
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the wells for any precipitate of this compound, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent.
Media Components Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the assay.
Contamination Check for microbial contamination in your cell cultures, which can affect the assay readout.
Problem 3: Discrepancy between results from different cell viability assays (e.g., MTT vs. CellTiter-Glo).
Possible Cause Troubleshooting Steps
Different Assay Principles MTT measures metabolic activity (mitochondrial reductase activity), while CellTiter-Glo measures ATP levels. A compound might affect these parameters differently. For example, an inhibitor could reduce ATP levels without immediately affecting mitochondrial reductase activity.
Off-target Effects As this compound can inhibit other kinases, it might have off-target effects that are detected by one assay but not another.
Direct Assay Interference The inhibitor might directly react with the assay reagents. To test for this, run a control plate with the inhibitor in cell-free media.

Quantitative Data Summary

Inhibitor Target IC50 (nM)
This compoundMET1.9
Flt-34
VEGFR-227

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which indicates the presence of metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control and a no-cell control.

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the luminescence of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds and activates GRB2 GRB2 MET_Receptor->GRB2 Phosphorylates GAB1 GAB1 MET_Receptor->GAB1 Phosphorylates STAT3 STAT3 MET_Receptor->STAT3 Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration MET_kinase_IN_4 This compound MET_kinase_IN_4->MET_Receptor Inhibits

Caption: MET Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cell Viability Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Inhibitor Prepare serial dilutions of This compound Incubate_24h->Prepare_Inhibitor Add_Inhibitor Add inhibitor to cells Prepare_Inhibitor->Add_Inhibitor Incubate_Treatment Incubate for desired period (e.g., 24, 48, 72h) Add_Inhibitor->Incubate_Treatment Add_Reagent Add assay reagent (e.g., MTT or CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate for assay development Add_Reagent->Incubate_Assay Measure_Signal Measure absorbance or luminescence Incubate_Assay->Measure_Signal Calculate_Viability Calculate % cell viability relative to control Measure_Signal->Calculate_Viability Plot_Data Plot dose-response curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: General experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Controlling for MET Kinase-IN-4 Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle-related effects during experiments with MET kinase-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A1: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use a minimal amount of DMSO to create a high-concentration stock solution, which is then further diluted in your cell culture medium to the final desired concentration.[1][2]

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

A2: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some can tolerate up to 1%.[1][2][3] However, primary cells and some sensitive cell lines may be affected at concentrations as low as 0.1%.[3] It is always recommended to perform a dose-response curve with your vehicle alone to determine the maximum non-toxic concentration for your specific cell line.

Q3: What is a suitable vehicle for in vivo administration of this compound?

A3: For oral administration (p.o.) in animal models, a common vehicle for this compound is a formulation of 10% DMSO in 90% corn oil.[1] This formulation helps to solubilize the compound for delivery.

Q4: Can the vehicle itself affect experimental outcomes?

A4: Yes, the vehicle can have independent biological effects that may confound your experimental results. DMSO, for instance, can induce cell stress, alter gene expression, and even stimulate tyrosine protein kinase activity at certain concentrations.[4][5] Corn oil, when used in in vivo studies, has been shown to potentially influence the gut microbiome and immune responses in a species-specific manner.[6][7] Therefore, a vehicle-only control group is essential in all experiments.

Troubleshooting Guide

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Unexpected Cell Death or Reduced Viability in All Treatment Groups (Including Vehicle Control) DMSO concentration is too high for the cell line.1. Verify Final DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in the culture medium does not exceed the recommended limits (ideally ≤ 0.5%).[2][3] 2. Perform a DMSO Dose-Response Curve: Culture your cells with a range of DMSO concentrations (e.g., 0.05% to 2%) to determine the maximum tolerated concentration for your specific cell line.[1] 3. Reduce DMSO in Stock Solution: If possible, try to dissolve this compound at a higher concentration in DMSO to reduce the volume of stock solution added to the culture medium.
Inconsistent Results or High Variability Between Replicates Compound precipitation in the culture medium.1. Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.[8] 2. Method of Addition: Add the DMSO stock solution to the medium while gently vortexing or mixing to ensure rapid and even dispersion. Avoid adding the stock directly to the cells. 3. Visual Inspection: After adding the compound, visually inspect the medium under a microscope for any signs of precipitation.
Vehicle Control Shows a Biological Effect (e.g., altered protein phosphorylation) DMSO is having an off-target effect.1. Lower DMSO Concentration: Use the lowest possible concentration of DMSO that maintains compound solubility. 2. Compare to Untreated Control: Include an "untreated" control group (cells in media only) to distinguish the effects of DMSO from baseline cellular activity.[9] 3. Alternative Solvents: If DMSO effects are significant and unavoidable, consider exploring other less-toxic solvents, though this may require extensive solubility and stability testing for this compound.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Animal Distress, Weight Loss, or Diarrhea in Vehicle Control Group Adverse reaction to the corn oil vehicle.1. Source and Quality of Corn Oil: Ensure you are using a high-quality, sterile-filtered corn oil suitable for animal administration.[10] 2. Volume of Administration: Adhere to recommended gavage volumes for the specific animal model to avoid physical distress. 3. Acclimatization: Consider a brief acclimatization period where animals receive the vehicle alone for a few days before the start of the experiment.
Variable Drug Absorption or Inconsistent Tumor Growth Inhibition Improper preparation of the DMSO/corn oil emulsion.1. Homogeneous Emulsion: Ensure the 10% DMSO and 90% corn oil mixture is thoroughly vortexed or sonicated to create a uniform and stable emulsion before each administration.[11] 2. Fresh Preparation: Prepare the formulation fresh daily to avoid potential degradation or separation of the components.[1]

Experimental Protocols

Protocol: Determining Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at the desired density for your main experiment. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%.

  • Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "media only" control (0% DMSO).

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells at each DMSO concentration compared to the "media only" control.

  • Analysis: The highest concentration of DMSO that does not cause a significant decrease in cell viability is the maximum tolerated concentration for your cell line under those conditions.

Protocol: Cell Viability Assay (MTT) with Vehicle Control
  • Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound and Vehicle Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the this compound stock in culture medium.

    • Prepare a vehicle control by adding the same volume of DMSO used for the highest drug concentration to the culture medium.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control. Include an untreated control group (media only).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percent cell viability.

Protocol: Western Blot for Assessing Vehicle Effects on MET Signaling
  • Cell Treatment: Plate cells and treat with this compound (at your desired concentration) and a vehicle control (same final DMSO concentration) for the specified time. Include an untreated control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the phosphorylation status of MET and its downstream effectors in the vehicle-treated sample to the untreated sample to identify any effects of the vehicle alone. Compare the this compound-treated sample to the vehicle control to determine the specific effect of the inhibitor.

Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET_receptor MET Receptor (Tyrosine Kinase) HGF->MET_receptor Binds and Activates GRB2 GRB2 MET_receptor->GRB2 Recruits GAB1 GAB1 MET_receptor->GAB1 Recruits STAT3 STAT3 MET_receptor->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation Gene_Transcription Gene Transcription (Invasion, Angiogenesis) STAT3->Gene_Transcription MET_kinase_IN_4 This compound MET_kinase_IN_4->MET_receptor Inhibits

Caption: The MET signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Vehicle_Control start Start: Prepare Cell Culture prepare_compounds Prepare Treatment Groups start->prepare_compounds untreated Untreated Control (Media Only) prepare_compounds->untreated vehicle Vehicle Control (e.g., 0.5% DMSO) prepare_compounds->vehicle treatment This compound (in Vehicle) prepare_compounds->treatment incubate Incubate Cells untreated->incubate vehicle->incubate treatment->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay analyze Data Analysis assay->analyze end End: Interpret Results analyze->end

Caption: Experimental workflow incorporating essential vehicle controls.

Troubleshooting_Logic issue Unexpected Experimental Outcome? check_vehicle Did the Vehicle Control Show an Effect? issue->check_vehicle vehicle_effect Yes: Vehicle-Induced Effect check_vehicle->vehicle_effect Yes no_vehicle_effect No: Effect is Likely Compound-Specific check_vehicle->no_vehicle_effect No optimize_vehicle Optimize Vehicle: - Lower Concentration - Test Alternatives vehicle_effect->optimize_vehicle proceed Proceed with Analysis no_vehicle_effect->proceed

Caption: Logic diagram for troubleshooting unexpected experimental results.

References

Technical Support Center: MET Kinase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MET kinase-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and potent inhibitor of the MET receptor tyrosine kinase.[1] Its primary mechanism of action is to competitively bind to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately interferes with cancer cell proliferation, survival, and migration.

Q2: What are the known off-target effects of this compound?

This compound has been shown to inhibit other kinases, most notably Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.[1] Researchers should be aware of these off-target activities as they can contribute to the compound's overall biological effects and may lead to unexpected phenotypic changes in experimental models. It is advisable to include appropriate controls to distinguish between on-target MET inhibition and off-target effects.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies in mice, a common vehicle is a solution of 10% DMSO and 90% corn oil.[1] It is crucial to first prepare a concentrated stock solution in DMSO before further dilution in aqueous buffers or in vivo vehicles to avoid precipitation.

Q4: How should this compound solutions be stored?

Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For in vivo working solutions, it is recommended to prepare them fresh on the day of use to ensure stability and accurate dosing.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of MET Phosphorylation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Precipitation MET kinase inhibitors can have poor aqueous solubility. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to prevent precipitation. Visually inspect the medium for any signs of precipitate after adding the inhibitor.
Compound Degradation Improper storage can lead to degradation. Use freshly prepared working solutions or properly stored aliquots of the stock solution. Avoid repeated freeze-thaw cycles.[1]
Cell Line Insensitivity The sensitivity to MET inhibitors can vary between cell lines. Confirm that your cell line expresses MET and exhibits constitutive or HGF-induced MET phosphorylation. Cell lines with MET gene amplification are often highly sensitive.[2]
Incorrect Dosing Verify the calculations for your working solution concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Suboptimal Assay Conditions Ensure that the incubation time with the inhibitor is sufficient to observe an effect. A time-course experiment may be necessary to determine the optimal duration of treatment.
Issue 2: High Background Signal in In Vitro Kinase Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Non-specific Antibody Binding Optimize the concentration of your primary and secondary antibodies. Include appropriate isotype controls and controls without the primary antibody to assess non-specific binding.
High Endogenous Kinase Activity If using cell lysates, consider immunodepleting endogenous MET to reduce background kinase activity before performing the assay with recombinant MET.[3]
Contaminated Reagents Use fresh, high-quality reagents, including ATP and kinase buffers. Ensure that buffers are properly pH-adjusted.[3]
Insufficient Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies and reduce background noise.
Issue 3: Off-Target Effects Complicating Data Interpretation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inhibition of Other Kinases As this compound is known to inhibit Flt-3 and VEGFR-2, consider using a structurally different MET inhibitor as a control to confirm that the observed phenotype is due to MET inhibition.[1]
Kinase-Independent Functions of MET Some functions of the MET receptor are independent of its kinase activity.[4] Use techniques like siRNA-mediated knockdown of MET to validate that the observed effects are dependent on the MET protein itself.
Activation of Compensatory Pathways Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways.[5] Analyze key nodes of related signaling pathways (e.g., EGFR, STAT3) to identify any potential compensatory activation.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target Kinase IC50 (nM)
MET1.9[1]
Flt-34[1]
VEGFR-227[1]

Table 2: In Vivo Antitumor Activity of this compound in a GTL-16 Xenograft Model

Dosage (Oral, Once Daily) Outcome
6.25 mg/kgDose-dependent antitumor activity observed[1]
12.5 mg/kgDose-dependent antitumor activity observed[1]
25 mg/kgDose-dependent antitumor activity observed[1]
50 mg/kgSignificant antitumor activity[1]

Experimental Protocols

Protocol 1: In Vitro MET Kinase Assay

This protocol is adapted from a general in vitro kinase assay and can be used to assess the inhibitory activity of this compound.

  • Prepare Kinase Reaction Buffer: 200 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM MnCl₂, 0.08% BSA, and 1 mM DTT.[3]

  • Reaction Setup: In a 96-well plate, combine recombinant MET kinase, a suitable substrate (e.g., GST-Gab1), and varying concentrations of this compound (or DMSO as a vehicle control) in the kinase reaction buffer.

  • Initiate Reaction: Add ATP to a final concentration of 100 µM to start the kinase reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect substrate phosphorylation using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay like ADP-Glo™.

Protocol 2: Western Blot Analysis of MET Phosphorylation in Cells
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total MET and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Protocol 3: Cell Viability (MTT) Assay

This protocol is a standard method to assess the effect of this compound on cell viability.[6][7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds & Activates pMET p-MET MET_Receptor->pMET Autophosphorylation MET_kinase_IN_4 This compound MET_kinase_IN_4->pMET GRB2 GRB2 pMET->GRB2 GAB1 GAB1 pMET->GAB1 STAT3 STAT3 pMET->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival AKT->Migration

Caption: MET Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture 1. Cell Culture (e.g., GTL-16) Treatment 2. Treatment with This compound Cell_Culture->Treatment Kinase_Assay 3a. In Vitro Kinase Assay Treatment->Kinase_Assay Western_Blot 3b. Western Blot (p-MET, Total MET) Treatment->Western_Blot Viability_Assay 3c. Cell Viability (MTT Assay) Treatment->Viability_Assay Data_Analysis_vitro 4. Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis_vitro Western_Blot->Data_Analysis_vitro Viability_Assay->Data_Analysis_vitro Xenograft 1. Xenograft Model (e.g., GTL-16 in mice) Dosing 2. Oral Dosing with This compound Xenograft->Dosing Tumor_Measurement 3. Tumor Volume Measurement Dosing->Tumor_Measurement Data_Analysis_vivo 4. Data Analysis (Antitumor Activity) Tumor_Measurement->Data_Analysis_vivo Troubleshooting_Logic Start Inconsistent Results Check_Compound Check Compound (Solubility, Stability) Start->Check_Compound Check_Cells Check Cell Line (MET Expression, Sensitivity) Start->Check_Cells Check_Assay Check Assay (Protocol, Reagents) Start->Check_Assay Optimize Optimize Experiment Check_Compound->Optimize Check_Cells->Optimize Check_Assay->Optimize Off_Target Consider Off-Target Effects Optimize->Off_Target If still inconsistent

References

Validation & Comparative

In Vitro Showdown: A Comparative Guide to MET Kinase Inhibitors MET kinase-IN-4 and Capmatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two noteworthy MET kinase inhibitors: MET kinase-IN-4 and the clinically approved drug, capmatinib. This document synthesizes available experimental data to highlight their respective biochemical and cellular activities, offering a direct comparison of their potency and providing detailed experimental methodologies for key assays.

The MET receptor tyrosine kinase, implicated in various cancers, is a critical target in oncology drug discovery. Both this compound and capmatinib are potent inhibitors of this enzyme, but they exhibit distinct profiles in preclinical evaluations. This guide aims to furnish researchers with the necessary data to make informed decisions in their own investigations.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the key in vitro potency data for this compound and capmatinib.

InhibitorTargetAssay TypeIC50 ValueReference
This compound MET KinaseBiochemical1.9 nM[1]
Capmatinib MET KinaseBiochemical0.13 nM[2][3][4]
Capmatinib MET-dependent cell linesCellular (Proliferation/Viability)0.3 - 12.4 nM[3][5]

Note: Cellular IC50 data for this compound was not available in the searched literature.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key in vitro assays typically employed to evaluate MET kinase inhibitors.

Biochemical MET Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the MET kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant MET kinase.

Materials:

  • Recombinant human MET kinase (catalytic domain, e.g., amino acids 956-1390)[6]

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)[6]

  • Test compounds (this compound, capmatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase buffer, recombinant MET kinase, and the substrate.

  • Add 2 µL of the enzyme/substrate mix to each well.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.[7]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.[7]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation (MTT) Assay

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on MET signaling.

Objective: To determine the IC50 of a test compound on the proliferation of MET-dependent cancer cell lines.

Materials:

  • MET-dependent human cancer cell lines (e.g., SNU-5, S114, H441, U-87MG)[3]

  • Complete cell culture medium

  • Test compounds (this compound, capmatinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds or DMSO (vehicle control).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value by plotting a dose-response curve.

Western Blotting for MET Phosphorylation

This technique is used to determine the effect of the inhibitors on the phosphorylation status of MET and its downstream signaling proteins.

Objective: To assess the inhibition of MET autophosphorylation and downstream signaling in cells treated with test compounds.

Materials:

  • MET-dependent cancer cell lines

  • Test compounds (this compound, capmatinib)

  • Hepatocyte Growth Factor (HGF) for stimulation (optional, depending on the cell line's MET activation status)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies against phospho-MET (e.g., Tyr1234/1235), total MET, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).[3]

  • If necessary, stimulate the cells with HGF for a short period (e.g., 10-15 minutes) to induce MET phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitors on the phosphorylation of MET and its downstream targets.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the context of this comparison, the following diagrams, generated using the DOT language, illustrate the MET signaling pathway and a typical experimental workflow.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway HGF HGF MET Receptor MET Receptor HGF->MET Receptor Binds and activates MET Receptor->P1 PI3K PI3K P1->PI3K RAS RAS P1->RAS AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Migration Cell Migration ERK->Cell Migration Inhibitors This compound Capmatinib Inhibitors->MET Receptor Inhibit Kinase Activity

Caption: The MET signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant MET Kinase Recombinant MET Kinase Inhibitor Treatment (Biochem) Incubate with This compound or Capmatinib Recombinant MET Kinase->Inhibitor Treatment (Biochem) Kinase Activity Measurement Measure ADP Production Inhibitor Treatment (Biochem)->Kinase Activity Measurement Biochemical IC50 Biochemical IC50 Kinase Activity Measurement->Biochemical IC50 MET-dependent Cancer Cells MET-dependent Cancer Cells Inhibitor Treatment (Cell) Treat cells with This compound or Capmatinib MET-dependent Cancer Cells->Inhibitor Treatment (Cell) Cell Viability/Phosphorylation Assay MTT Assay or Western Blot Inhibitor Treatment (Cell)->Cell Viability/Phosphorylation Assay Cellular IC50 / Pathway Inhibition Cellular IC50 / Pathway Inhibition Cell Viability/Phosphorylation Assay->Cellular IC50 / Pathway Inhibition Start Start Start->Recombinant MET Kinase Start->MET-dependent Cancer Cells

Caption: In vitro experimental workflow for comparing MET kinase inhibitors.

References

A Comparative Guide to MET Kinase Inhibitor Combination Therapies in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted therapies remains a significant hurdle in cancer treatment. In non-small cell lung cancer (NSCLC) and other malignancies, the MET (Mesenchymal-Epithelial Transition) signaling pathway has emerged as a key mechanism of both primary oncogenic driving and acquired resistance to other targeted agents, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors. This has led to the exploration of combination therapies aimed at co-targeting MET and other critical oncogenic pathways to enhance therapeutic efficacy and overcome resistance.

This guide provides an objective comparison of preclinical and clinical studies evaluating combination therapies involving prominent MET kinase inhibitors: Capmatinib , Tepotinib , and Crizotinib . We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and study designs.

Data Presentation: Efficacy of MET Inhibitor Combination Therapies

The following tables summarize the quantitative data from key clinical trials investigating the efficacy of combining MET inhibitors with EGFR tyrosine kinase inhibitors (TKIs) in patients with NSCLC. These studies primarily focus on patient populations with EGFR mutations that have developed resistance to EGFR TKI monotherapy via MET amplification.

Table 1: Capmatinib Combination Therapy Clinical Trial Data
Trial Identifier Combination Therapy Patient Population Overall Response Rate (ORR) Disease Control Rate (DCR) Recommended Phase II Dose (RP2D)
Phase I/II (NCT01610336)[1][2][3]Capmatinib + ErlotinibMET-positive NSCLCCohort A (EGFR-mutant, TKI resistant): 50%Cohort B (EGFR wild-type): 75%Cohort A: 50%Cohort B: 75%Capmatinib 400 mg twice daily + Erlotinib 150 mg daily
Phase 1b/2[4]Capmatinib + Nazartinib (EGFR TKI)EGFR-mutated NSCLCGroup 1 (TKI resistant): 28.8%Group 3 (Treatment-naïve): 61.7%Not ReportedCapmatinib 400 mg twice daily + Nazartinib 100 mg daily
Table 2: Tepotinib Combination Therapy Clinical Trial Data
Trial Identifier Combination Therapy Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Median Duration of Response (DOR)
INSIGHT (Phase II)[5][6][7]Tepotinib + GefitinibEGFR-mutant NSCLC with MET amplification, resistant to prior EGFR TKI66.7% (vs. 42.9% with chemotherapy)16.6 months (vs. 4.2 months with chemotherapy)37.3 months (vs. 13.1 months with chemotherapy)19.9 months (vs. 2.8 months with chemotherapy)
INSIGHT 2 (Phase II)[8][9][10][11][12]Tepotinib + OsimertinibEGFR-mutant NSCLC with MET amplification, resistant to first-line Osimertinib50.0%Not ReportedNot ReportedNot Reported
Table 3: Crizotinib Combination Therapy Clinical Trial Data
Trial Identifier Combination Therapy Patient Population Noteworthy Outcomes Maximum Tolerated Dose (MTD)
Phase I (NCT00965731)[4][13][14]Crizotinib + ErlotinibAdvanced non-squamous NSCLCTwo patients with activating EGFR mutations achieved partial responses.[4]Crizotinib 150 mg twice daily + Erlotinib 100 mg once daily.[4][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited in this guide.

INSIGHT and INSIGHT 2 Trials (Tepotinib Combinations)
  • Study Design: The INSIGHT studies are open-label, multicenter, phase 1b/2 trials.[6][7] The INSIGHT 2 trial is a phase II study.[8][9][12]

  • Patient Population: The trials enrolled adult patients (≥18 years) with advanced or metastatic EGFR-mutant NSCLC who had acquired resistance to prior EGFR TKI therapy.[6][11] Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[6][11] A key inclusion criterion was the presence of MET amplification, confirmed by fluorescence in situ hybridization (FISH) with a gene copy number ≥5 or a MET/CEP7 ratio ≥2.[9][12]

  • Treatment Regimen:

    • INSIGHT: Patients received a combination of oral tepotinib (500 mg once daily) and gefitinib (250 mg once daily) or standard platinum-doublet chemotherapy.[5][6]

    • INSIGHT 2: Patients were administered oral tepotinib (500 mg once daily) plus oral osimertinib (80 mg once daily).[9][12]

  • Endpoints: The primary endpoint for the INSIGHT study was investigator-assessed progression-free survival (PFS).[6][7] For the INSIGHT 2 study, the primary endpoint was the objective response rate (ORR) as assessed by an independent review committee based on RECIST v1.1.[9][12] Secondary endpoints for both studies included overall survival (OS), duration of response (DOR), and safety.[6][12]

Capmatinib and Erlotinib Combination Trial (NCT01610336)
  • Study Design: This was a phase I/II, open-label, multicenter study with a standard 3+3 dose-escalation design in the phase I portion.[1][2]

  • Patient Population: The study enrolled patients with MET-positive NSCLC. The dose-expansion cohorts included patients with EGFR-mutant tumors resistant to TKIs (Cohort A) and patients with EGFR wild-type tumors (Cohort B).[1][2]

  • Treatment Regimen: In the dose-escalation phase, patients received capmatinib at doses ranging from 100-600 mg twice daily in combination with erlotinib at 100-150 mg daily.[1][2] The recommended phase II dose was determined to be 400 mg capmatinib twice daily with 150 mg erlotinib daily.[1][2]

  • Endpoints: The primary outcome was to assess the safety and determine the recommended phase II dose (RP2D) of the combination.[1][2]

Crizotinib and Erlotinib Combination Trial (NCT00965731)
  • Study Design: This was a single-arm, phase I study employing a standard 3+3 dose escalation/de-escalation design.[13]

  • Patient Population: The trial included patients with advanced non-squamous NSCLC who had progressed after one or two prior chemotherapy regimens.[13]

  • Treatment Regimen: Patients received crizotinib at either 150 mg or 200 mg twice daily combined with erlotinib at 100 mg once daily.[14]

  • Endpoints: The primary endpoint was the determination of the maximum tolerated dose (MTD) of the combination.[13] Secondary endpoints included safety, pharmacokinetics, and anti-tumor activity.[13]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the complex signaling networks and experimental designs discussed in this guide.

MET_EGFR_Crosstalk cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF MET MET Receptor HGF->MET binds EGF EGF EGFR EGFR EGF->EGFR binds MET->EGFR crosstalk GRB2_SOS GRB2/SOS MET->GRB2_SOS PI3K PI3K MET->PI3K EGFR->MET crosstalk EGFR->GRB2_SOS EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Proliferation, Survival, Invasion ERK->Cell_Response activates transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response promotes translation

Caption: MET and EGFR signaling pathway crosstalk.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Outcome Evaluation Patient_Pool Advanced/Metastatic NSCLC Patients Inclusion_Criteria Inclusion Criteria: - EGFR Mutation - Acquired Resistance to EGFR TKI - MET Amplification - ECOG PS 0-1 Patient_Pool->Inclusion_Criteria apply Exclusion_Criteria Exclusion Criteria: - Specific prior therapies - Uncontrolled comorbidities Patient_Pool->Exclusion_Criteria apply Randomization Randomization Inclusion_Criteria->Randomization Excluded Patients Excluded Patients Exclusion_Criteria->Excluded Patients Arm_A Arm A: MET Inhibitor + EGFR TKI (e.g., Tepotinib + Gefitinib) Randomization->Arm_A Arm_B Arm B: Standard of Care (e.g., Chemotherapy) Randomization->Arm_B Tumor_Assessment Tumor Assessment (RECIST v1.1) Arm_A->Tumor_Assessment Arm_B->Tumor_Assessment Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) Tumor_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Overall Survival (OS) - Overall Response Rate (ORR) - Duration of Response (DOR) - Safety Tumor_Assessment->Secondary_Endpoints

Caption: A representative experimental workflow for a combination therapy clinical trial.

References

Validating Target Engagement of MET Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of MET kinase inhibitors, using MET kinase-IN-4 as a primary example and comparing its performance with other known inhibitors such as PF-04217903, Tepotinib, and Cabozantinib. The information is designed to assist researchers in designing and interpreting experiments aimed at confirming the interaction of a compound with its intended target in biochemical and cellular contexts.

Introduction to MET Kinase and Target Engagement

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of MET signaling, often through overexpression, amplification, or mutation, is a known driver in various cancers.[1] Consequently, MET has emerged as a significant therapeutic target, leading to the development of numerous small molecule inhibitors.

Validating that a MET inhibitor directly binds to and inhibits the kinase activity of MET within a cellular environment is a critical step in its preclinical development. This process, known as target engagement, provides confidence that the observed biological effects of the compound are a direct result of its interaction with the intended target. This guide outlines key experimental approaches to demonstrate and quantify MET kinase target engagement.

Comparative Performance of MET Kinase Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound and a selection of alternative MET kinase inhibitors. This data provides a quantitative basis for comparing their target engagement profiles.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundMET IC50 (nM)Flt-3 IC50 (nM)VEGFR-2 IC50 (nM)Selectivity Profile
This compound 1.9427Potent inhibitor of MET, Flt-3, and VEGFR-2.
PF-04217903 4.8 (Kᵢ)>1000-fold selective for MET over 208 other kinases>1000-fold selective for MET over 208 other kinasesHighly selective for MET.
Tepotinib 1.7 - 1.8Highly selective for METHighly selective for METPotent and highly selective MET inhibitor.
Cabozantinib 1.8-0.035Multi-kinase inhibitor targeting MET and VEGFR2.

IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cellular Activity of MET Kinase Inhibitors
CompoundCell LineAssay TypeIC50 (nM)
This compound GTL-16 (gastric carcinoma)Antitumor activity in xenograft modelDose-dependent
PF-04217903 GTL-16 (gastric carcinoma)Cell Proliferation12
H1993 (NSCLC)Cell Proliferation30
NCI-H441 (lung carcinoma)c-Met Phosphorylation7-12.5
HT29 (colon carcinoma)c-Met Phosphorylation7-12.5
Tepotinib MET-dependent tumor modelsAntitumor activityDose-dependent
Cabozantinib Various tumor modelsAntitumor activity-

NSCLC: Non-small cell lung cancer.

Experimental Protocols for Target Engagement Validation

The following are detailed methodologies for key experiments used to validate MET kinase target engagement.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the isolated MET kinase domain.

Methodology:

  • Reagents: Recombinant human MET kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor.

  • Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the tyrosine residues of the substrate by the MET kinase.

  • Procedure:

    • The MET kinase enzyme is incubated with varying concentrations of the inhibitor.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., ³³P-ATP).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods like scintillation counting for radiolabeled ATP or using phosphospecific antibodies in an ELISA format.

  • Data Analysis: The concentration of inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

Cellular MET Phosphorylation Assay (Western Blot)

Objective: To assess the ability of an inhibitor to block MET autophosphorylation in a cellular context, a direct indicator of target engagement.

Methodology:

  • Cell Culture: Use a cancer cell line with known MET activation (e.g., GTL-16, which has MET amplification, or a cell line that can be stimulated with Hepatocyte Growth Factor (HGF), the ligand for MET).

  • Treatment:

    • Cells are treated with a range of concentrations of the MET inhibitor for a specified duration.

    • If using HGF stimulation, cells are typically serum-starved before inhibitor treatment, followed by a brief stimulation with HGF.

  • Cell Lysis: After treatment, cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Protein concentration in the lysates is determined to ensure equal loading.

    • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is probed with a primary antibody specific for phosphorylated MET (p-MET) at key tyrosine residues (e.g., Y1234/1235).

    • A loading control (e.g., total MET or a housekeeping protein like GAPDH or β-actin) is also probed on the same membrane to normalize the data.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: The intensity of the p-MET bands is quantified and normalized to the loading control. The IC50 for the inhibition of MET phosphorylation is then determined.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures. The binding of a ligand (the inhibitor) generally increases the thermal stability of the target protein.

  • Lysis and Protein Separation: After heating, the cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

  • Detection: The amount of soluble MET protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble MET as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Visualizing MET Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the MET signaling pathway and a typical experimental workflow for validating target engagement.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization pMET p-MET MET->pMET Autophosphorylation GRB2 GRB2 pMET->GRB2 GAB1 GAB1 pMET->GAB1 STAT3 STAT3 pMET->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The MET Signaling Pathway.

Target_Engagement_Workflow cluster_workflow Experimental Workflow for MET Target Engagement Validation Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Culture Cell Culture (MET-activated cell line) Inhibitor_Treatment Inhibitor Treatment (Dose-response) Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot for p-MET (Cellular IC50) Inhibitor_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (Direct target binding) Inhibitor_Treatment->CETSA Functional_Assays Downstream Functional Assays (Proliferation, Migration) Western_Blot->Functional_Assays CETSA->Functional_Assays

Caption: Workflow for MET Target Engagement.

References

A Comparative Guide to Biochemical Assays for Confirming MET Kinase-IN-4 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is a known driver in various cancers, making it a key target for therapeutic intervention. This guide provides a comparative overview of biochemical assays to confirm the activity of MET kinase-IN-4, a potent MET kinase inhibitor, alongside other established inhibitors, Crizotinib and Capmatinib. Detailed experimental protocols and data are presented to aid in the selection of appropriate assays for inhibitor profiling and drug development.

MET Kinase Inhibitor Performance Comparison

The inhibitory activity of MET kinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for this compound and two clinically relevant MET inhibitors, Crizotinib and Capmatinib, are summarized in the table below. These values were determined using in vitro biochemical assays.

InhibitorAssay TypeIC50 (nM)
This compound Biochemical Kinase Assay1.9
Crizotinib Biochemical Kinase Assay11
Capmatinib Biochemical Kinase Assay0.13

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the source of the enzyme.

MET Signaling Pathway and Inhibitor Action

The MET signaling pathway is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. MET kinase inhibitors, such as this compound, Crizotinib, and Capmatinib, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the MET kinase domain, thereby preventing its phosphorylation and subsequent downstream signaling.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binds P1 P MET_receptor->P1 Autophosphorylation P2 P MET_receptor->P2 P3 P MET_receptor->P3 P4 P MET_receptor->P4 GAB1 GAB1 P3->GAB1 GRB2 GRB2 P4->GRB2 ATP ATP ADP ADP ATP->ADP Inhibitors This compound Crizotinib Capmatinib Inhibitors->ATP Competes with PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The MET signaling pathway and the mechanism of action of MET kinase inhibitors.

Experimental Workflow for Biochemical Kinase Inhibition Assays

Biochemical assays to determine the potency of kinase inhibitors generally follow a standardized workflow. This involves the incubation of the kinase with a substrate and ATP, in the presence and absence of the inhibitor. The resulting kinase activity is then measured, and the IC50 value is calculated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - MET Kinase - Substrate (e.g., Poly(Glu, Tyr)) - ATP - Assay Buffer Incubation Incubate: Kinase + Substrate + ATP +/- Inhibitor Reagents->Incubation Inhibitor Prepare Inhibitor Dilutions: - this compound - Crizotinib - Capmatinib Inhibitor->Incubation Detection Measure Kinase Activity: - Luminescence (ADP-Glo) - Absorbance (ELISA) Incubation->Detection Analysis Calculate % Inhibition Determine IC50 Detection->Analysis

Caption: A generalized workflow for determining the IC50 of MET kinase inhibitors.

Experimental Protocols

Below are detailed protocols for two common biochemical assays used to determine the inhibitory activity of compounds against MET kinase.

Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

Materials:

  • Recombinant human MET kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound, Crizotinib, Capmatinib

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of MET kinase in kinase buffer. The final concentration in the assay will typically be in the low nanomolar range and should be optimized for linear signal response.

    • Prepare a stock solution of Poly(Glu, Tyr) substrate. A typical final concentration is 0.2 mg/mL.

    • Prepare a stock solution of ATP. The final concentration should be at or near the Km of MET for ATP (typically in the low micromolar range) to accurately determine the potency of ATP-competitive inhibitors.

    • Prepare serial dilutions of the inhibitors (this compound, Crizotinib, Capmatinib) in kinase buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add the following in order:

      • Kinase Buffer

      • Inhibitor solution (or vehicle control)

      • Substrate solution

      • MET kinase solution

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

ELISA-Based Kinase Activity Assay

This assay measures the phosphorylation of a substrate coated on a microplate. The amount of phosphorylated substrate is detected using a specific antibody, and the signal is proportional to the kinase activity.

Materials:

  • Recombinant human MET kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound, Crizotinib, Capmatinib

  • High-binding 96-well ELISA plates

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with the Poly(Glu, Tyr) substrate by incubating overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the remaining protein-binding sites by incubating with Blocking Buffer for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Kinase Reaction:

    • Prepare serial dilutions of the inhibitors in kinase buffer.

    • To each well, add the following in order:

      • Kinase Buffer

      • Inhibitor solution (or vehicle control)

      • MET kinase solution

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction by washing the plate three times with Wash Buffer.

  • Detection:

    • Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the color development by adding the Stop Solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

A Comparative Guide to MET Kinase Inhibitors: MET Kinase-IN-4 vs. Crizotinib, Capmatinib, and Tepotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The MET receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion, is a well-validated target in oncology. Aberrant MET signaling, driven by mutations, amplification, or overexpression, is implicated in the pathogenesis of various cancers. This guide provides a comprehensive comparison of the novel inhibitor MET kinase-IN-4 with three clinically approved MET inhibitors: crizotinib, capmatinib, and tepotinib. We present a detailed analysis of their biochemical and cellular activities, kinase selectivity profiles, and the experimental methodologies used for their evaluation.

Data Presentation

Biochemical and Cellular Potency of MET Inhibitors

The following table summarizes the reported IC50 values for each inhibitor against MET kinase and in cellular assays. Lower values indicate higher potency.

InhibitorBiochemical MET IC50 (nM)Cellular MET Phosphorylation IC50 (nM)Cell Proliferation IC50 (nM) in MET-addicted cells
This compound 1.9Not ReportedNot Reported
Crizotinib ~11 (cell-based)11 (in NCI-H441 cells)<200 (in MET amplified gastric cancer cells)[1]
Capmatinib 0.13[2]0.3-0.7 (in lung cancer cell lines)[2]0.6 (in Ba/F3 METex14)[3]
Tepotinib 4[4]6 (in A549 cells)[4]<1 (in MKN-45 cells)[4]
Kinase Selectivity Profile

This table provides a summary of the kinase selectivity for each inhibitor. A highly selective inhibitor targets MET with minimal off-target effects on other kinases.

InhibitorSelectivity Profile Highlights
This compound Inhibits Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM). A broader kinase panel screen is not publicly available.
Crizotinib A multi-kinase inhibitor targeting ALK, ROS1, and MET[5][6].
Capmatinib Highly selective for MET, with over 10,000-fold selectivity against a large panel of human kinases[1][3].
Tepotinib Highly selective for MET, with >200-fold selectivity over a panel of other kinases including IRAK4, TrkA, Axl, IRAK1, and Mer[4]. Tested against over 400 kinases and kinase variants[7][8].

Experimental Protocols

In Vitro MET Kinase Assay (Example Protocol)

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against MET kinase.

Materials:

  • Recombinant human MET kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of MET kinase solution (e.g., 4 ng/µL in kinase buffer) to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate in kinase buffer. The final ATP concentration is typically at or near the Km for ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Cellular MET Phosphorylation Assay (ELISA-based)

This protocol outlines a method to measure the inhibition of MET phosphorylation in intact cells.

Materials:

  • MET-dependent cancer cell line (e.g., MKN-45, which has MET amplification)

  • Cell culture medium and supplements

  • Test compounds

  • Hepatocyte Growth Factor (HGF) for ligand-dependent activation (if necessary for the cell line)

  • Cell lysis buffer (e.g., 10 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na₄P₂O₇, 2 mM Na₃VO₄, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, supplemented with protease and phosphatase inhibitors)[10]

  • Phospho-MET (pan-Tyr) Sandwich ELISA kit (e.g., Cell Signaling Technology #7333)[11]

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • If required for the cell line, stimulate with HGF (e.g., 50 ng/mL) for 15 minutes to induce MET phosphorylation. For cell lines with constitutive MET activation like MKN-45, this step is not necessary.[12]

  • Wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform the Phospho-MET ELISA according to the manufacturer's protocol, using equal amounts of total protein for each sample.

  • Measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition of MET phosphorylation for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of inhibitors on cancer cell proliferation.

Materials:

  • MET-dependent cancer cell line

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

  • Incubate the cells for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 Recruits GAB1 GAB1 MET->GAB1 Recruits SHC SHC MET->SHC Recruits STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg GRB2->GAB1 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K SHC->GRB2 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility/ Invasion ERK->Motility STAT3->Proliferation PLCg->Motility Angiogenesis Angiogenesis Inhibitor MET Kinase Inhibitors (e.g., this compound) Inhibitor->MET

Caption: MET Signaling Pathway and Inhibition.

MET_Inhibitor_Screening_Workflow cluster_workflow MET Inhibitor Screening Cascade Start Compound Library Biochemical_Assay In Vitro MET Biochemical Assay Start->Biochemical_Assay Potency_Check Potent Hits? Biochemical_Assay->Potency_Check Cellular_Assay Cellular MET Phosphorylation Assay Cell_Activity_Check Cellularly Active? Cellular_Assay->Cell_Activity_Check Proliferation_Assay MET-Dependent Cell Proliferation Assay Proliferation_Inhibition_Check Inhibits Proliferation? Proliferation_Assay->Proliferation_Inhibition_Check Selectivity_Assay Kinase Selectivity Profiling Selectivity_Check Selective? Selectivity_Assay->Selectivity_Check In_Vivo_Studies In Vivo Xenograft Model Efficacy In_Vivo_Efficacy_Check Efficacious In Vivo? In_Vivo_Studies->In_Vivo_Efficacy_Check Lead_Compound Lead Compound Identification Potency_Check->Start No Potency_Check->Cellular_Assay Yes Cell_Activity_Check->Biochemical_Assay No Cell_Activity_Check->Proliferation_Assay Yes Proliferation_Inhibition_Check->Cellular_Assay No Proliferation_Inhibition_Check->Selectivity_Assay Yes Selectivity_Check->Proliferation_Assay No Selectivity_Check->In_Vivo_Studies Yes In_Vivo_Efficacy_Check->In_Vivo_Studies No In_Vivo_Efficacy_Check->Lead_Compound Yes

Caption: MET Inhibitor Screening Workflow.

References

A Comparative Guide to the Validation of MET Kinase Inhibitors in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and wound healing. However, dysregulation of the HGF/MET signaling pathway is a known driver in the initiation, progression, and metastasis of various cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of the preclinical validation of MET kinase inhibitors, with a focus on MET kinase-IN-4 and other prominent selective and multi-kinase inhibitors. The information is intended to assist researchers in evaluating and selecting appropriate inhibitors for their cancer models.

Introduction to this compound

This compound is an orally active and potent inhibitor of MET kinase with a reported IC50 of 1.9 nM. It also exhibits inhibitory activity against other kinases, including Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM). Preclinical data has demonstrated its in vivo antitumor efficacy in a dose-dependent manner in a GTL-16 human gastric carcinoma xenograft model. While public, peer-reviewed data on this compound is limited, this guide will present its available information alongside more extensively validated MET inhibitors to provide a comparative context.

Comparative Efficacy of MET Kinase Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for this compound and a selection of other well-characterized MET inhibitors across different cancer models.

Table 1: In Vitro Kinase Inhibitory Activity
InhibitorTypeMET IC50 (nM)Other Kinase Targets (IC50 nM)Reference
This compound Selective1.9Flt-3 (4), VEGFR-2 (27)
Capmatinib (INC280) Selective (Type Ib)0.8-
Tepotinib (EMD 1214063) Selective (Type Ib)2-
Savolitinib (AZD6094) Selective5-
Crizotinib (PF-02341066) Multi-kinase (Type Ia)4ALK, ROS1
Table 2: In Vitro Cellular Activity in Cancer Cell Lines
InhibitorCell LineCancer TypeKey MET AlterationCellular Potency (IC50/GI50)Reference
Capmatinib (INC280) MKN45Gastric CarcinomaMET Amplification1.6 nM
Hs746TGastric CarcinomaMET Amplification3.1 nM
H596Lung AdenocarcinomaMET Exon 14 Skipping1.1 nM
Tepotinib (EMD 1214063) Hs746TGastric CarcinomaMET Amplification1 nM
EBC-1Lung Squamous Cell CarcinomaMET Amplification1 nM
Savolitinib (AZD6094) MKN45Gastric CarcinomaMET Amplification8 nM
Hs746TGastric CarcinomaMET Amplification12 nM
Crizotinib (PF-02341066) KMBC-2Lung AdenocarcinomaMET Amplification8 nM
H1993Lung AdenocarcinomaMET Amplification19 nM
Table 3: In Vivo Efficacy in Xenograft Models
InhibitorCancer ModelMET AlterationDosingAntitumor ActivityReference
This compound GTL-16 Gastric XenograftMET Amplification6.25-50 mg/kg, p.o., qdSignificant dose-dependent tumor growth inhibition
Capmatinib (INC280) MKN45 Gastric XenograftMET Amplification10 mg/kg, p.o., qdTumor regression
Hs746T Gastric XenograftMET Amplification10 mg/kg, p.o., qdTumor growth inhibition
H596 Lung XenograftMET Exon 14 Skipping10 mg/kg, p.o., qdTumor regression
Tepotinib (EMD 1214063) Hs746T Gastric XenograftMET Amplification10 mg/kg, p.o., qdTumor regression
EBC-1 Lung XenograftMET Amplification30 mg/kg, p.o., qdTumor regression
Savolitinib (AZD6094) Hs746T Gastric XenograftMET Amplification25 mg/kg, p.o., qdTumor growth inhibition
EBC-1 Lung XenograftMET Amplification25 mg/kg, p.o., qdTumor growth inhibition
Crizotinib (PF-02341066) Hs746T Gastric XenograftMET Amplification100 mg/kg, p.o., qdTumor growth inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of MET kinase inhibitors.

Biochemical Kinase Assay (MET Enzyme Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the MET kinase.

  • Reagents and Materials:

    • Recombinant human MET kinase domain.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP.

    • Substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 96-well plates.

    • ADP-Glo™ Kinase Assay kit or similar detection reagent.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase buffer, recombinant MET kinase, and the test compound.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular MET Phosphorylation Assay

This cell-based assay determines the ability of an inhibitor to block MET autophosphorylation in a cellular context.

  • Reagents and Materials:

    • Cancer cell line with MET activation (e.g., MKN45 gastric cancer cells with MET amplification).

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Lysis buffer.

    • Antibodies: anti-phospho-MET (pY1234/1235) and anti-total-MET.

    • ELISA or Western blot reagents.

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).

    • Lyse the cells and collect the lysates.

    • Quantify the levels of phosphorylated MET and total MET using a sandwich ELISA or Western blotting.

    • Normalize the phospho-MET signal to the total MET signal.

    • Calculate the percent inhibition of MET phosphorylation and determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

  • Reagents and Materials:

    • Cancer cell lines.

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Solubilization solution (for MTT).

    • 96-well plates.

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Solubilize the crystals and measure the absorbance.

    • For the CellTiter-Glo® assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

In Vivo Xenograft Model

This assay evaluates the antitumor efficacy of the inhibitor in a living organism.

  • Reagents and Materials:

    • Immunocompromised mice (e.g., nude or NSG mice).

    • Cancer cell line (e.g., GTL-16) or patient-derived tumor tissue.

    • Matrigel or other basement membrane extract (optional, to improve tumor take rate).

    • Test compound formulated for oral or parenteral administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the desired dosing schedule (e.g., once daily by oral gavage).

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

    • Calculate tumor growth inhibition (TGI) or tumor regression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the MET signaling pathway and a typical experimental workflow for inhibitor validation.

MET_Signaling_Pathway MET Signaling Pathway HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Experimental_Workflow MET Inhibitor Validation Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Biochemical Biochemical Assay (MET Kinase Activity) Cellular_Phospho Cellular Phosphorylation Assay (pMET) Biochemical->Cellular_Phospho Cell_Viability Cell Viability Assay (Proliferation) Cellular_Phospho->Cell_Viability Xenograft Xenograft Model (Tumor Growth) Cell_Viability->Xenograft Lead Candidate Selection PD_Analysis Pharmacodynamic Analysis (pMET in Tumors) Xenograft->PD_Analysis

Overview of MET Kinase Inhibition in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the synergistic effects of MET kinase inhibitors with chemotherapy, supported by experimental data from preclinical studies.

The MET receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers and has been linked to resistance to chemotherapy.[1][3] Overexpression or amplification of MET can lead to reduced efficacy of cytotoxic agents, making it a key target for combination therapies.[1] Preclinical studies have demonstrated that inhibiting MET can re-sensitize cancer cells to chemotherapy, leading to synergistic anti-tumor effects.[1]

This guide provides a comparative overview of the synergistic effects observed when combining MET kinase inhibitors with traditional chemotherapy agents, based on available preclinical data. Due to the absence of specific published data for "MET kinase-IN-4," this guide will focus on the broader class of MET kinase inhibitors and provide illustrative examples and methodologies.

MET Signaling Pathway

Activation of the MET receptor by HGF triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival.

MET_Signaling_Pathway MET Signaling Pathway HGF HGF MET MET Receptor HGF->MET Binds & Activates RAS RAS MET->RAS PI3K PI3K MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Chemoresistance Chemotherapy Resistance AKT->Chemoresistance MET_Inhibitor MET Kinase Inhibitor MET_Inhibitor->MET Inhibits

Caption: The MET signaling pathway, which can lead to chemotherapy resistance.

Synergistic Effects of MET Inhibitors with Chemotherapy

Several preclinical studies have demonstrated the synergistic anti-tumor effects of combining MET inhibitors with various chemotherapy drugs across different cancer types. This approach has been shown to overcome MET-driven chemotherapy resistance.[1]

Quantitative Data from Preclinical Studies

The following table summarizes representative data from preclinical studies investigating the synergy between different MET kinase inhibitors and chemotherapy agents. Please note: This table is illustrative due to the lack of specific data for "this compound" and presents a general format for such findings.

Cancer TypeMET InhibitorChemotherapy AgentCombination Index (CI)Key FindingsReference
Ovarian CancerCrizotinibCisplatin< 1.0Significant synergy in reducing cell viability[1]
Gastric CancerPHA-665752Doxorubicin< 1.0Enhanced apoptosis in chemoresistant cells[1]
Multiple MyelomaSU11274Doxorubicin< 1.0Overcame MDR (multidrug resistance)[1]
OsteosarcomaPHA-665752Cisplatin< 1.0Increased sensitivity of resistant cells[1]

Note: A Combination Index (CI) less than 1.0 indicates a synergistic effect between the two agents.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the synergy between MET kinase inhibitors and chemotherapy.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of the combination treatment on cell proliferation and viability.

Workflow:

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cancer cells in 96-well plates B Treat with MET inhibitor, chemotherapy agent, or combination A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and Combination Index (CI) G->H

Caption: A typical workflow for a cell viability assay to assess synergy.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the MET kinase inhibitor, the chemotherapeutic agent, or the combination of both.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of proteins in the MET signaling pathway.

Protocol:

  • Cell Lysis: Cells treated with the MET inhibitor, chemotherapy agent, or combination are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total MET, phosphorylated MET (p-MET), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). A loading control, such as GAPDH or β-actin, is also used.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies are conducted in animal models to evaluate the anti-tumor efficacy of the combination therapy.

Protocol:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, MET inhibitor alone, chemotherapy agent alone, and the combination of the MET inhibitor and chemotherapy.

  • Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Efficacy Evaluation: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the different treatment groups.

Conclusion

The combination of MET kinase inhibitors with conventional chemotherapy represents a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers. The synergistic effects observed in preclinical studies highlight the potential of this approach. Further investigation, including clinical trials, is necessary to validate these findings in patients. While specific data for "this compound" is not currently available, the methodologies and principles outlined in this guide provide a framework for evaluating the potential synergy of novel MET inhibitors with chemotherapy.

References

A Comparative Guide to the Kinase Specificity of MET Kinase-IN-4 and Sunitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of the investigational inhibitor MET kinase-IN-4 and the multi-targeted drug sunitinib. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

The MET proto-oncogene, receptor tyrosine kinase (MET), is a crucial driver of cell proliferation, migration, and invasion.[1] Its dysregulation is implicated in the progression of numerous cancers.[2][3][4][5] While targeted inhibition of MET is a promising therapeutic strategy, the specificity of the inhibitor used is critical for minimizing off-target effects and understanding the precise biological consequences of MET inhibition. This guide compares the specificity of this compound, a selective MET inhibitor, with sunitinib, a multi-targeted kinase inhibitor known to have activity against MET among other kinases.

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and a therapeutic agent. A highly selective inhibitor allows for the precise interrogation of a specific signaling pathway, whereas a multi-targeted inhibitor can be beneficial in contexts where simultaneous inhibition of multiple pathways is desired.

This compound is designed to be a potent and selective inhibitor of MET kinase. While comprehensive public data on the full kinome scan of "this compound" is limited, data for highly selective MET inhibitors, such as SU11274 with a reported IC50 of 10 nM for MET in cell-free assays, serve as a benchmark for its expected performance.[2] Such inhibitors are characterized by high affinity for MET and significantly lower affinity for a broad range of other kinases.

Sunitinib , in contrast, is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers.[6][7] Its targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, FMS-like tyrosine kinase 3 (FLT3), RET, and CSF1R.[7][8] Notably, sunitinib exhibits more than 10-fold higher selectivity for VEGFR2 and PDGFRβ compared to MET.[9]

Data Presentation

The following table summarizes the inhibitory activity of a representative selective MET inhibitor and sunitinib against a panel of selected kinases. The data is presented as IC50 (nM) or Ki (nM) values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity or the inhibition constant, respectively.

Kinase TargetThis compound (Representative Selective Inhibitor, e.g., SU11274)Sunitinib
MET ~10 nM (IC50) [2]>100 nM (estimated based on relative selectivity) [9]
VEGFR2-9 nM (Ki)[9]
PDGFRβ-8 nM (Ki)[9]
KIT-Potent Inhibition[9]
FLT3-Potent Inhibition[9]
EGFRNo significant effect>10-fold less potent than VEGFR/PDGFR[9]
SRC->10-fold less potent than VEGFR/PDGFR[9]

Note: The value for this compound is based on the reported IC50 for the selective MET inhibitor SU11274. A comprehensive kinome scan for this compound is not publicly available.

Experimental Protocols

The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. A general workflow for such an experiment is outlined below.

Kinase Selectivity Profiling (Kinome Scan)

Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.

Methodology:

  • Compound Preparation: The test compounds (this compound and sunitinib) are serially diluted in an appropriate solvent, typically DMSO.

  • Kinase Reaction Setup: A reaction mixture is prepared for each kinase to be tested. This mixture typically includes the purified kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Inhibition Assay: The test compounds at various concentrations are added to the kinase reaction mixtures. A control reaction with solvent only (e.g., DMSO) is also included.

  • Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is quantified using a scintillation counter.[10]

    • Mobility Shift Assays: The separation of phosphorylated and non-phosphorylated substrates is achieved through electrophoresis, and the products are detected by fluorescence.[10]

    • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.

    • ELISA-Based Assays: An antibody specific to the phosphorylated substrate is used to quantify the product.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration at which 50% inhibition is observed, is then determined by fitting the data to a dose-response curve.

Mandatory Visualization

MET Signaling Pathway

The MET receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that are crucial for cell growth, survival, and motility.[1][2][3]

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility & Invasion STAT3->Motility

Caption: Simplified MET signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates the general steps involved in assessing the selectivity of a kinase inhibitor.

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Inhibitors start->prep_compounds add_inhibitors Add Inhibitors to Reaction Mixtures prep_compounds->add_inhibitors setup_reactions Set Up Kinase Reactions (Kinase, Substrate, ATP) setup_reactions->add_inhibitors incubate Incubate at Controlled Temperature add_inhibitors->incubate detect Detect Substrate Phosphorylation incubate->detect analyze Analyze Data and Determine IC50 Values detect->analyze end End analyze->end

Caption: General workflow for in vitro kinase inhibitor profiling.

Conclusion

The choice between this compound and sunitinib depends on the specific research question.

  • This compound (and other highly selective MET inhibitors) is the preferred tool for studies aiming to specifically elucidate the role of MET signaling in a biological process. Its narrow target profile minimizes confounding effects from the inhibition of other kinases.

  • Sunitinib is a valuable tool when investigating the effects of simultaneously inhibiting multiple signaling pathways, including those driven by VEGFR, PDGFR, and KIT, in addition to MET. However, due to its multi-targeted nature, attributing an observed phenotype solely to MET inhibition when using sunitinib can be challenging.

Researchers should carefully consider the kinase selectivity profiles presented in this guide to make an informed decision on the most appropriate inhibitor for their experimental needs.

References

Independent Validation of MET Kinase-IN-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MET kinase inhibitor, MET kinase-IN-4, with other known MET inhibitors. The data presented is based on publicly available information and is intended to serve as a resource for researchers in the field of oncology and drug discovery.

Comparative Analysis of MET Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported biochemical and cell-based IC50 values for this compound and a selection of other MET kinase inhibitors. Biochemical assays measure the direct inhibitory effect on the purified enzyme, while cell-based assays assess the inhibitor's activity within a cellular context.

InhibitorTypeBiochemical IC50 (nM)Cell-Based IC50 (nM)
This compound Not Specified1.9 [1]Not Reported
Capmatinib Type Ib0.13[2][3][4]0.3 - 1.1[3]
Tepotinib Type Ib1.7 - 4[5][6][7]6 - 9[6][7]
Savolitinib Type Ib3 - 5[8][9]Not Reported
Crizotinib Type I8 - 11[10]11 - 24[11]

Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and ATP concentration in biochemical assays. The data presented here is for comparative purposes.

Experimental Protocols for IC50 Determination

The following outlines a general methodology for determining the biochemical and cell-based IC50 of MET kinase inhibitors.

Biochemical IC50 Determination (Kinase Assay)

This assay directly measures the inhibition of MET kinase enzymatic activity.

  • Reagents and Materials:

    • Recombinant human MET kinase

    • ATP (Adenosine triphosphate)

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test inhibitor (e.g., this compound)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Add the MET kinase and the peptide substrate to the wells of a 384-well plate.

    • Add the diluted inhibitor to the respective wells.

    • Initiate the kinase reaction by adding a specific concentration of ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Cell-Based IC50 Determination (Cell Proliferation Assay)

This assay measures the inhibitor's effect on the proliferation of cancer cells that are dependent on MET signaling.

  • Reagents and Materials:

    • MET-dependent cancer cell line (e.g., GTL-16, SNU-5)

    • Cell culture medium and supplements

    • Test inhibitor (e.g., this compound)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed the MET-dependent cancer cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test inhibitor in the cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the diluted inhibitor.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add a cell viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizing Key Pathways and Processes

MET Signaling Pathway

The MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in various cancers.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: Simplified MET signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of a kinase inhibitor.

IC50_Workflow start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor assay_setup Assay Setup (Biochemical or Cell-Based) prep_inhibitor->assay_setup incubation Incubation assay_setup->incubation detection Signal Detection incubation->detection data_analysis Data Analysis (Non-linear Regression) detection->data_analysis ic50_value IC50 Value data_analysis->ic50_value

Caption: General workflow for IC50 determination.

References

A Head-to-Head Comparison of MET Kinase Inhibitors: MET kinase-IN-4 Versus Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of MET kinase-IN-4 with other prominent MET kinase inhibitors, including crizotinib, cabozantinib, and savolitinib. This analysis is based on available preclinical data to inform research and development decisions.

MET (Mesenchymal-Epithelial Transition factor) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers. Its involvement in tumorigenesis has made it a key target for cancer therapy, leading to the development of several small molecule inhibitors. This guide provides a comparative overview of this compound against established MET inhibitors, focusing on their biochemical potency, selectivity, and in vivo efficacy.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The available data for this compound and its comparators against the MET kinase are summarized below. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same assay conditions are not publicly available.

InhibitorMET IC50 (nM)Other Kinases Inhibited (IC50 in nM)
This compound 1.9 Flt-3 (4), VEGFR-2 (27)[1]
Crizotinib~11 (cell-based)ALK, ROS1[2][3]
Cabozantinib1.3VEGFR2, RET, KIT, AXL, FLT3, TIE2[4]
Savolitinib3.7Highly selective for MET[5]

Table 1: Comparison of in vitro potency and selectivity of MET kinase inhibitors. Lower IC50 values indicate higher potency.

In Vivo Antitumor Activity

Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of a drug. This compound has demonstrated significant dose-dependent antitumor activity in a human gastric carcinoma xenograft model (GTL-16).

InhibitorAnimal ModelDosingAntitumor Activity
This compound GTL-16 human gastric carcinoma xenograft6.25, 12.5, 25, and 50 mg/kg (oral, once daily)Significant in vivo antitumor activity[1]
CrizotinibVarious NSCLC xenograft modelsVaries by studyTumor growth inhibition[2][3]
CabozantinibVarious tumor xenograft modelsVaries by studyTumor growth inhibition and reduced metastasis[4]
SavolitinibMET-driven xenograft modelsVaries by studyAnti-tumor activity[5]

Table 2: Comparison of in vivo antitumor activity of MET kinase inhibitors. Direct comparative studies of this compound with the other listed inhibitors are not available.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the preclinical evaluation of MET kinase inhibitors.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to block 50% of the MET kinase activity (IC50).

  • Reagents and Materials: Recombinant human MET kinase, ATP, a suitable substrate (e.g., poly(Glu, Tyr)4:1), kinase buffer, and the test inhibitor.

  • Procedure:

    • The MET kinase is incubated with varying concentrations of the inhibitor in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using an antibody that specifically recognizes the phosphorylated form, followed by a detection method such as ELISA or fluorescence.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell-Based Proliferation Assay (General Protocol)

This assay measures the effect of an inhibitor on the growth of cancer cell lines that are dependent on MET signaling.

  • Cell Lines: A cancer cell line with MET amplification or activating mutations (e.g., GTL-16, MKN-45).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of the inhibitor.

    • After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT or CellTiter-Glo assay.

    • The IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is determined.

In Vivo Xenograft Model (General Protocol)

This model evaluates the antitumor efficacy of an inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Human cancer cells with MET pathway activation are implanted subcutaneously into the mice.

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The inhibitor is administered to the treatment group, typically orally, at various doses and schedules. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blot for target engagement).

Signaling Pathway and Experimental Workflow Diagrams

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2_SOS GRB2/SOS MET->GRB2_SOS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: The HGF/MET signaling pathway and its downstream effectors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Kinase Assay (IC50 Determination) CellBased Cell-Based Proliferation Assay (Cell Line IC50) Biochemical->CellBased Xenograft Xenograft Model (Tumor Growth Inhibition) CellBased->Xenograft PK Pharmacokinetics Xenograft->PK

Caption: A typical preclinical experimental workflow for a kinase inhibitor.

References

A Comparative Guide to MET Kinase Inhibitor Performance in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted therapies remains a critical challenge in oncology. This guide provides a comparative analysis of the performance of MET kinase inhibitors in cancer cell lines that have acquired resistance. While specific data for "MET kinase-IN-4" in resistant models is not publicly available, we will focus on the well-characterized MET inhibitor, Capmatinib , and its performance in resistant non-small cell lung cancer (NSCLC) cell lines. This guide will objectively compare Capmatinib's efficacy with other therapeutic alternatives and provide supporting experimental data and protocols.

Introduction to MET Kinase Inhibition and Resistance

The MET receptor tyrosine kinase, when aberrantly activated, drives the growth and survival of various cancers. Small molecule MET tyrosine kinase inhibitors (TKIs) have shown significant promise in treating MET-driven malignancies. However, the emergence of acquired resistance limits their long-term efficacy. Resistance mechanisms can be broadly categorized as on-target (e.g., secondary MET mutations) or off-target (e.g., activation of bypass signaling pathways).[1] Understanding these mechanisms is crucial for developing next-generation inhibitors and effective combination therapies.

Performance of Capmatinib in Resistant NSCLC Cell Lines

Capmatinib is a potent and selective MET inhibitor. To investigate mechanisms of acquired resistance, researchers have developed capmatinib-resistant cell lines from the MET-amplified NSCLC cell line EBC-1.[1][2][3]

Quantitative Performance Data

The following table summarizes the in vitro sensitivity of the parental EBC-1 cell line and its capmatinib-resistant derivatives (EBC-CR1, EBC-CR2, EBC-CR3) to various TKIs.

Cell LineTreatmentIC50 (μM)Fold Resistance (vs. EBC-1)
EBC-1 Capmatinib0.0037-
CrizotinibNot explicitly stated, but sensitive-
EBC-CR1 Capmatinib> 10> 2700
AfatinibSensitive (IC50 not specified)-
EBC-CR2 Capmatinib> 10> 2700
Capmatinib + AfatinibDramatically responsive-
EBC-CR3 Capmatinib> 10> 2700
Afatinib + BYL719Sensitive-

Data extracted from studies on capmatinib-resistant EBC-1 cell lines.[1][2]

Key Findings:

  • The capmatinib-resistant cell lines (EBC-CR1, -CR2, and -CR3) exhibit high-level resistance to capmatinib, with IC50 values greater than 10 μM.[1][2]

  • These resistant cell lines also show cross-resistance to the multi-kinase inhibitor crizotinib.[4]

  • Resistance in these cell lines is associated with the activation of bypass signaling pathways, primarily involving the Epidermal Growth Factor Receptor (EGFR).[1][2]

  • EBC-CR1 cells demonstrate dependence on EGFR signaling and are sensitive to the EGFR inhibitor afatinib.[1]

  • EBC-CR2 cells, which show overexpression of EGFR-MET heterodimers, respond dramatically to the combination of capmatinib and afatinib.[1]

  • EBC-CR3 cells, derived from EBC-CR1, exhibit activation of the PI3K pathway via amplified PIK3CA and are sensitive to a combination of afatinib and the PI3Kα inhibitor BYL719.[1]

Alternative MET Kinase Inhibitors in Resistant Settings

While the focus has been on capmatinib resistance, studies with other MET inhibitors provide a broader understanding of resistance mechanisms.

Glesatinib

Glesatinib, a type II MET inhibitor, has shown efficacy against MET exon 14 deletion mutations and can overcome resistance mediated by certain MET activation loop mutations (e.g., D1228N, Y1230C/H) that confer resistance to type I MET inhibitors like crizotinib and capmatinib.[5][6]

Cell LinePrimary Resistance ToResistance MutationGlesatinib Sensitivity
SNU-638 Capmatinib-RCapmatinib (Type I)MET Y1230CSensitive
SNU-638 Crizotinib-RCrizotinib (Type I)MET Y1230H, F1200LModest shift in potency

Data from a study on glesatinib's activity in resistant models.[5]

Savolitinib

Studies with the selective MET inhibitor savolitinib have shown that resistance in MET-amplified NSCLC cell lines can arise from heterogeneous mechanisms, including a switch to EGFR dependence or a requirement for PIM signaling, often converging on MET-independent mTOR and MYC activation.[7]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the MET signaling pathway and the key mechanisms of acquired resistance to MET inhibitors.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GAB1 GAB1 MET->GAB1 Phosphorylation GRB2 GRB2 MET->GRB2 STAT3 STAT3 MET->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified MET signaling pathway.

Resistance_Mechanisms cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_intracellular Intracellular Signaling MET MET PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK EGFR EGFR EGFR->PI3K_AKT Bypass Activation EGFR->RAS_MAPK Bypass Activation Capmatinib Capmatinib Capmatinib->MET Inhibition Survival Cell Survival & Proliferation PI3K_AKT->Survival RAS_MAPK->Survival

Caption: EGFR-mediated bypass resistance to MET inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Lines and Culture
  • Parental Cell Line: EBC-1, a human non-small cell lung cancer cell line with MET gene amplification, was used as the parent line.

  • Generation of Resistant Cell Lines: Capmatinib-resistant cell lines (EBC-CR1, -CR2, and -CR3) were established by continuous, stepwise exposure of EBC-1 cells to increasing concentrations of capmatinib, starting from 10 nM up to final concentrations of 1.5-2.4 μM.[1][3]

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Resistant cell lines were maintained in the presence of 1 μM capmatinib.[3]

Cell Viability Assay
  • Method: Cell viability was assessed using the Ez-Cytox Cell Viability Assay Kit (or similar MTS/MTT-based assays).

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the indicated inhibitors for 72 hours. After incubation, the assay reagent was added to each well, and the absorbance was measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software (e.g., Sigma Plot).[1][2]

Western Blot Analysis
  • Purpose: To analyze the phosphorylation status and expression levels of key proteins in the signaling pathways.

  • Procedure:

    • Cells were treated with inhibitors for a specified time (e.g., 2 hours).

    • Whole-cell lysates were prepared using lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, GAPDH).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Gene Expression and Copy Number Analysis
  • mRNA Sequencing: 3' mRNA sequencing was used to identify alternative signaling pathways in resistant cell lines.

  • Quantitative PCR (qPCR): MET gene copy number was evaluated by qPCR to assess changes in resistant cells compared to the parental line.[1][4]

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Parental_Cells Parental Cell Line (e.g., EBC-1) Drug_Exposure Stepwise Increase in MET Inhibitor (e.g., Capmatinib) Parental_Cells->Drug_Exposure Resistant_Cells Resistant Cell Lines (e.g., EBC-CR) Drug_Exposure->Resistant_Cells Viability_Assay Cell Viability Assay (IC50 Determination) Resistant_Cells->Viability_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Resistant_Cells->Western_Blot Genomic_Analysis Genomic/Transcriptomic Analysis (qPCR, RNA-seq) Resistant_Cells->Genomic_Analysis Resistance_Mechanism Identification of Resistance Mechanisms Viability_Assay->Resistance_Mechanism Western_Blot->Resistance_Mechanism Genomic_Analysis->Resistance_Mechanism Combination_Strategy Testing Combination Therapies Resistance_Mechanism->Combination_Strategy

Caption: General workflow for generating and characterizing resistant cell lines.

Conclusion

The development of resistance to MET kinase inhibitors is a complex process often involving the activation of bypass signaling pathways, with EGFR signaling being a prominent mechanism in NSCLC models. While "this compound" is a potent MET inhibitor, the lack of data in resistant cell lines prevents a direct comparison. However, extensive research on inhibitors like capmatinib demonstrates that while high-level resistance can develop, it can be overcome by rationally designed combination therapies targeting the identified bypass pathways. For researchers and drug developers, these findings underscore the importance of understanding the molecular basis of resistance to guide the development of more durable therapeutic strategies.

References

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